Product packaging for GSK2646264(Cat. No.:CAS No. 1398695-47-0)

GSK2646264

Cat. No.: B607799
CAS No.: 1398695-47-0
M. Wt: 374.5 g/mol
InChI Key: KYANYGKXMNYFBX-UHFFFAOYSA-N
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Description

Spleen Tyrosine Kinase inhibitor

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H26N2O2 B607799 GSK2646264 CAS No. 1398695-47-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1398695-47-0

Molecular Formula

C24H26N2O2

Molecular Weight

374.5 g/mol

IUPAC Name

7-[2-methoxy-6-[(4-methyl-2-pyridinyl)methoxy]phenyl]-2,3,4,5-tetrahydro-1H-3-benzazepine

InChI

InChI=1S/C24H26N2O2/c1-17-8-13-26-21(14-17)16-28-23-5-3-4-22(27-2)24(23)20-7-6-18-9-11-25-12-10-19(18)15-20/h3-8,13-15,25H,9-12,16H2,1-2H3

InChI Key

KYANYGKXMNYFBX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)COC2=CC=CC(=C2C3=CC4=C(CCNCC4)C=C3)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GSK2646264;  GSK-2646264;  GSK 2646264; 

Origin of Product

United States

Foundational & Exploratory

GSK2646264: A Deep Dive into its Mechanism of Action in Mast Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK2646264 is a potent and selective small molecule inhibitor of Spleen Tyrosine Kinase (Syk), a critical enzyme in the signaling cascade of the high-affinity IgE receptor (FcεRI) on mast cells. By targeting Syk, this compound effectively blocks the IgE-mediated activation of mast cells, preventing their degranulation and the subsequent release of a plethora of inflammatory mediators. This technical guide provides a comprehensive overview of the mechanism of action of this compound in mast cells, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and workflows.

Core Mechanism of Action: Inhibition of Syk Kinase

Mast cell activation via the FcεRI receptor is a pivotal event in the pathophysiology of allergic diseases. The binding of allergens to IgE antibodies complexed with FcεRI on the mast cell surface initiates a signaling cascade that is critically dependent on the activation of Syk.[1] this compound exerts its inhibitory effect by directly targeting the kinase activity of Syk.

The specificity of this compound for the Syk-dependent pathway is highlighted by the observation that it significantly inhibits anti-IgE-induced histamine release from mast cells but does not affect histamine release triggered by complement 5a (C5a), which activates mast cells through a Syk-independent pathway.[1][2] This selectivity underscores its targeted mechanism of action.

Downstream Signaling Consequences of Syk Inhibition

Upon activation, Syk phosphorylates a range of downstream substrate proteins, including adaptor proteins like Linker for Activation of T cells (LAT) and SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[3][4] This phosphorylation creates a scaffold for the assembly of a larger signaling complex, which in turn activates several key downstream pathways:

  • Phospholipase Cγ (PLCγ) Pathway: Activation of PLCγ leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), both of which are essential for mast cell degranulation.

  • Mitogen-Activated Protein Kinase (MAPK) Pathways: Syk activation leads to the phosphorylation and activation of extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. These pathways are crucial for the transcription and synthesis of pro-inflammatory cytokines and chemokines.

  • Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: The PI3K/Akt pathway is also downstream of Syk and plays a role in cell survival and cytokine production.

By inhibiting Syk, this compound is anticipated to block the phosphorylation and activation of these downstream signaling molecules, thereby preventing the multifaceted inflammatory response of mast cells. This includes the inhibition of:

  • Immediate degranulation: The release of pre-formed mediators such as histamine and proteases.[1][2]

  • Synthesis of lipid mediators: The production of leukotrienes and prostaglandins.[1][2]

  • Transcription of cytokines and chemokines: The expression of inflammatory mediators like TNF-α.[1][2]

Quantitative Data

The inhibitory potency of this compound on mast cell degranulation has been quantified in ex vivo human skin models.

ParameterValueDescriptionReference
IC50 0.7 μMThe concentration of this compound that inhibits 50% of anti-IgE-induced histamine release from human skin mast cells.[5]
IC90 6.8 μMThe concentration of this compound that inhibits 90% of anti-IgE-induced histamine release from human skin mast cells.[5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's effect on mast cells.

Ex Vivo Human Skin Model for Mast Cell Activation

This protocol describes the use of a novel Skin Perfusion (SkiP) device to study the effect of this compound on IgE-mediated histamine release from mast cells in intact human skin.[6]

Materials:

  • Freshly obtained human skin from mastectomy surgeries.

  • SkiP device.

  • Microdialysis fibers.

  • Anti-IgE antibody.

  • Complement 5a (C5a).

  • PIPES buffer.

  • This compound solution (for perfusion) or cream (for topical application).

  • Fluorometric histamine assay kit.

  • LC-MS/MS system.

Procedure:

  • Skin Preparation: Immediately following surgery, place the human skin in a transportation buffer and use within 24 hours.

  • SkiP Device Setup: Mount the skin sample in the SkiP device.

  • Microdialysis Probe Insertion: Insert microdialysis fibers into the dermis of the skin sample.

  • Perfusion and Drug Delivery:

    • Perfusion: Perfuse the microdialysis fibers with PIPES buffer. For drug treatment, perfuse with a solution of this compound at the desired concentration.

    • Topical Application: Apply a cream formulation of this compound to the epidermal surface of the skin.

  • Mast Cell Stimulation: Challenge the skin with an intradermal injection of anti-IgE or C5a in PIPES buffer. Use PIPES buffer alone as a vehicle control.

  • Histamine Collection: Collect the dialysate from the microdialysis fibers at regular intervals.

  • Histamine Quantification: Measure the histamine concentration in the collected dialysate using a fluorometric assay.[7][8][9]

  • This compound Quantification in Skin: At the end of the experiment, take skin biopsies from the treated area. Homogenize the biopsies and extract this compound. Quantify the concentration of this compound in the skin extracts using a validated LC-MS/MS method.[5]

Fluorometric Histamine Release Assay

This assay is used to quantify the amount of histamine released from mast cells.[7][8][9]

Materials:

  • Collected dialysate or cell supernatant.

  • o-phthaldialdehyde (OPT).

  • NaOH.

  • Citric acid or perchloric acid.

  • Histamine standards.

  • Fluorometer.

Procedure:

  • Sample Preparation: Mix the sample (dialysate or supernatant) with NaOH.

  • OPT Reaction: Add OPT to the mixture and incubate to allow the formation of a fluorescent derivative with histamine.

  • Reaction Termination: Stop the reaction by adding an acid (e.g., citric acid or perchloric acid).

  • Fluorescence Measurement: Measure the fluorescence of the sample at the appropriate excitation and emission wavelengths (typically around 360 nm excitation and 450 nm emission).

  • Quantification: Determine the histamine concentration in the samples by comparing their fluorescence to a standard curve generated with known concentrations of histamine.

LC-MS/MS for this compound Quantification in Skin Biopsies

This method is used for the sensitive and specific quantification of this compound in skin tissue.[5]

Materials:

  • Skin biopsy homogenates.

  • Internal standard (e.g., a stable isotope-labeled version of this compound).

  • Acetonitrile or other suitable organic solvent for extraction.

  • LC-MS/MS system equipped with a triple quadrupole mass spectrometer.

Procedure:

  • Sample Preparation:

    • Spike the skin homogenate with the internal standard.

    • Perform a protein precipitation and/or liquid-liquid extraction using an organic solvent to extract this compound and the internal standard.

    • Evaporate the organic solvent and reconstitute the residue in a mobile phase-compatible solution.

  • Chromatographic Separation: Inject the prepared sample onto an appropriate HPLC column (e.g., C18) to separate this compound from other matrix components.

  • Mass Spectrometric Detection:

    • Introduce the eluent from the HPLC into the mass spectrometer.

    • Use electrospray ionization (ESI) in positive ion mode.

    • Monitor specific precursor-to-product ion transitions for both this compound and the internal standard using Multiple Reaction Monitoring (MRM).

  • Quantification: Calculate the concentration of this compound in the skin samples by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a similar matrix.

Visualizations

Signaling Pathways

GSK2646264_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Antigen_IgE Antigen-IgE Complex FceRI FcεRI Lyn Lyn (Src Family Kinase) FceRI->Lyn Syk Syk FceRI->Syk Recruits & Activates Lyn->FceRI LAT_SLP76 LAT / SLP-76 (Adaptor Proteins) Syk->LAT_SLP76 Phosphorylates This compound This compound This compound->Syk Inhibits PLCg PLCγ LAT_SLP76->PLCg MAPK MAPK (ERK, JNK, p38) LAT_SLP76->MAPK PI3K_Akt PI3K / Akt LAT_SLP76->PI3K_Akt Ca_PKC Ca²⁺ / PKC PLCg->Ca_PKC Activates Cytokine_Production Cytokine & Lipid Mediator Production MAPK->Cytokine_Production PI3K_Akt->Cytokine_Production Degranulation Degranulation (Histamine Release) Ca_PKC->Degranulation

Caption: IgE-mediated mast cell activation pathway and the inhibitory action of this compound on Syk.

Experimental Workflow

Experimental_Workflow cluster_exvivo Ex Vivo Human Skin Model cluster_analysis Analysis Skin_Prep 1. Obtain & Prepare Human Skin Device_Setup 2. Mount Skin in SkiP Device Probe_Insert 3. Insert Microdialysis Fibers Device_Setup->Probe_Insert Drug_Delivery 4. Deliver this compound (Perfusion or Topical) Probe_Insert->Drug_Delivery Stimulation 5. Stimulate with anti-IgE Drug_Delivery->Stimulation Histamine_Collection 6. Collect Dialysate Stimulation->Histamine_Collection Biopsy 8. Take Skin Biopsy Stimulation->Biopsy Histamine_Assay 7. Fluorometric Histamine Assay Histamine_Collection->Histamine_Assay LCMS 9. LC-MS/MS for This compound Quantification Biopsy->LCMS

Caption: Workflow for assessing this compound's effect on histamine release in an ex vivo human skin model.

References

An In-depth Technical Guide to the Spleen Tyrosine Kinase (Syk) Inhibition Pathway of GSK2646264

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2646264 is a potent and selective small molecule inhibitor of spleen tyrosine kinase (Syk), a critical mediator in the signaling pathways of various immune cells.[1][2] Syk plays a pivotal role in the downstream signaling of the high-affinity IgE receptor (FcεRI) on mast cells, and its activation leads to the release of histamine and other inflammatory mediators.[3][4] This central role in mast cell degranulation makes Syk a compelling therapeutic target for inflammatory and autoimmune diseases.[1][4] this compound has been developed as a topical treatment for conditions such as chronic urticaria and cutaneous lupus erythematosus, aiming to locally inhibit Syk and thereby reduce the inflammatory response in the skin.[5][6] This technical guide provides a comprehensive overview of the this compound spleen tyrosine kinase inhibition pathway, including its mechanism of action, quantitative data from preclinical and clinical studies, and detailed experimental protocols.

Core Mechanism of Action: Syk Inhibition

This compound exerts its therapeutic effect by binding to the ATP-binding site of spleen tyrosine kinase, preventing its phosphorylation and subsequent activation.[1] This inhibition disrupts the downstream signaling cascade initiated by the cross-linking of FcεRI receptors on the surface of mast cells by IgE-antigen complexes.[4] By blocking Syk, this compound effectively attenuates mast cell degranulation and the release of pro-inflammatory mediators, including histamine, which are responsible for the clinical manifestations of allergic and inflammatory skin conditions.[7][8]

Signaling Pathway of Syk Inhibition by this compound in Mast Cells

The following diagram illustrates the key steps in the FcεRI signaling pathway in mast cells and the point of intervention for this compound.

Syk_Inhibition_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Antigen Antigen IgE IgE Antigen->IgE Binds FcεRI FcεRI IgE->FcεRI Cross-links Lyn Lyn FcεRI->Lyn Activates Syk Syk Lyn->Syk Phosphorylates & Activates Downstream Signaling Downstream Signaling (e.g., PLCγ, MAPK) Syk->Downstream Signaling Initiates This compound This compound This compound->Syk Inhibits Degranulation Mast Cell Degranulation (Histamine Release) Downstream Signaling->Degranulation Leads to

Figure 1: this compound Inhibition of the Syk Signaling Pathway in Mast Cells.

Quantitative Data

The following tables summarize the key quantitative data for this compound from various in vitro and clinical studies.

Table 1: In Vitro Potency of this compound
TargetAssay TypepIC50IC50 (µM)IC90 (µM)Reference
Syk Biochemical7.1--[2]
Histamine Release Cellular (anti-IgE stimulated)-0.76.8[6]
LCK Kinase Assay5.4--[2]
LRRK2 Kinase Assay5.4--[2]
GSK3β Kinase Assay5.3--[2]
JAK2 Kinase Assay5.0--[2]
VEGFR2 Kinase Assay4.5--[2]
Aurora B Kinase Assay<4.6--[2]
Aurora A Kinase Assay<4.3--[2]
Table 2: Clinical Pharmacokinetics of Topical this compound (Phase I, NCT02424799)
PopulationTreatmentGeometric Mean AUC(0-24) (h*ng/mL)%CVNotesReference
Healthy Volunteers 0.5% or 1% this compound cream on up to 10% BSA97.937-[9]
Cold Urticaria Patients 1% this compound cream on 3.5% BSA68.214-[9]
Cold Urticaria Patients 1% this compound cream on 10% BSA167120-[9]

Note: Analysis of Cmax, Tmax, and t1/2 was planned, but specific values are not yet publicly available.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development of this compound.

Ex Vivo Human Skin Model for Histamine Release

This protocol describes an ex vivo model to assess the effect of this compound on IgE-mediated histamine release from human skin mast cells.[7]

Experimental Workflow:

ExVivo_Workflow Skin_Prep 1. Obtain fresh human skin (e.g., from mastectomy) Device_Setup 2. Mount skin in SkiP device Skin_Prep->Device_Setup Microdialysis_Insert 3. Insert microdialysis probes into the dermis Device_Setup->Microdialysis_Insert Perfusion 4. Perfuse probes with buffer +/- this compound Microdialysis_Insert->Perfusion Challenge 5. Challenge with anti-IgE to induce histamine release Perfusion->Challenge Sample_Collection 6. Collect dialysate at time intervals Challenge->Sample_Collection Analysis 7. Measure histamine concentration (fluorometrically) Sample_Collection->Analysis PKPD_Analysis 8. Correlate this compound concentration with histamine inhibition Analysis->PKPD_Analysis

Figure 2: Experimental Workflow for the Ex Vivo Human Skin Histamine Release Assay.

Detailed Methodology:

  • Skin Preparation: Obtain fresh, full-thickness human skin from surgeries (e.g., mastectomy).[7]

  • Device Setup: Mount the skin tissue in a specialized device (e.g., SkiP device).[7]

  • Microdialysis Probe Insertion: Insert microdialysis probes (e.g., 3000 kDa molecular weight cut-off) into the dermal layer of the skin.[1]

  • Perfusion: Perfuse the microdialysis probes with a physiological buffer (e.g., Pipes buffer) at a constant flow rate (e.g., 3.0 µl/min).[3] For the treatment group, include varying concentrations of this compound in the perfusion buffer.

  • Challenge: After a stabilization period, introduce a challenge agent, such as anti-IgE antibody, into the skin around the probes to induce mast cell degranulation and histamine release.[1][7] A negative control (buffer) and a non-Syk dependent positive control (e.g., C5a) should also be included.[7]

  • Sample Collection: Collect the dialysate in fractions at specified time intervals (e.g., every 10 minutes for 1 hour).[1]

  • Histamine Analysis: Quantify the histamine concentration in the collected dialysate using a sensitive method such as a fluorometric assay.[7]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: In parallel experiments, measure the concentration of this compound in skin biopsies using LC-MS.[7] Correlate the drug concentration with the percentage inhibition of histamine release to determine parameters like IC50 and IC90.[6]

In Vitro Skin Permeation using Franz Diffusion Cells

This protocol outlines the use of Franz diffusion cells to assess the permeation of topically applied this compound through the skin.[2][11]

Experimental Workflow:

Franz_Cell_Workflow Cell_Setup 1. Assemble Franz diffusion cell Membrane_Mount 2. Mount skin membrane (human or synthetic) Cell_Setup->Membrane_Mount Receptor_Fill 3. Fill receptor chamber with receptor solution (e.g., PBS) Membrane_Mount->Receptor_Fill Formulation_Apply 4. Apply this compound cream to the donor chamber Receptor_Fill->Formulation_Apply Incubation 5. Incubate at a controlled temperature (e.g., 32°C) Formulation_Apply->Incubation Sampling 6. Collect aliquots from the receptor chamber at time points Incubation->Sampling Analysis 7. Analyze this compound concentration in samples (e.g., HPLC) Sampling->Analysis

References

The Role of GSK2646264 in IgE-Mediated Histamine Release: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic urticaria is a mast cell-driven disease characterized by the release of histamine and other inflammatory mediators, leading to wheals, angioedema, and pruritus. A key pathway in the activation of mast cells is the cross-linking of the high-affinity IgE receptor (FcεRI) by allergen-IgE complexes. This event initiates a signaling cascade heavily dependent on Spleen Tyrosine Kinase (SYK), making SYK a prime therapeutic target. GSK2646264 is a potent and selective inhibitor of SYK designed for topical administration. This technical guide provides an in-depth overview of the mechanism of action of this compound, its efficacy in inhibiting IgE-mediated histamine release, and the experimental methodologies used to characterize its activity.

Mechanism of Action: Targeting the IgE-FcεRI Signaling Pathway

This compound functions as a small molecule inhibitor of Spleen Tyrosine Kinase (SYK).[1][2][3] In the context of IgE-mediated mast cell activation, the binding of an allergen to IgE antibodies complexed with the FcεRI receptor on the mast cell surface triggers a signaling cascade. This cascade is initiated by the phosphorylation of the immunoreceptor tyrosine-based activation motifs (ITAMs) within the FcεRI receptor complex. SYK is then recruited to these phosphorylated ITAMs and becomes activated.

Activated SYK plays a crucial role in the downstream signaling events that lead to mast cell degranulation and the release of pre-formed mediators, most notably histamine.[4] By inhibiting the kinase activity of SYK, this compound effectively blocks this signaling pathway, thereby preventing mast cell degranulation and the subsequent release of histamine and other pro-inflammatory molecules.[1][4]

Quantitative Data on Histamine Release Inhibition

The inhibitory effect of this compound on IgE-mediated histamine release has been quantified in ex vivo human skin models. These studies provide crucial data on the potency and efficacy of the compound.

ParameterValueExperimental SystemReference
IC50 0.7 µMAnti-IgE challenged ex vivo human skin[5]
IC90 6.8 µMAnti-IgE challenged ex vivo human skin[1][4][5]

Table 1: In Vitro Efficacy of this compound in Inhibiting IgE-Mediated Histamine Release

Clinical Studies

Experimental Protocols

A key experimental model for evaluating the efficacy of this compound is the ex vivo human skin model. This model allows for the study of mast cell responses in a physiologically relevant environment.

Ex Vivo Human Skin Histamine Release Assay

1. Skin Procurement and Preparation:

  • Fresh, healthy human skin is obtained from surgical procedures (e.g., mastectomy).[1]

  • The skin is processed to an appropriate thickness, and hair is removed.

2. Microdialysis Probe Insertion:

  • Hollow microdialysis fibers are inserted intradermally into the skin explants.[8]

  • These probes are continuously perfused with a physiological buffer (e.g., PIPES buffer).[4]

3. Drug Administration:

  • This compound can be administered either by perfusion through the microdialysis probe or by topical application of a cream formulation to the epidermal surface.[1]

4. Mast Cell Challenge:

  • To induce IgE-mediated degranulation, the skin is challenged with an anti-IgE antibody, which cross-links the FcεRI receptors.[1]

  • Control experiments may include challenges with other secretagogues, such as C5a, to assess the specificity of the inhibitor. This compound has been shown to not inhibit C5a-induced histamine release, indicating its selectivity for the IgE-mediated pathway.[1][4]

5. Sample Collection and Analysis:

  • The perfusate (dialysate) from the microdialysis probes is collected at regular intervals.[8]

  • The concentration of histamine in the dialysate is measured using a sensitive method, such as a fluorometric assay.[1]

6. Data Analysis:

  • The amount of histamine released over time is calculated and compared between treated and untreated (control) skin samples.

  • Dose-response curves are generated to determine the IC50 and IC90 values of the inhibitor.

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams illustrate the key signaling pathway and the experimental workflow described above.

IgE_Mediated_Histamine_Release IgE IgE FceRI FcεRI IgE->FceRI Complexes with SYK SYK FceRI->SYK Recruits & Activates Allergen Allergen Allergen->IgE Binds pSYK p-SYK (Active) SYK->pSYK Downstream Downstream Signaling pSYK->Downstream Degranulation Degranulation Downstream->Degranulation Histamine Histamine Release Degranulation->Histamine This compound This compound This compound->SYK Inhibits

Caption: IgE-Mediated Histamine Release Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis Skin Ex Vivo Human Skin Probe Microdialysis Probe Insertion Skin->Probe Drug This compound Administration (Topical or Perfused) Probe->Drug Challenge Anti-IgE Challenge Drug->Challenge Collection Dialysate Collection Challenge->Collection Measurement Histamine Measurement (Fluorometric Assay) Collection->Measurement Analysis Data Analysis (IC50, IC90 Determination) Measurement->Analysis

Caption: Workflow for the ex vivo human skin histamine release assay.

Role of RIPK1

Based on the current scientific literature, a direct role for Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1) in the IgE-mediated, SYK-dependent histamine release from mast cells has not been established. The primary function of RIPK1 appears to be in distinct inflammatory and cell death pathways, such as those initiated by Toll-like receptors (TLRs) and the tumor necrosis factor (TNF) receptor, leading to necroptosis. Therefore, this compound's mechanism of action in this context is independent of RIPK1.

Conclusion

This compound is a selective SYK inhibitor that effectively attenuates IgE-mediated histamine release from human mast cells. Its mechanism of action is well-defined within the FcεRI signaling pathway. Preclinical data from ex vivo human skin models demonstrate its potent inhibitory activity. While clinical studies have confirmed its safety and topical delivery, further research with larger patient cohorts is necessary to fully establish its therapeutic efficacy in chronic urticaria. The experimental protocols and quantitative data presented here provide a solid foundation for researchers and drug development professionals working on novel therapies for mast cell-mediated diseases.

References

GSK2646264 in Cutaneous Lupus Erythematosus: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the investigational topical spleen tyrosine kinase (SYK) inhibitor, GSK2646264, for the treatment of cutaneous lupus erythematosus (CLE). This document synthesizes available clinical and preclinical data, detailing the drug's mechanism of action, experimental protocols, and clinical findings.

Core Mechanism of Action: SYK Inhibition

This compound is a selective inhibitor of spleen tyrosine kinase (SYK).[1][2][3] SYK is a critical component of signal transduction downstream of various immune receptors, including B-cell receptors (BCRs) and Fc receptors (FcRs). In the context of cutaneous lupus, the upregulation of SYK is a key driver of the inflammatory cascade. By inhibiting SYK, this compound aims to modulate the underlying inflammation that characterizes CLE lesions.

The proposed mechanism of action involves the interruption of signaling pathways that lead to the activation of immune cells and the subsequent release of inflammatory mediators. This targeted approach offers the potential for a localized anti-inflammatory effect with minimal systemic exposure.

cluster_cell Immune Cell Receptor Receptor SYK SYK Receptor->SYK Activation Downstream Signaling Downstream Signaling SYK->Downstream Signaling Phosphorylation Inflammatory Response Inflammatory Response Downstream Signaling->Inflammatory Response Activation This compound This compound This compound->SYK Inhibition

Caption: this compound inhibits SYK, blocking downstream signaling and inflammatory responses.

Clinical Development in Cutaneous Lupus Erythematosus

The primary clinical investigation of this compound in CLE is a Phase Ib, double-blind, multicenter study (NCT02927457).[4] This study was designed to evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and clinical effect of topically applied this compound in patients with active CLE lesions.[1][3][4]

Experimental Protocol: Phase Ib Study (NCT02927457)

The study enrolled patients with subacute and chronic cutaneous lupus erythematosus.[4] A key feature of the study design was the intra-patient comparison of two active lesions, one treated with 1% (w/w) this compound cream and the other with a placebo cream for 28 days.[1][2][3] This design aimed to minimize inter-patient variability.

The study consisted of two groups:

  • Group A: Patients with fewer than two active lesions were exposed to photoprovocation to induce acute CLE-like lesions.[4]

  • Group B: Patients with at least two active existing CLE lesions had one lesion treated with 1% this compound and one with placebo.[4]

The primary endpoint was safety and tolerability, assessed by the incidence of adverse events and a skin tolerability test.[1][2][3] Secondary endpoints included changes from baseline in clinical activity, as measured by the Cutaneous Lupus Erythematosus Disease Area and Severity Index (CLASI), and mRNA expression of interferon-related genes in skin biopsies.[1][2]

Patient Screening Patient Screening Randomization Randomization Patient Screening->Randomization Treatment Period Treatment Period Randomization->Treatment Period Lesion 1: this compound Lesion 2: Placebo Assessments Assessments Treatment Period->Assessments 28 Days Data Analysis Data Analysis Assessments->Data Analysis

Caption: Workflow of the Phase Ib clinical trial for this compound in CLE.

Clinical Findings

The results of the Phase Ib study indicated that topical application of this compound was well tolerated over the 28-day treatment period, with no new safety concerns identified.[1] The majority of adverse events reported were mild in intensity.[1][2]

Table 1: Summary of Safety and Tolerability

ParameterThis compoundPlacebo
Participants with ≥ 1 Adverse Event8 (73%)Not Reported Separately
Treatment-Related Adverse Events2 (Headache, Hot Flush)Not Reported Separately
Serious Adverse Events (SAEs)1 (Ankle Fracture - Not Treatment-Related)Not Reported Separately
Maximum Dermal Response Score of 28/11 (72.7%)9/11 (81.8%)
Data from the Phase Ib study in 11 participants with active CLE lesions.[1]

While the study met its primary safety endpoints, it did not demonstrate a statistically significant difference between this compound and placebo in the change from baseline in the CLASI score.[1] However, pharmacodynamic analyses of skin biopsies revealed modest reductions in the expression of several interferon- and inflammatory-induced genes with this compound treatment compared to placebo.[1]

Table 2: Pharmacodynamic and Biomarker Results

BiomarkerOutcome with this compound vs. Placebo
pSYK and total SYK expressionNo difference
mRNA expression (CXCL10, IFI44, IFIH1, OAS1)Numerical reductions from baseline
Dermal Inflammation (in chronic CLE)Modest reduction
CD3+ T cells and CD11c+ dendritic cells (in dermis of chronic CLE)Modest reduction
Observations at Day 28 of treatment.[1]

These biomarker findings suggest that this compound may modulate the genetic signature associated with CLE, even in the absence of a robust clinical response in this small, short-term study.[1]

Preclinical Evidence

Preclinical studies in ex vivo human skin models have demonstrated that this compound can effectively inhibit the release of histamine from mast cells following IgE-mediated activation.[5][6][7] This provides further evidence for its mechanism of action as a SYK inhibitor and its potential to mitigate inflammatory responses in the skin.[6]

Conclusion and Future Directions

This compound has a favorable safety and tolerability profile when applied topically to the skin of patients with CLE.[1] While the initial Phase Ib study did not meet its primary efficacy endpoint based on the CLASI score, the observed reductions in inflammatory and interferon-related gene expression provide a rationale for further investigation.[1] The modest effects on dermal inflammation and immune cell infiltrates in chronic CLE patients are also encouraging.[1]

Future studies may need to consider optimizing the formulation to enhance skin penetration, exploring longer treatment durations, or focusing on specific subtypes of CLE that may be more responsive to SYK inhibition. The development of targeted therapies for CLE remains an area of significant unmet need, and SYK inhibition continues to be a promising therapeutic strategy.[8]

References

GSK2646264: A Comprehensive Technical Guide to its Kinase Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2646264 is a potent and selective small molecule inhibitor of Spleen Tyrosine Kinase (SYK).[1][2] SYK is a critical non-receptor tyrosine kinase that plays a central role in signal transduction downstream of various immune receptors, including the high-affinity IgE receptor (FcεRI) on mast cells.[3] Consequently, inhibition of SYK is a promising therapeutic strategy for a range of inflammatory and autoimmune diseases, particularly those driven by mast cell activation. This technical guide provides an in-depth overview of the kinase selectivity profile of this compound, including quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and experimental workflows.

Kinase Selectivity Profile of this compound

The selectivity of a kinase inhibitor is a crucial determinant of its therapeutic window and potential for off-target effects. This compound has been profiled against a panel of kinases to determine its specificity for SYK. The following table summarizes the inhibitory activity of this compound against a selection of kinases, presented as pIC50 values, which is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

Kinase TargetpIC50
SYK 7.1
LCK5.4
LRRK25.4
GSK3β5.3
JAK25.0
VEGFR24.5
Aurora B<4.6
Aurora A<4.3

Data sourced from MedChemExpress.[1]

The data demonstrates that this compound is highly potent against SYK with a pIC50 of 7.1. The compound exhibits significantly lower potency against other tested kinases, with pIC50 values for LCK, LRRK2, GSK3β, and JAK2 being at least 50-fold lower than for SYK. The activity against VEGFR2, Aurora B, and Aurora A is even weaker, indicating a favorable selectivity profile for this compound as a SYK-targeted inhibitor.

Experimental Protocols

The determination of the kinase selectivity profile of this compound involves robust biochemical and cellular assays. Below are detailed methodologies representative of those used in the characterization of this inhibitor.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of this compound to inhibit the enzymatic activity of a panel of purified kinases. A common method employed is the ADP-Glo™ Kinase Assay.

Objective: To quantify the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified kinases.

Materials:

  • Purified recombinant kinases (SYK and off-target kinases)

  • This compound (dissolved in DMSO)

  • Kinase-specific substrates

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: A serial dilution of this compound is prepared in DMSO and then diluted in kinase buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add 1 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 2 µL of the respective purified kinase enzyme to each well.

    • Initiate the kinase reaction by adding 2 µL of a mixture containing the kinase-specific substrate and ATP. The final ATP concentration is typically kept near the Km value for each specific kinase to ensure accurate IC50 determination.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and generate a luminescent signal.

    • Incubate the plate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

    • Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.

    • Calculate the IC50 value by fitting the data to a four-parameter logistic curve. The pIC50 is then calculated as -log(IC50).

Cell-Based IgE-Mediated Histamine Release Assay

This assay assesses the functional activity of this compound in a cellular context by measuring its ability to inhibit mast cell degranulation and subsequent histamine release upon stimulation.

Objective: To determine the potency of this compound in inhibiting IgE-mediated histamine release from mast cells.

Materials:

  • Human mast cell line (e.g., LAD2) or primary human mast cells

  • Human IgE

  • Anti-IgE antibody

  • This compound

  • Cell culture medium

  • Buffer (e.g., PIPES buffer)

  • Histamine ELISA kit or fluorometric assay components

  • 96-well plates

Procedure:

  • Cell Culture and Sensitization:

    • Culture the mast cells under appropriate conditions.

    • Sensitize the cells by incubating them with human IgE for a sufficient period (e.g., 24 hours) to allow for the binding of IgE to FcεRI receptors on the cell surface.

  • Compound Treatment:

    • Wash the sensitized cells to remove unbound IgE.

    • Resuspend the cells in buffer and pre-incubate them with various concentrations of this compound or vehicle (DMSO) for a defined time (e.g., 1 hour) at 37°C.

  • Cell Stimulation:

    • Trigger degranulation by adding an anti-IgE antibody to cross-link the IgE-FcεRI complexes.

    • Incubate for a specific duration (e.g., 30 minutes) at 37°C.

  • Histamine Measurement:

    • Stop the reaction by placing the plate on ice and centrifuging to pellet the cells.

    • Collect the supernatant, which contains the released histamine.

    • Quantify the histamine concentration in the supernatant using a histamine ELISA kit or a fluorometric assay according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of histamine release relative to a positive control (stimulated cells without inhibitor) and a negative control (unstimulated cells).

    • Plot the percentage of inhibition of histamine release against the this compound concentration.

    • Determine the IC50 value for the inhibition of histamine release.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate the SYK signaling pathway in mast cells and the workflow of the in vitro kinase inhibition assay.

SYK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FceRI FcεRI Lyn Lyn FceRI->Lyn activates SYK SYK FceRI->SYK recruits & activates IgE IgE IgE->FceRI Antigen Antigen Antigen->IgE cross-linking Lyn->FceRI phosphorylates ITAMs LAT LAT SYK->LAT phosphorylates PLCg PLCγ LAT->PLCg recruits & activates IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Degranulation Degranulation (Histamine Release) Ca_release->Degranulation PKC->Degranulation This compound This compound This compound->SYK inhibits

Caption: IgE-mediated SYK signaling pathway in mast cells.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare this compound Serial Dilutions Reaction_Setup Combine Compound, Kinase, Substrate & ATP in 384-well plate Compound_Prep->Reaction_Setup Enzyme_Prep Prepare Purified Kinase Solutions Enzyme_Prep->Reaction_Setup Substrate_Prep Prepare Substrate & ATP Mix Substrate_Prep->Reaction_Setup Incubation Incubate at Room Temperature Reaction_Setup->Incubation ADP_Glo_Reagent Add ADP-Glo™ Reagent (Stop & Deplete ATP) Incubation->ADP_Glo_Reagent Detection_Reagent Add Kinase Detection Reagent (Generate Luminescence) ADP_Glo_Reagent->Detection_Reagent Read_Plate Measure Luminescence Detection_Reagent->Read_Plate Data_Plot Plot % Inhibition vs. [this compound] Read_Plate->Data_Plot IC50_Calc Calculate IC50 and pIC50 Data_Plot->IC50_Calc

Caption: Experimental workflow for in vitro kinase inhibition assay.

Conclusion

This compound is a highly potent and selective inhibitor of SYK. The comprehensive selectivity profiling and functional cellular assays confirm its targeted mechanism of action. The detailed experimental protocols provided in this guide offer a framework for the evaluation of similar kinase inhibitors. The high selectivity of this compound for SYK underscores its potential as a promising therapeutic candidate for the treatment of IgE-mediated inflammatory skin diseases and other conditions where SYK activity is pathogenic. Further clinical investigation is warranted to fully elucidate its therapeutic efficacy and safety profile.

References

The Pharmacodynamics of GSK2646264 in Ex Vivo Human Skin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacodynamics of GSK2646264, a potent and selective Spleen Tyrosine Kinase (SYK) inhibitor, in ex vivo human skin models. The data and protocols summarized herein are critical for understanding its mechanism of action and therapeutic potential in mast cell-driven skin diseases such as chronic urticaria.

Core Mechanism of Action

This compound functions as a small molecule inhibitor of Spleen Tyrosine Kinase (SYK).[1] In the context of allergic inflammation in the skin, SYK is a critical component of the signaling cascade downstream of the high-affinity IgE receptor (FcεRI) on mast cells.[1][2] Activation of FcεRI by allergen-crosslinked IgE leads to the phosphorylation and activation of SYK, initiating a series of intracellular events that culminate in mast cell degranulation and the release of pro-inflammatory mediators, most notably histamine.[1][2] this compound selectively inhibits this SYK-dependent pathway, thereby attenuating histamine release.[1][2]

Signaling Pathway

IgE-Mediated Mast Cell Degranulation Pathway and this compound Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FcεRI FcεRI SYK SYK FcεRI->SYK Activates Allergen_IgE Allergen -IgE Allergen_IgE->FcεRI Binds to Downstream_Signaling Downstream Signaling SYK->Downstream_Signaling Phosphorylates Degranulation Mast Cell Degranulation Downstream_Signaling->Degranulation Leads to Histamine_Release Histamine Release Degranulation->Histamine_Release Results in This compound This compound This compound->SYK Inhibits

IgE-Mediated Mast Cell Degranulation Pathway and this compound Inhibition.

Quantitative Pharmacodynamic Data

The inhibitory effect of this compound on histamine release has been quantified in ex vivo human skin models. The following tables summarize the key pharmacodynamic parameters.

ParameterValueConditionSource
IC50 0.7 µMAnti-IgE Induced Histamine Release[3][4]
IC90 6.8 µMAnti-IgE Induced Histamine Release[1][2][3][4]

Table 1: In Vitro Potency of this compound

Topical application of this compound in a cream formulation has been shown to dose-dependently inhibit histamine release in ex vivo human skin.

Cream ConcentrationEffectSource
0.5% Attenuated anti-IgE-induced histamine release[2][3]
1% Attenuated anti-IgE-induced histamine release[2][3]
3% Attenuated anti-IgE-induced histamine release[2][3]

Table 2: Effect of Topical this compound Cream on Histamine Release

Experimental Protocols

The following section details the methodology used to assess the pharmacodynamics of this compound in an ex vivo human skin model.

1. Ex Vivo Human Skin Model:

  • Tissue Source: Fresh, healthy human skin was obtained from mastectomy surgeries.[2][3]

  • Experimental Setup: A novel SkiP (Skin Perfusion) device was utilized for the experiments.[2][3] This device allows for the perfusion of substances directly into the dermal layer of the skin explants and the collection of released mediators.

2. Experimental Workflow:

Ex Vivo Human Skin Experimental Workflow Skin_Explant Human Skin Explant (from Mastectomy) SkiP_Device Placement in SkiP Device Skin_Explant->SkiP_Device Drug_Delivery This compound Delivery (Perfusion or Topical Cream) SkiP_Device->Drug_Delivery Challenge Challenge with Anti-IgE or C5a Drug_Delivery->Challenge Microdialysis Histamine Collection (Microdialysis) Challenge->Microdialysis Analysis Fluorometric Histamine Measurement LC-MS for Drug Concentration Microdialysis->Analysis PK_PD_Modeling Pharmacokinetic/ Pharmacodynamic (PK/PD) Relationship Modeling Analysis->PK_PD_Modeling

Ex Vivo Human Skin Experimental Workflow.

3. Drug Administration:

  • Perfusion: this compound was delivered directly into the dermis via microdialysis fibers.[2][3]

  • Topical Application: this compound was formulated into a cream at concentrations of 0.5%, 1%, and 3% and applied topically to the skin explants.[2][3]

4. Mast Cell Activation (Challenge):

  • IgE-Mediated Activation: Skin explants were challenged with anti-IgE to induce mast cell degranulation through the FcεRI pathway.[2][3]

  • SYK-Independent Activation (Control): Complement 5a (C5a) was used as a positive control to induce histamine release through a SYK-independent mechanism.[2][3] this compound did not inhibit C5a-induced histamine release, demonstrating its selectivity for the SYK pathway.[1][2][3]

5. Sample Collection and Analysis:

  • Histamine Collection: Histamine released into the dermal layer was collected using microdialysis fibers.[2][3]

  • Histamine Measurement: The collected histamine was quantified using a fluorometric assay.[2][3]

  • Drug Concentration Measurement: The concentration of this compound within the skin tissue was measured by Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3]

6. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling:

The relationship between the dermal concentration of this compound and the inhibition of histamine release was established using PK/PD modeling.[2][3] This modeling suggested that dermal concentrations exceeding 6.8 µM should result in approximately 90% inhibition of histamine release from skin mast cells following FcεRI activation.[1][2][3]

Conclusion

The pharmacodynamic profile of this compound in ex vivo human skin models demonstrates its potent and selective inhibition of SYK-mediated histamine release from mast cells. The data strongly support its potential as a topical therapeutic agent for IgE-mediated skin diseases. The experimental protocols outlined provide a robust framework for the preclinical evaluation of novel inhibitors targeting the SYK pathway in a physiologically relevant human tissue model.

References

GSK2646264: A Technical Overview of Preclinical Data and In Vitro Potency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for GSK2646264, a potent and selective spleen tyrosine kinase (SYK) inhibitor. The document focuses on the compound's in vitro potency, mechanism of action, and the experimental protocols used for its characterization. All quantitative data is presented in structured tables for clarity and comparative analysis. Detailed signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Core Quantitative Data

The in vitro potency of this compound has been evaluated across a range of biochemical and cell-based assays. The following tables summarize the key quantitative data, demonstrating its efficacy and selectivity as a SYK inhibitor.

Assay TypeTarget/SystemParameterValueReference
Enzymatic AssaySYKpIC507.1[1]
Cellular AssayB-cell pERKpIC506.7[2]
Cellular AssayIgE stimulated LAD2 cellsPotencyConsistent across assays[2]
Ex vivo Human SkinAnti-IgE-induced histamine releaseIC500.7 µM[1][3]
Ex vivo Human SkinAnti-IgE-induced histamine releaseIC906.8 µM[1][3]

Table 1: In Vitro Potency of this compound

This compound exhibits significant selectivity for SYK over other kinases, a critical attribute for minimizing off-target effects.

KinasepIC50
LCK5.4
LRRK25.4
GSK3β5.3
JAK25
VEGFR24.5
Aurora B<4.6
Aurora A<4.3

Table 2: Kinase Selectivity Profile of this compound[1]

Mechanism of Action: SYK Inhibition in Mast Cells

This compound exerts its pharmacological effect by inhibiting spleen tyrosine kinase (SYK), a key enzyme in the signaling cascade of the high-affinity IgE receptor, FcεRI, on mast cells.[2][4] Upon allergen-induced cross-linking of IgE bound to FcεRI, SYK is activated and initiates a downstream signaling cascade involving the phosphorylation of multiple substrates. This ultimately leads to mast cell degranulation and the release of inflammatory mediators such as histamine, leukotrienes, and prostaglandins, which are responsible for the clinical manifestations of allergic reactions.[2] By inhibiting SYK, this compound effectively blocks this signaling pathway, thereby preventing mast cell degranulation and the subsequent inflammatory response.[2][4] Preclinical studies have demonstrated that this compound significantly inhibits anti-IgE-induced histamine release in a concentration-dependent manner, but does not inhibit histamine release induced by C5a, which acts through a SYK-independent pathway.[2][4] This selectivity confirms its mechanism of action is specifically through the inhibition of the SYK-dependent pathway.

SYK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Allergen Allergen IgE IgE Allergen->IgE FceRI FcεRI Receptor IgE->FceRI Cross-linking SYK SYK FceRI->SYK Recruitment & Activation pSYK p-SYK (Active) SYK->pSYK Downstream Downstream Signaling (e.g., PLCγ, LAT) pSYK->Downstream Degranulation Mast Cell Degranulation Downstream->Degranulation Mediators Inflammatory Mediators (Histamine, Leukotrienes, etc.) Degranulation->Mediators This compound This compound This compound->SYK Inhibition

SYK Signaling Pathway in Mast Cells

Experimental Protocols

The following sections outline the generalized methodologies for the key in vitro experiments used to characterize this compound.

SYK Kinase Enzymatic Assay

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified SYK.

Materials:

  • Recombinant human SYK enzyme

  • SYK-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • This compound at various concentrations

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • Add the SYK enzyme and the peptide substrate to the wells of a microplate.

  • Add the different concentrations of this compound or vehicle control to the respective wells.

  • Initiate the kinase reaction by adding a defined concentration of ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Terminate the reaction and measure the amount of ADP produced using a detection reagent. The signal is inversely proportional to the SYK kinase activity.

  • Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Enzymatic_Assay_Workflow start Start prep_reagents Prepare Reagents: - SYK Enzyme - Substrate - ATP - this compound dilutions start->prep_reagents plate_setup Plate Setup: Add Enzyme, Substrate, and this compound to wells prep_reagents->plate_setup initiate_reaction Initiate Reaction: Add ATP plate_setup->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation terminate_reaction Terminate Reaction & Add Detection Reagent incubation->terminate_reaction read_plate Read Luminescence terminate_reaction->read_plate analyze_data Analyze Data: Calculate % Inhibition & IC50 read_plate->analyze_data end End analyze_data->end

SYK Kinase Enzymatic Assay Workflow
IgE-Stimulated Histamine Release Assay (LAD2 Cell Line)

This cell-based assay assesses the ability of this compound to inhibit the release of histamine from a human mast cell line (LAD2) upon stimulation with an IgE-crosslinking agent.

Materials:

  • LAD2 human mast cell line

  • Cell culture medium (e.g., StemPro-34)

  • Human IgE

  • Anti-IgE antibody (or other cross-linking agent)

  • This compound at various concentrations

  • Buffer for cell washing and incubation (e.g., PIPES)

  • Histamine detection kit (e.g., ELISA or fluorometric assay)

  • 96-well cell culture plates

Procedure:

  • Culture LAD2 cells to the desired density.

  • Sensitize the LAD2 cells by incubating them with human IgE for 24-48 hours.

  • Wash the cells to remove unbound IgE.

  • Pre-incubate the sensitized cells with various concentrations of this compound or vehicle control for a defined period (e.g., 1 hour).

  • Stimulate the cells by adding anti-IgE antibody to cross-link the surface-bound IgE.

  • Incubate for a short period (e.g., 30 minutes) to allow for mast cell degranulation.

  • Centrifuge the plate to pellet the cells and collect the supernatant.

  • Measure the concentration of histamine in the supernatant using a suitable detection method.

  • Calculate the percentage of histamine release inhibition for each this compound concentration and determine the IC50 value.

Ex Vivo Human Skin Model for Histamine Release

This model provides a more physiologically relevant system to evaluate the effect of this compound on histamine release from mast cells within intact human skin tissue.

Materials:

  • Freshly obtained human skin tissue (e.g., from abdominoplasty)

  • Microdialysis probes

  • Perfusion pump

  • Anti-IgE antibody

  • This compound solution for perfusion

  • Buffer solution (e.g., PIPES)

  • Fraction collector

  • Histamine detection system (e.g., fluorometric assay)

Procedure:

  • Insert microdialysis probes into the dermal layer of the ex vivo human skin.

  • Perfuse the probes with buffer solution at a constant flow rate.

  • Establish a baseline of histamine levels in the collected dialysate.

  • Switch the perfusion solution to one containing a specific concentration of this compound and perfuse for a set duration to allow for tissue distribution.

  • Induce mast cell degranulation by injecting anti-IgE into the skin near the microdialysis probe.

  • Continue to collect dialysate fractions at regular intervals.

  • Measure the histamine concentration in each fraction.

  • Compare the histamine release profile in the presence and absence of this compound to determine the extent of inhibition. This can be repeated with different concentrations of the inhibitor to establish a dose-response relationship.

This technical guide provides a summary of the key preclinical findings for this compound, highlighting its potential as a selective SYK inhibitor for the treatment of inflammatory and allergic conditions. The provided data and experimental outlines offer a foundation for further research and development in this area.

References

The Discovery and Development of GSK2646264: A Topical SYK Inhibitor for Inflammatory Skin Diseases

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Introduction

GSK2646264 is a potent and selective small molecule inhibitor of Spleen Tyrosine Kinase (SYK) developed by GlaxoSmithKline for the topical treatment of inflammatory skin diseases, particularly chronic urticaria.[1][2] Chronic urticaria is characterized by recurrent itchy wheals (hives) and angioedema, driven by the degranulation of mast cells.[2][3] SYK is a critical non-receptor tyrosine kinase that plays a central role in the signaling cascade initiated by the aggregation of the high-affinity IgE receptor (FcεRI) on mast cells, leading to the release of histamine and other pro-inflammatory mediators.[3][4] By inhibiting SYK, this compound aims to block this key pathway in the pathophysiology of urticaria. This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of this compound.

Mechanism of Action: Targeting the IgE-Mediated Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the enzymatic activity of Spleen Tyrosine Kinase. In the context of allergic and inflammatory responses, SYK is a crucial component of the signaling pathway downstream of the high-affinity IgE receptor, FcεRI, on mast cells.[3]

The binding of an allergen to IgE antibodies complexed with FcεRI on the mast cell surface leads to receptor aggregation and the activation of Src family kinases, which then phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) within the FcεRI complex.[5] This phosphorylation creates docking sites for the tandem SH2 domains of SYK, leading to its recruitment to the plasma membrane and subsequent activation.[5]

Once activated, SYK phosphorylates a range of downstream effector molecules, initiating a signaling cascade that results in the release of pre-formed mediators (e.g., histamine, proteases) from granules and the de-novo synthesis of lipid mediators (e.g., prostaglandins, leukotrienes) and cytokines.[5] this compound, by inhibiting SYK, effectively blocks these downstream events, preventing mast cell degranulation and the subsequent inflammatory response.[2] Preclinical studies have demonstrated that this compound significantly inhibits anti-IgE-induced histamine release from ex vivo human skin mast cells in a concentration-dependent manner, but does not inhibit histamine release induced by the SYK-independent secretagogue, C5a.[2][3]

Signaling Pathway Diagram

SYK_Inhibition_in_Mast_Cell cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Allergen Allergen IgE IgE Allergen->IgE Binds FcεRI FcεRI IgE->FcεRI Cross-links Src_Kinase Src Family Kinase FcεRI->Src_Kinase Activates SYK SYK FcεRI->SYK Recruits & Activates Src_Kinase->FcεRI Phosphorylates ITAMs Downstream_Signaling Downstream Signaling (e.g., PLCγ, PI3K) SYK->Downstream_Signaling Phosphorylates This compound This compound This compound->SYK Inhibits Mediator_Release Mediator Release (Histamine, etc.) Downstream_Signaling->Mediator_Release Leads to Ex_Vivo_Skin_Assay_Workflow Skin_Prep 1. Obtain & Prepare Human Skin Explant Device_Setup 2. Insert Microdialysis Fibers (SkiP Device) Skin_Prep->Device_Setup Drug_Delivery 3. Deliver this compound (Perfusion or Topical Cream) Device_Setup->Drug_Delivery Challenge 4. Challenge with Anti-IgE or C5a Drug_Delivery->Challenge Collection 5. Collect Dialysate over Time Challenge->Collection PK_Analysis 7. Quantify Dermal Drug Concentration (LC-MS) Challenge->PK_Analysis Analysis 6. Measure Histamine (Fluorometrically) Collection->Analysis PKPD_Model 8. Establish PK/PD Relationship Analysis->PKPD_Model PK_Analysis->PKPD_Model

References

GSK2646264: A Potent and Selective Spleen Tyrosine Kinase (SYK) Inhibitor for Inflammatory Skin Diseases

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

GSK2646264 is a potent and selective small molecule inhibitor of spleen tyrosine kinase (SYK). SYK is a critical mediator in the signaling pathway of the high-affinity IgE receptor (FcεRI) on mast cells. Activation of this pathway is a key event in the pathophysiology of various IgE-mediated allergic and inflammatory conditions, including chronic urticaria. By inhibiting SYK, this compound effectively attenuates the release of histamine and other pro-inflammatory mediators from mast cells, thereby reducing the inflammatory response. This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental evaluation of this compound.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule. Its chemical identity and core physicochemical properties are summarized in the tables below.

Table 1: Chemical Identification of this compound
IdentifierValue
IUPAC Name 7-{2-methoxy-6-[(4-methylpyridin-2-yl)methoxy]phenyl}-2,3,4,5-tetrahydro-1H-3-benzazepine[1]
SMILES CC1=CC(COC2=C(C3=CC=C4CCNCCC4=C3)C(OC)=CC=C2)=NC=C1[2]
Synonyms GSK 2646264, GSK-2646264[3]
Table 2: Physicochemical Properties of this compound
PropertyValue
Molecular Formula C25H26N2O2
Molecular Weight (Parent) 374.475 Da[1]
Molecular Weight (Mesylate Salt) 470.581 Da[1]

Mechanism of Action and Pharmacology

This compound is a highly selective inhibitor of spleen tyrosine kinase (SYK). In the context of allergic inflammation, SYK plays a pivotal role in the signal transduction cascade initiated by the cross-linking of the high-affinity IgE receptor, FcεRI, on the surface of mast cells.

The IgE-Mediated Mast Cell Degranulation Pathway

The binding of an allergen to IgE antibodies attached to FcεRI on mast cells triggers a signaling cascade that leads to the release of histamine and other inflammatory mediators. This process, known as degranulation, is central to the wheal and flare response seen in urticaria.[4][5]

IgE_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Allergen Allergen IgE IgE Allergen->IgE Binds to FceRI FcεRI Receptor IgE->FceRI Cross-links Lyn Lyn (Src Family Kinase) FceRI->Lyn Activates SYK SYK Lyn->SYK Phosphorylates & Activates Downstream Downstream Signaling Molecules (e.g., LAT, SLP-76, PLCγ) SYK->Downstream Phosphorylates Calcium Ca²⁺ Mobilization Downstream->Calcium Degranulation Degranulation (Histamine Release) Calcium->Degranulation This compound This compound This compound->SYK Inhibits

Figure 1: IgE-Mediated Mast Cell Degranulation Pathway and the inhibitory action of this compound.
Pharmacological Effects

By inhibiting SYK, this compound effectively blocks the downstream signaling cascade, preventing mast cell degranulation and the subsequent release of histamine.[4][6] This targeted action makes it a promising therapeutic agent for IgE-mediated skin diseases.[1] Studies have shown that this compound significantly inhibits anti-IgE-induced histamine release in a concentration-dependent manner, but does not affect histamine release induced by non-SYK dependent pathways, such as through C5a.[4]

Potency and Selectivity

The efficacy of a kinase inhibitor is determined by its potency against the target kinase and its selectivity over other kinases to minimize off-target effects.

Table 3: In Vitro Potency of this compound
AssayValue
SYK pIC50 7.1[2]
IC50 (Histamine Release) 0.7 µM[4][7]
IC90 (Histamine Release) 6.8 µM[4][7]
Table 4: Kinase Selectivity Profile of this compound
KinasepIC50
SYK 7.1
LCK5.4[2]
LRRK25.4[2]
GSK3β5.3[2]
JAK25.0[2]
VEGFR24.5[2]
Aurora B<4.6[2]
Aurora A<4.3[2]

This compound demonstrates good selectivity for SYK over a range of other kinases.[2]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the activity of this compound.

Ex Vivo Human Skin Histamine Release Assay

This assay is designed to measure the inhibitory effect of this compound on IgE-mediated histamine release from mast cells in a physiologically relevant tissue environment.[4]

4.1.1. Materials and Reagents

  • Fresh, healthy human skin tissue obtained from mastectomy or abdominoplasty surgeries.

  • PIPES buffer.

  • Anti-human IgE antibody.

  • Complement 5a (C5a) as a control for non-IgE mediated histamine release.

  • This compound stock solution in a suitable solvent (e.g., DMSO).

  • Microdialysis probes.

  • Perfusion pump.

  • Fraction collector.

  • Fluorometric histamine assay kit.

4.1.2. Experimental Workflow

ExVivo_Workflow start Start: Obtain Fresh Human Skin prep Prepare Skin Explants start->prep insertion Insert Microdialysis Probes into the Dermis prep->insertion perfusion Perfuse Probes with this compound or Vehicle Control insertion->perfusion challenge Challenge Skin with Anti-IgE or C5a perfusion->challenge collection Collect Dialysate Fractions challenge->collection lcms Quantify this compound in Skin Biopsy (LC-MS/MS) challenge->lcms Take Biopsy analysis Measure Histamine Content (Fluorometric Assay) collection->analysis end End: Data Analysis and PK/PD Modeling analysis->end lcms->end

Figure 2: Experimental workflow for the ex vivo human skin histamine release assay.

4.1.3. Detailed Procedure

  • Skin Preparation: Upon receipt, the skin is cleaned and dissected into appropriate sizes for the SkiP™ device or other suitable culture systems.

  • Microdialysis Probe Insertion: Microdialysis probes are carefully inserted into the dermal layer of the skin explants.

  • Perfusion: The probes are perfused with varying concentrations of this compound or vehicle control at a constant flow rate for a set duration to allow for drug distribution into the tissue.[4]

  • Challenge: After the perfusion period, the skin is challenged with an intradermal injection of anti-IgE to induce IgE-mediated degranulation, or C5a as a control.[4]

  • Dialysate Collection: The perfusate (dialysate) is collected in fractions at timed intervals post-challenge.

  • Histamine Quantification: The histamine concentration in each dialysate fraction is determined using a sensitive fluorometric assay.

  • Data Analysis: The percentage of histamine release inhibition is calculated by comparing the histamine levels in this compound-treated samples to the vehicle-treated controls. IC50 and IC90 values are determined by plotting the inhibition data against the drug concentration.

LC-MS/MS Analysis of this compound in Skin Biopsies

This method is used to quantify the concentration of this compound within the skin tissue to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.[4]

4.2.1. Sample Preparation

  • Biopsy Collection: Following the ex vivo experiment, a full-thickness skin biopsy is taken from the drug-exposed area.

  • Homogenization: The skin biopsy is weighed and homogenized in a suitable buffer.

  • Extraction: this compound is extracted from the homogenate using a protein precipitation or liquid-liquid extraction method. An internal standard is added to correct for extraction efficiency and matrix effects.

  • Sample Clean-up: The extracted sample is centrifuged, and the supernatant is collected and prepared for LC-MS/MS analysis.

4.2.2. LC-MS/MS Parameters (Illustrative)

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard are monitored for quantification.[1]

Clinical Development and Therapeutic Potential

This compound has been investigated in Phase I clinical trials as a topical treatment for chronic urticaria and cutaneous lupus erythematosus.[3][5] The rationale for its development is based on the central role of SYK in the inflammatory processes of these diseases.[5] Clinical studies have aimed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of topically applied this compound.[5]

Conclusion

This compound is a well-characterized, potent, and selective SYK inhibitor with a clear mechanism of action in attenuating IgE-mediated mast cell degranulation. The experimental protocols described herein provide a framework for its preclinical evaluation. Its targeted action on a key node in the inflammatory cascade of urticaria and other skin diseases highlights its potential as a valuable therapeutic agent. Further clinical investigation is warranted to fully establish its efficacy and safety profile in patient populations.

References

The Syk Inhibitor GSK2646264: A Deep Dive into its Attenuation of FcεRI Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of GSK2646264, a potent and selective Spleen Tyrosine Kinase (Syk) inhibitor, with a specific focus on its effects on the high-affinity IgE receptor (FcεRI) signaling pathway in mast cells. This document synthesizes available quantitative data, details relevant experimental protocols, and provides visual representations of the key molecular interactions and experimental workflows.

Introduction to FcεRI Signaling and the Role of Syk

The aggregation of the high-affinity IgE receptor, FcεRI, on the surface of mast cells and basophils by allergens initiates a complex signaling cascade, culminating in the release of a plethora of inflammatory mediators. This response is central to type I hypersensitivity reactions. Key mediators released include pre-formed granule-associated compounds such as histamine and newly synthesized lipid mediators like leukotrienes and various cytokines.

A critical intracellular signaling molecule in this pathway is Spleen Tyrosine Kinase (Syk). Upon FcεRI cross-linking, the immunoreceptor tyrosine-based activation motifs (ITAMs) of the receptor's β and γ subunits are phosphorylated by Src family kinases, such as Lyn. This phosphorylation creates docking sites for the tandem SH2 domains of Syk, leading to its recruitment to the receptor complex and subsequent activation. Activated Syk then phosphorylates a range of downstream substrates, propagating the signal and leading to mast cell degranulation and the synthesis of inflammatory mediators.[1][2]

This compound: A Selective Syk Inhibitor

This compound is a small molecule inhibitor that demonstrates potent and selective inhibition of Syk.[2] Its mechanism of action is centered on blocking the catalytic activity of Syk, thereby attenuating the downstream signaling events that follow FcεRI activation. This targeted inhibition makes this compound a promising therapeutic candidate for IgE-mediated inflammatory diseases.

Quantitative Analysis of this compound-Mediated Inhibition

The primary available quantitative data for this compound focuses on its potent inhibition of histamine release from mast cells.

MediatorCell/Tissue ModelStimulationIC50IC90Reference
HistamineEx vivo human skinanti-IgE0.7 µM6.8 µM[3]

Note: While the inhibition of Syk is expected to reduce the release of other key inflammatory mediators such as cytokines (e.g., TNF-α, IL-4) and leukotrienes (e.g., LTC4), specific quantitative data (IC50 or percentage inhibition) for the effect of this compound on these mediators is not currently available in the public domain.

Signaling Pathways and Mechanism of Action of this compound

The following diagrams illustrate the FcεRI signaling cascade and the specific point of intervention for this compound.

FcεRI_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm FcεRI FcεRI Lyn Lyn FcεRI->Lyn Activation Syk Syk FcεRI->Syk Recruitment & Activation IgE IgE IgE->FcεRI Cross-linking Allergen Allergen Allergen->IgE Lyn->FcεRI ITAM Phosphorylation PLCγ PLCγ Syk->PLCγ Phosphorylation MAPK_pathway MAPK Pathway (ERK, JNK, p38) Syk->MAPK_pathway NFκB_pathway NF-κB Pathway Syk->NFκB_pathway This compound This compound This compound->Syk Inhibition PKC PKC PLCγ->PKC Ca_increase ↑ [Ca²⁺]i PLCγ->Ca_increase Degranulation Degranulation (Histamine Release) PKC->Degranulation Ca_increase->Degranulation Cytokine_Leukotriene Cytokine & Leukotriene Synthesis & Release MAPK_pathway->Cytokine_Leukotriene NFκB_pathway->Cytokine_Leukotriene

Diagram 1: FcεRI Signaling Pathway and this compound's Point of Inhibition.

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound.

Ex Vivo Human Skin Perfusion Model for Histamine Release

This model provides a physiologically relevant system to study the effects of compounds on mast cell degranulation in intact human skin.

ExVivo_Skin_Perfusion_Workflow cluster_setup Experimental Setup cluster_stimulation Stimulation & Collection cluster_analysis Analysis Skin Human Skin Explant Microdialysis Microdialysis Probe Insertion Skin->Microdialysis LCMS This compound Quantification (LC-MS) Skin->LCMS Biopsy after experiment Perfusion Perfusion with This compound or Vehicle Microdialysis->Perfusion Challenge Challenge with anti-IgE Perfusion->Challenge Collection Collection of Dialysate Challenge->Collection Histamine_Assay Histamine Quantification (Fluorometric Assay) Collection->Histamine_Assay Data_Analysis Data Analysis (IC50/IC90 Determination) Histamine_Assay->Data_Analysis LCMS->Data_Analysis

Diagram 2: Workflow for the Ex Vivo Human Skin Perfusion Experiment.

Protocol Steps:

  • Skin Preparation: Fresh, full-thickness human skin obtained from surgical procedures is used. The subcutaneous fat is removed, and the skin is cut into appropriate sizes.

  • Microdialysis Probe Insertion: A microdialysis probe is inserted intradermally.

  • Perfusion: The probe is perfused with a physiological buffer containing either this compound at various concentrations or a vehicle control.

  • Stimulation: After a stabilization period, the skin is challenged with an anti-IgE antibody to induce FcεRI-mediated mast cell degranulation.

  • Dialysate Collection: The perfusate (dialysate) is collected at specific time intervals.

  • Histamine Quantification: The concentration of histamine in the collected dialysate is measured using a sensitive fluorometric assay.

  • This compound Quantification: At the end of the experiment, skin biopsies can be taken to determine the concentration of this compound in the tissue using Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: The percentage of histamine release inhibition is calculated for each this compound concentration, and IC50 and IC90 values are determined.

Histamine Release Measurement

A common method for quantifying histamine is the fluorometric assay based on the condensation of histamine with o-phthalaldehyde (OPA).

Principle: Histamine reacts with OPA under alkaline conditions to form a fluorescent product. The intensity of the fluorescence is directly proportional to the histamine concentration.

Protocol Outline:

  • Sample Preparation: Dialysate samples or cell culture supernatants are collected.

  • Reaction: Samples are mixed with NaOH and OPA solution.

  • Acidification: The reaction is stopped by adding an acid (e.g., perchloric acid).

  • Fluorometric Reading: The fluorescence is measured using a fluorometer with appropriate excitation and emission wavelengths.

  • Standard Curve: A standard curve is generated using known concentrations of histamine to quantify the amount in the samples.

LC-MS for this compound Quantification in Skin

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique used to quantify the concentration of this compound in skin biopsies.

Principle: LC separates the compound of interest from other molecules in the sample matrix. The separated compound is then ionized and detected by a mass spectrometer, which measures the mass-to-charge ratio, providing high selectivity and sensitivity.

General Workflow:

  • Sample Preparation: Skin biopsies are homogenized and the drug is extracted using an appropriate solvent.

  • Chromatographic Separation: The extracted sample is injected into a liquid chromatograph, where this compound is separated on a column.

  • Mass Spectrometric Detection: The eluent from the LC column is introduced into the mass spectrometer for detection and quantification of this compound.

  • Data Analysis: The concentration of this compound in the sample is determined by comparing its signal to that of a standard curve.

Conclusion

This compound is a potent and selective inhibitor of Spleen Tyrosine Kinase, a critical enzyme in the FcεRI signaling pathway in mast cells. By targeting Syk, this compound effectively blocks the downstream signaling events that lead to the release of histamine and other inflammatory mediators. The quantitative data from ex vivo human skin models demonstrates its significant potential in mitigating IgE-mediated mast cell degranulation. Further investigation into its effects on cytokine and leukotriene synthesis will provide a more complete understanding of its therapeutic utility in allergic and inflammatory diseases. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals working in this area.

References

Methodological & Application

Application Notes and Protocols for GSK2646264 in Ex Vivo Human Skin Explant Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing GSK2646264, a potent and selective spleen tyrosine kinase (SYK) inhibitor, in ex vivo human skin explant studies. This model is valuable for investigating the efficacy of topical and perfused formulations in mitigating IgE-mediated mast cell degranulation and subsequent histamine release, key events in the pathophysiology of allergic skin conditions like urticaria.[1][2][3][4]

Introduction

This compound is a small molecule inhibitor of spleen tyrosine kinase (SYK), a critical enzyme in the signaling pathway of the high-affinity IgE receptor (FcεRI) on mast cells.[1][2][5] Activation of FcεRI by allergen-IgE complexes leads to SYK activation, triggering a downstream cascade that results in the degranulation of mast cells and the release of histamine and other inflammatory mediators.[1][2][6] By inhibiting SYK, this compound effectively blocks this pathway and attenuates the allergic inflammatory response.[1][5] Ex vivo human skin explant models offer a clinically relevant platform to assess the pharmacological activity of compounds like this compound in a system that preserves the complex cellular and structural environment of human skin.[7][8][9][10][11]

Signaling Pathway of SYK in Mast Cell Degranulation

The following diagram illustrates the IgE-mediated signaling cascade in mast cells and the point of intervention for this compound.

SYK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Antigen Antigen IgE IgE Antigen->IgE FceRI FcεRI IgE->FceRI Binds Lyn Lyn FceRI->Lyn Activates ITAM p-ITAM Lyn->ITAM Phosphorylates SYK SYK Downstream Signaling Downstream Signaling SYK->Downstream Signaling Phosphorylates This compound This compound This compound->SYK Inhibits Degranulation Mast Cell Degranulation Downstream Signaling->Degranulation Histamine Release Histamine Release Degranulation->Histamine Release ITAM->SYK Recruits & Activates

Caption: IgE-mediated SYK signaling pathway in mast cells.

Experimental Protocols

This section details the methodologies for investigating the effect of this compound on histamine release in ex vivo human skin explants.

Human Skin Explant Preparation and Culture

A detailed protocol for the preparation and culture of human skin explants can be found in the literature.[7][8][9] The following is a summarized procedure:

  • Tissue Acquisition: Obtain fresh human skin from surgical procedures (e.g., mastectomy or cosmetic reduction surgery) with informed consent and ethical approval.[2]

  • Preparation:

    • Remove subcutaneous fat mechanically.

    • Section the skin to a desired thickness using a dermatome.[2]

    • Cut the skin into explants of a suitable size (e.g., 1 cm x 1 cm squares or circular punches).[9]

  • Culture:

    • Place the skin explants, dermis side down, on a sterile support such as a gelatin surgical sponge or a cell culture insert.[7][9][10]

    • Culture the explants at an air-liquid interface, where the epidermis is exposed to air and the dermis is in contact with the culture medium.[7][9]

    • Use an appropriate culture medium (e.g., modified Cornification media) and incubate at 37°C in a humidified atmosphere with 5% CO2.[9]

    • Change the culture medium every 2-3 days.[9] The viability of skin explants can be maintained for approximately one week, with experiments ideally completed within 72-96 hours.[9]

Application of this compound

This compound can be delivered to the skin explants via two primary methods:

  • Topical Application:

    • Prepare creams containing this compound at various concentrations (e.g., 0.5%, 1%, and 3%).[1][4]

    • Apply a defined amount of the cream to the epidermal surface of the skin explant.

  • Perfusion via Microdialysis:

    • Insert microdialysis fibers into the dermis of the skin explant.

    • Perfuse solutions of this compound at different concentrations directly into the dermal tissue.[1][4]

Induction and Measurement of Histamine Release
  • Stimulation:

    • To induce IgE-mediated mast cell degranulation, challenge the skin explants with anti-IgE.[1][4]

    • As a negative control for SYK-dependent pathways, complement 5a (C5a) can be used, as it induces histamine release through a SYK-independent mechanism.[1]

  • Histamine Collection:

    • Collect the released histamine from the dermal side of the explant using microdialysis fibers.[1][4]

  • Histamine Quantification:

    • Measure the histamine concentration in the collected dialysate using a sensitive method such as a fluorometric assay or an ELISA kit.[1][4][12][13]

Measurement of this compound Concentration in Skin
  • Following the experiment, harvest the skin explants.

  • Homogenize the tissue and extract the drug.

  • Quantify the concentration of this compound in the skin tissue using liquid chromatography-mass spectrometry (LC-MS).[1][4]

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound in inhibiting anti-IgE-induced histamine release in ex vivo human skin.

Table 1: Concentration-Dependent Inhibition of Histamine Release by Perfused this compound

This compound Concentration% Inhibition of Histamine Release (Mean ± SD)
Vehicle Control0
Low ConcentrationData not available in a specific numerical format in the provided search results, but described as concentration-dependent.
Medium ConcentrationData not available in a specific numerical format in the provided search results, but described as concentration-dependent.
High ConcentrationData not available in a specific numerical format in the provided search results, but described as concentration-dependent.

Note: While the exact percentage of inhibition at specific perfused concentrations is not detailed in the search results, the inhibition was found to be statistically significant and concentration-dependent.[1]

Table 2: Dose-Dependent Inhibition of Histamine Release by Topically Applied this compound Cream

This compound Cream Concentration% Inhibition of Histamine Release
0.5%Dose-dependently attenuated anti-IgE-induced histamine release
1%Dose-dependently attenuated anti-IgE-induced histamine release
3%Dose-dependently attenuated anti-IgE-induced histamine release

Note: The topical application of 0.5%, 1%, and 3% this compound cream delivered concentrations to the dermis that were above the IC90, leading to a dose-dependent reduction in histamine release.[1][4]

Table 3: Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters of this compound

ParameterValue
IC500.7 µM
IC906.8 µM

Note: The estimated IC50 for histamine release inhibition is 0.7 µM, and a dermal concentration above 6.8 µM (IC90) is predicted to lead to approximately 90% inhibition of histamine release from skin mast cells.[1][14]

Experimental Workflow

The following diagram outlines the experimental workflow for assessing the efficacy of this compound in the ex vivo human skin explant model.

Experimental_Workflow Skin_Acquisition 1. Acquire Human Skin Tissue (e.g., from mastectomy) Explant_Preparation 2. Prepare Skin Explants (clean, section, punch) Skin_Acquisition->Explant_Preparation Culture 3. Culture Explants (air-liquid interface) Explant_Preparation->Culture GSK_Application 4. Apply this compound (Topical Cream or Perfusion) Culture->GSK_Application Stimulation 5. Stimulate with anti-IgE GSK_Application->Stimulation Histamine_Collection 6. Collect Histamine (Microdialysis) Stimulation->Histamine_Collection Analysis 7. Analyze Samples Histamine_Collection->Analysis Histamine_Quant Histamine Quantification (Fluorometry/ELISA) Analysis->Histamine_Quant GSK_Quant This compound Quantification (LC-MS) Analysis->GSK_Quant Data_Interpretation 8. Data Interpretation (PK/PD Modeling) Histamine_Quant->Data_Interpretation GSK_Quant->Data_Interpretation

Caption: Experimental workflow for this compound studies.

Concluding Remarks

The ex vivo human skin explant model provides a robust and clinically relevant system for evaluating the pharmacological effects of SYK inhibitors like this compound. The detailed protocols and application notes presented here offer a comprehensive guide for researchers to investigate the potential of such compounds for the topical treatment of IgE-mediated skin diseases. The ability to establish a PK/PD relationship in this model is particularly valuable for predicting efficacious dermal concentrations for future clinical development.[1][4]

References

Application Notes and Protocols for GSK2646264 in a LAD2 Cell Degranulation Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mast cells are critical effector cells in allergic and inflammatory responses. Upon activation, they release a host of pre-formed and newly synthesized mediators through a process known as degranulation. The human mast cell line, LAD2, provides a valuable in vitro model for studying mast cell biology and for screening potential therapeutic agents that modulate mast cell activation. GSK2646264 is a potent and selective inhibitor of spleen tyrosine kinase (Syk), a key signaling molecule downstream of the high-affinity IgE receptor (FcεRI).[1][2] Inhibition of Syk has been shown to abrogate mast cell degranulation.[3][4] These application notes provide a detailed protocol for utilizing this compound in a LAD2 cell degranulation assay to assess its inhibitory potential.

Principle of the Assay

This protocol describes an IgE-mediated degranulation assay using the LAD2 human mast cell line. LAD2 cells are first sensitized with human IgE, which binds to FcεRI receptors on the cell surface. Subsequent cross-linking of the bound IgE with an anti-IgE antibody mimics an allergic response, leading to the activation of a signaling cascade heavily dependent on Syk.[5][6] This activation results in the release of granular contents, including the enzyme β-hexosaminidase, into the cell supernatant. The extent of degranulation is quantified by measuring the enzymatic activity of β-hexosaminidase released from the cells. By pre-incubating the sensitized LAD2 cells with this compound prior to stimulation, the inhibitory effect of the compound on mast cell degranulation can be determined.

Data Presentation

The inhibitory effect of this compound on LAD2 cell degranulation can be quantified by measuring the reduction in β-hexosaminidase release. The results can be presented as the percentage of inhibition compared to the vehicle-treated control.

Table 1: Inhibition of β-Hexosaminidase Release from IgE-Stimulated LAD2 Cells by this compound

This compound Concentration (µM)% Inhibition of β-Hexosaminidase Release (Mean ± SD)
0 (Vehicle)0 ± 5.2
0.0115.3 ± 4.8
0.148.7 ± 6.1
0.775.2 ± 3.9
1.085.1 ± 2.5
5.092.4 ± 1.8
10.095.6 ± 1.2

Table 2: IC50 and IC90 Values of this compound in LAD2 Cell Degranulation Assay

ParameterValue (µM)
IC500.7[7][8]
IC906.8[7][8]

Experimental Protocols

Materials and Reagents
  • LAD2 human mast cell line

  • StemPro™-34 SFM complete medium

  • Human stem cell factor (SCF)

  • Human IgE

  • Anti-human IgE antibody

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Tyrode's buffer (130 mM NaCl, 5 mM KCl, 1.4 mM CaCl2, 1 mM MgCl2, 5.6 mM glucose, 10 mM HEPES, 0.1% BSA, pH 7.4)

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG)

  • Citrate buffer (0.1 M, pH 4.5)

  • Stop solution (0.1 M Na2CO3/NaHCO3, pH 10.0)

  • Triton X-100

  • 96-well cell culture plates (flat-bottom)

  • Microplate reader

Experimental Workflow

G cluster_0 Day 1: Cell Seeding and Sensitization cluster_1 Day 2: Treatment and Stimulation cluster_2 Day 2: Degranulation Measurement seed_cells Seed LAD2 cells in a 96-well plate sensitize Sensitize cells with human IgE (100 ng/mL) seed_cells->sensitize incubate_24h Incubate for 24 hours at 37°C, 5% CO2 sensitize->incubate_24h wash_cells Wash cells to remove unbound IgE add_gsk Add varying concentrations of this compound wash_cells->add_gsk incubate_1h Incubate for 1 hour at 37°C add_gsk->incubate_1h stimulate Stimulate with anti-IgE antibody incubate_1h->stimulate incubate_30min Incubate for 30 minutes at 37°C stimulate->incubate_30min centrifuge Centrifuge plate to pellet cells collect_supernatant Collect supernatant centrifuge->collect_supernatant lyse_cells Lyse remaining cells with Triton X-100 centrifuge->lyse_cells beta_hex_assay Perform β-hexosaminidase assay on supernatant and lysate collect_supernatant->beta_hex_assay lyse_cells->beta_hex_assay read_absorbance Read absorbance at 405 nm beta_hex_assay->read_absorbance calculate_release Calculate % degranulation read_absorbance->calculate_release

Caption: Experimental workflow for the LAD2 cell degranulation assay.

Detailed Protocol

1. LAD2 Cell Culture and Sensitization (Day 1)

a. Culture LAD2 cells in StemPro™-34 SFM supplemented with 100 ng/mL human SCF.[9][10]

b. Seed LAD2 cells at a density of 1 x 10^5 cells/well in a 96-well flat-bottom plate in a final volume of 100 µL of culture medium.

c. Sensitize the cells by adding 100 ng/mL of human IgE to each well.[11]

d. Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

2. This compound Treatment and Cell Stimulation (Day 2)

a. Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in Tyrode's buffer to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.

b. Gently wash the sensitized LAD2 cells twice with 100 µL of warm Tyrode's buffer to remove unbound IgE.[12] Be careful not to disturb the cell pellet.

c. After the final wash, resuspend the cells in 90 µL of Tyrode's buffer.

d. Add 10 µL of the diluted this compound solutions or vehicle (Tyrode's buffer with 0.1% DMSO) to the respective wells.

e. Incubate the plate for 1 hour at 37°C.

f. Stimulate degranulation by adding 10 µL of anti-human IgE antibody (final concentration of 1 µg/mL) to all wells except for the negative control wells (add 10 µL of Tyrode's buffer instead).

g. Incubate the plate for 30 minutes at 37°C.

3. Measurement of β-Hexosaminidase Release (Day 2)

a. Centrifuge the plate at 400 x g for 5 minutes at 4°C to pellet the cells.[12]

b. Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate. This contains the released β-hexosaminidase.

c. To determine the total amount of β-hexosaminidase, lyse the remaining cells in each well by adding 50 µL of 0.5% Triton X-100 in Tyrode's buffer. Pipette up and down to ensure complete lysis.

d. Add 50 µL of the PNAG substrate solution (1 mM PNAG in 0.1 M citrate buffer, pH 4.5) to each well of both the supernatant and the cell lysate plates.

e. Incubate the plates for 1 hour at 37°C.

f. Stop the enzymatic reaction by adding 200 µL of the stop solution (0.1 M Na2CO3/NaHCO3, pH 10.0) to each well.

g. Measure the absorbance at 405 nm using a microplate reader.

4. Data Analysis

a. Calculate the percentage of β-hexosaminidase release for each well using the following formula:

% Release = (Absorbance of Supernatant / (Absorbance of Supernatant + Absorbance of Lysate)) x 100

b. Calculate the percentage of inhibition for each concentration of this compound:

% Inhibition = (1 - (% Release with this compound / % Release with Vehicle)) x 100

c. Plot the % inhibition against the log concentration of this compound to determine the IC50 value.

Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm Antigen Antigen IgE IgE Antigen->IgE Cross-linking FceRI FcεRI IgE->FceRI Lyn Lyn FceRI->Lyn Activation Syk Syk FceRI->Syk Recruitment & Activation Lyn->FceRI Phosphorylation of ITAMs LAT LAT Syk->LAT Phosphorylation PLCg PLCγ Syk->PLCg Phosphorylation This compound This compound This compound->Syk Inhibition LAT->PLCg Recruitment PIP2 PIP2 PLCg->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Degranulation Degranulation Ca_release->Degranulation PKC_activation->Degranulation

Caption: Syk signaling pathway in mast cell degranulation.

References

Application Notes and Protocols: Preparation and Evaluation of GSK2646264 Topical Formulations for Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation and evaluation of topical formulations containing GSK2646264, a selective Spleen Tyrosine Kinase (Syk) inhibitor, for research purposes. This compound has been investigated for its potential in treating IgE-mediated skin diseases like chronic urticaria.[1][2] These guidelines are intended to assist researchers in preparing stable and effective formulations and in designing experiments to evaluate their performance.

Introduction to this compound

This compound is a small molecule inhibitor of Spleen Tyrosine Kinase (Syk).[1][3] Syk is a critical mediator in the signaling pathway of the high-affinity IgE receptor (FcεRI) on mast cells.[1][4] Activation of this pathway leads to mast cell degranulation and the release of histamine and other inflammatory mediators, which are central to the pathophysiology of urticaria and other allergic skin conditions.[2][4] By inhibiting Syk, this compound blocks this signaling cascade, thereby attenuating the inflammatory response.[1][2] Although its clinical development for urticaria and cutaneous lupus erythematosus was discontinued, it remains a valuable tool for dermatological and immunological research.[5]

Signaling Pathways

Syk-Mediated IgE Signaling Pathway in Mast Cells

Spleen tyrosine kinase is a key component in the signal transduction pathway following the activation of the IgE receptor on mast cells.[4] The binding of an allergen-IgE complex to the FcεRI receptor initiates a signaling cascade that involves Syk, leading to mast cell degranulation and the subsequent release of histamine.[4] this compound specifically inhibits Syk, thereby preventing these downstream effects.[1]

Syk_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FceRI FcεRI Receptor Syk Syk FceRI->Syk Activates IgE_Allergen IgE-Allergen Complex IgE_Allergen->FceRI Binds Downstream Downstream Signaling (e.g., PLCγ, MAPK) Syk->Downstream Phosphorylates This compound This compound This compound->Syk Inhibits Degranulation Mast Cell Degranulation Downstream->Degranulation Leads to Histamine Histamine Release Degranulation->Histamine

Caption: Syk signaling pathway in mast cell degranulation.

RIPK1-Mediated Inflammatory Signaling

Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) is a central regulator of cellular pathways involved in inflammation and cell death, including necroptosis.[6][7][8] In response to stimuli like TNFα binding to its receptor (TNFR1), RIPK1 can initiate distinct downstream signaling complexes.[7][9] Complex I formation leads to pro-survival and inflammatory NF-κB signaling, while the formation of Complex IIb (the necrosome), involving RIPK3 and MLKL, triggers necroptosis, a form of programmed necrosis.[7][10][11] Understanding this pathway is relevant for broader inflammatory skin disease research.

RIPK1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TNFR1 TNFR1 ComplexI Complex I (RIPK1, TRADD, cIAP) TNFR1->ComplexI Forms TNF TNFα TNF->TNFR1 Binds NfKb NF-κB Activation ComplexI->NfKb Activates Necrosome Complex IIb (Necrosome) (RIPK1, RIPK3, MLKL) ComplexI->Necrosome Switches to (e.g., cIAP inhibition) Inflammation Inflammation & Survival NfKb->Inflammation MLKL_p p-MLKL (Oligomerization) Necrosome->MLKL_p Activates Necroptosis Necroptosis (Membrane Disruption) MLKL_p->Necroptosis Executes

Caption: Simplified RIPK1 signaling pathway for inflammation and necroptosis.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from published research.

Table 1: In Vitro and Ex Vivo Potency of this compound

Parameter Value Assay Condition Source
IC₅₀ 0.7 µM Inhibition of anti-IgE-induced histamine release in ex vivo human skin. [1][12]
IC₉₀ 6.8 µM Calculated value for inhibition of histamine release in ex vivo human skin. [1][4][12][13]
pIC₅₀ 7.1 SYK lysate assay. [12]

| pIC₅₀ | 6.7 | B-cell pERK assay. |[12] |

Table 2: Pharmacokinetic and Formulation Data

Parameter Value Condition Source
Topical Formulations 0.1%, 0.5%, 1%, and 3% (w/w) cream Used in ex vivo human skin model and Phase I clinical trials. [1][14]
Systemic Exposure (AUC 0-24h) 97.9 ng/mL (GeoMean) Healthy volunteers, 0.5% or 1% cream on up to 10% BSA. [3][14]
Systemic Exposure (AUC 0-24h) 68.2 ng/mL (GeoMean) Cold Urticaria patients, 1% cream on 3.5% BSA. [14]

| Systemic Exposure (AUC 0-24h) | 167 ng/mL (GeoMean) | Cold Urticaria patients, 1% cream on 10% BSA. |[14] |

Experimental Protocols

Protocol for Preparation of a 1% (w/w) Topical Cream (Oil-in-Water Emulsion)

This protocol provides a general methodology for preparing a basic cream formulation, which can be optimized for specific research needs. The selection of excipients is critical and should be based on preformulation studies considering the drug's solubility and stability.[15][16]

Materials and Equipment:

  • This compound powder

  • Oil Phase: e.g., Cetyl alcohol, Stearic acid, Liquid paraffin

  • Aqueous Phase: Purified water, Propylene glycol (humectant)

  • Emulsifiers: e.g., Polysorbate 80 (for O/W), Sorbitan monooleate

  • Preservative: e.g., Methylparaben, Propylparaben

  • Beakers, heating mantle with magnetic stirrer, homogenizer, pH meter, weighing balance.

Procedure:

  • Preparation of Oil Phase:

    • Accurately weigh the oil-soluble components (e.g., Cetyl alcohol, Stearic acid) into a beaker.

    • Heat the mixture to 70-75°C on a heating mantle with gentle stirring until all components are melted and homogenous.

  • Preparation of Aqueous Phase:

    • In a separate beaker, weigh the water-soluble components (e.g., Propylene glycol, preservative, emulsifier).

    • Add purified water and heat to 70-75°C with stirring until all components are dissolved.

  • Dispersion of Active Ingredient:

    • Accurately weigh 1g of this compound for every 100g of final cream weight.

    • Disperse the this compound powder into the heated Oil Phase and stir until uniformly distributed. Alternatively, if the drug is more soluble in a component of the aqueous phase, it can be dissolved there. Solubility studies are required to determine the optimal phase.

  • Emulsification:

    • Slowly add the Aqueous Phase to the Oil Phase while stirring continuously.

    • Homogenize the mixture for 5-10 minutes at a suitable speed to form a uniform emulsion. The droplet size of the dispersed phase is a critical quality attribute.[16]

  • Cooling and Final Mixing:

    • Allow the emulsion to cool to room temperature with gentle, continuous stirring.

    • Once cooled, check the pH and adjust if necessary.

    • Transfer the final cream into an appropriate container.

Formulation_Workflow cluster_prep Phase Preparation (70-75°C) cluster_mix Mixing & Emulsification cluster_final Finalization A1 Weigh Oil Phase (Lipids, Emulsifiers) B1 Dissolve/Disperse This compound into Heated Oil Phase A1->B1 A2 Weigh Aqueous Phase (Water, Humectants) B2 Slowly Add Aqueous Phase to Oil Phase A2->B2 A3 Weigh this compound A3->B1 B1->B2 B3 Homogenize Mixture (5-10 min) B2->B3 C1 Cool to Room Temp with Gentle Stirring B3->C1 C2 Measure & Adjust pH C1->C2 C3 Package Final Cream C2->C3

Caption: Workflow for preparing an oil-in-water topical cream.

Protocol for Ex Vivo Skin Permeation and Efficacy Study

This protocol is based on a published study evaluating the effect of topical this compound on histamine release from ex vivo human skin.[1][4][12]

Materials and Equipment:

  • Ex vivo human skin tissue (e.g., from abdominoplasty or mastectomy)

  • SkiP device or similar perfusion chamber (e.g., Franz diffusion cell)

  • Microdialysis probes

  • Perfusion pump

  • Anti-IgE antibody (for challenge), Complement 5a (C5a, as control)

  • PIPES buffer

  • Topical this compound formulation (e.g., 1% cream) and placebo

  • Fluorometer for histamine measurement

  • LC-MS/MS system for drug quantification

Procedure:

  • Skin Preparation and Setup:

    • Obtain fresh human skin and prepare sections of appropriate size.

    • Mount the skin sections in the perfusion device.

    • Insert microdialysis probes into the dermal layer of the skin.

  • Topical Application:

    • Apply a finite dose (e.g., 10 mg/cm²) of the this compound cream or placebo to the epidermal surface of the mounted skin.

  • Perfusion and Equilibration:

    • Perfuse the microdialysis probes with buffer (e.g., PIPES) at a constant flow rate (e.g., 3.0 µl/min).[1]

    • Allow the system to equilibrate and collect baseline eluate samples to measure background histamine levels.

  • Inflammatory Challenge:

    • After the equilibration or drug perfusion period, switch the perfusion fluid to one containing the challenge agent (e.g., anti-IgE) to induce mast cell degranulation.

  • Sample Collection:

    • Collect eluate fractions from the microdialysis probes at regular intervals (e.g., every 60 minutes) post-challenge.[1]

  • Histamine Analysis:

    • Measure the histamine concentration in the collected fractions using a sensitive fluorometric assay.

    • Calculate the percentage inhibition of histamine release for the this compound-treated group compared to the placebo control.

  • Drug Quantification in Skin:

    • At the end of the experiment, remove the skin from the device.

    • Take a biopsy of the treated area.

    • Extract this compound from the skin tissue and quantify its concentration using a validated LC-MS/MS method. The multiple reaction monitoring (MRM) transition for this compound is 375 -> 106.[1][12]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis:

    • Correlate the measured drug concentration in the skin biopsy with the observed inhibition of histamine release to establish a PK/PD relationship.[1][4]

ExVivo_Workflow A1 Mount Ex Vivo Human Skin in Perfusion Chamber A2 Insert Microdialysis Probes into Dermis A1->A2 A3 Apply Topical Formulation (this compound or Placebo) A2->A3 A4 Perfuse Probes & Collect Baseline Eluate A3->A4 B1 Challenge Skin via Perfusion (e.g., anti-IgE) A4->B1 B2 Collect Eluate Fractions Post-Challenge B1->B2 B3 Measure Histamine in Eluate (Fluorometry) B2->B3 C1 Take Skin Biopsy Post-Experiment B2->C1 D1 Calculate % Histamine Inhibition vs. Placebo B3->D1 C2 Extract & Quantify This compound in Tissue (LC-MS/MS) C1->C2 D2 Correlate Drug Conc. with Histamine Inhibition (PK/PD Analysis) C2->D2 D1->D2

Caption: Workflow for ex vivo skin efficacy and permeation study.

References

Application Notes & Protocols: Measuring Histamine Release with the SYK Inhibitor GSK2646264 using Microdialysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histamine is a critical mediator of allergic and inflammatory responses, primarily released from mast cells upon activation.[1] In skin, this release leads to characteristic symptoms such as itching, swelling, and redness, which are hallmarks of conditions like chronic spontaneous urticaria.[2][3] The activation of mast cells via the high-affinity IgE receptor (FcεRI) triggers a signaling cascade in which Spleen Tyrosine Kinase (SYK) plays a pivotal role.[2][3][4] Inhibition of SYK is therefore a promising therapeutic strategy for attenuating mast cell degranulation and subsequent histamine release.

GSK2646264 is a potent and selective inhibitor of SYK.[2][3][4] This document provides detailed application notes and protocols for utilizing this compound in conjunction with dermal microdialysis to measure its effect on histamine release in an ex vivo human skin model. Microdialysis is a valuable technique that allows for the continuous sampling of soluble molecules from the extracellular fluid of tissues, providing real-time data on local biochemical changes.[5][6][7]

Principle of the Method

This method employs an ex vivo human skin model where microdialysis probes are inserted into the dermis.[2][3][7] A physiological solution (perfusate) is slowly pumped through the probe, allowing for the passive diffusion of interstitial histamine into the perfusate, which is then collected as microdialysate.

This compound can be introduced directly into the dermal tissue through the microdialysis probe, allowing for localized administration.[2][3][4] Following a baseline collection period, histamine release is induced using a mast cell secretagogue, such as anti-IgE. By comparing the histamine levels in the microdialysate from tissue treated with this compound to control tissue, the inhibitory effect of the compound can be quantified.

Signaling Pathway of IgE-Mediated Histamine Release and SYK Inhibition

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IgE IgE FceRI FcεRI Receptor IgE->FceRI Binds SYK SYK FceRI->SYK Recruits & Activates Allergen Allergen Allergen->FceRI Cross-linking pSYK Phosphorylated SYK (Active) SYK->pSYK Phosphorylation Signaling_Cascade Downstream Signaling Cascade (e.g., PLCγ, MAPK) pSYK->Signaling_Cascade Ca_Influx Calcium Influx Signaling_Cascade->Ca_Influx Degranulation Mast Cell Degranulation Ca_Influx->Degranulation Histamine_Release Histamine Release Degranulation->Histamine_Release This compound This compound This compound->pSYK Inhibits

Caption: IgE-mediated signaling pathway in mast cells leading to histamine release and the inhibitory action of this compound.

Experimental Protocol

This protocol is adapted from methodologies described for ex vivo human skin microdialysis.[2][3][4]

Materials and Reagents
  • Equipment:

    • Microdialysis pump

    • Fraction collector

    • Microdialysis probes (e.g., 20 kDa cut-off, 10 mm membrane)

    • Tubing and connectors

    • Incubator or organ bath system

    • Analytical system for histamine quantification (e.g., fluorometer, HPLC with fluorescence detection).[8][9][10]

  • Reagents:

    • Ex vivo human skin tissue (e.g., from abdominoplasty or mastectomy)

    • Perfusion solution (e.g., sterile Phosphate Buffered Saline - PBS, or Ringer's solution)

    • This compound stock solution (in a suitable solvent like DMSO)

    • Mast cell secretagogue: anti-IgE antibody

    • Histamine standards for analytical calibration

    • Reagents for histamine analysis (e.g., o-phthalaldehyde for fluorometric derivatization).[9]

Experimental Workflow

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Obtain Ex Vivo Human Skin B Insert Microdialysis Probes A->B C Equilibration Phase (e.g., 60-90 min) B->C D Baseline Collection (Perfusate only) C->D E Treatment Phase: Infuse this compound or Vehicle D->E F Challenge Phase: Infuse Anti-IgE E->F G Post-Challenge Collection F->G H Collect Microdialysate Fractions G->H I Quantify Histamine (e.g., Fluorometry/HPLC) H->I J Data Analysis & Comparison I->J

Caption: Experimental workflow for microdialysis measurement of histamine release.

Detailed Procedure
  • Skin Preparation:

    • Obtain fresh human skin and store it in a suitable transport medium on ice.

    • Remove subcutaneous fat and cut the skin into appropriate sizes for the experimental setup.

    • Mount the skin sections in the organ bath or a similar device, maintaining physiological temperature (e.g., 37°C).

  • Microdialysis Setup:

    • Carefully insert the microdialysis probes into the dermal layer of the skin sections.

    • Connect the probes to the microdialysis pump and fraction collector.

    • Begin perfusion with the physiological solution at a low flow rate (e.g., 2-5 µL/min).[6]

  • Equilibration and Baseline:

    • Allow the system to equilibrate for at least 60-90 minutes to ensure a stable baseline and recover from insertion trauma.[6]

    • Collect baseline microdialysate fractions for a defined period (e.g., 3-4 fractions of 20 minutes each).

  • This compound Administration:

    • Prepare different concentrations of this compound in the perfusion solution. A vehicle control (perfusion solution with the same concentration of solvent, e.g., DMSO) must be included.

    • Switch the perfusate to the this compound-containing solution or the vehicle control and perfuse for a set duration (e.g., 60 minutes) to allow the drug to distribute in the tissue.

  • Induction of Histamine Release:

    • Introduce the mast cell secretagogue (e.g., anti-IgE) into the perfusion solution along with this compound or vehicle.

    • Continue collecting microdialysate fractions at regular intervals (e.g., every 10-20 minutes) for at least 60-90 minutes to capture the peak and subsequent decline of histamine release.[6]

  • Sample Analysis:

    • Analyze the collected microdialysate fractions for histamine content using a validated, sensitive method such as fluorometry or HPLC with fluorescence detection.[4][8][9]

    • Generate a standard curve with known histamine concentrations to quantify the amount of histamine in the samples.

Data Presentation and Interpretation

The primary outcome is the concentration of histamine in the microdialysate over time. Data should be presented as the percentage of histamine release relative to a positive control (e.g., anti-IgE challenge without inhibitor) or as absolute concentrations (e.g., nM).

Logical Relationship of Experimental Groups

cluster_control Control Groups cluster_treatment Treatment Groups cluster_outcome Primary Outcome A Negative Control (Perfusate only) F Measure Histamine Release Profile A->F B Vehicle Control (Vehicle + Anti-IgE) B->F C This compound (Low Conc.) + Anti-IgE C->F D This compound (Mid Conc.) + Anti-IgE D->F E This compound (High Conc.) + Anti-IgE E->F

Caption: Logical structure of experimental groups for the study.

Quantitative Data Summary

The results can be summarized to show the concentration-dependent inhibition of histamine release by this compound.

Table 1: Effect of this compound on Anti-IgE-Induced Histamine Release

Treatment GroupPeak Histamine Concentration (nM)% Inhibition of Histamine Release
Vehicle Control + Anti-IgE45.2 ± 5.80% (Reference)
1 µM this compound + Anti-IgE28.5 ± 4.137%
3 µM this compound + Anti-IgE15.1 ± 3.567%
10 µM this compound + Anti-IgE6.8 ± 2.285%

Data are hypothetical and presented as Mean ± SEM.

A study on ex vivo human skin showed that perfused this compound significantly inhibited anti-IgE-induced histamine release in a concentration-dependent manner.[3][4] It was also demonstrated that this compound did not inhibit histamine release induced by complement 5a (C5a), highlighting its selectivity for the SYK-dependent pathway.[2][3][4] A pharmacokinetic/pharmacodynamic relationship suggested that dermal concentrations above 6.8 μM could lead to approximately 90% inhibition of histamine release.[2][3][4]

Conclusion

The combination of dermal microdialysis and the selective SYK inhibitor this compound provides a powerful system for investigating the role of SYK in mast cell-mediated histamine release in a clinically relevant ex vivo human skin model. This methodology is valuable for preclinical evaluation of SYK inhibitors and for furthering the understanding of inflammatory skin diseases.

References

Application Notes and Protocols for Determining GSK2646264 IC50 and IC90 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK2646264 is a potent and selective inhibitor of spleen tyrosine kinase (SYK), a critical enzyme in the signaling cascade of various immune cells. In mast cells, SYK plays a pivotal role in the high-affinity IgE receptor (FcεRI) signaling pathway, which, upon activation by allergens, leads to degranulation and the release of histamine and other inflammatory mediators. This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) and 90% inhibitory concentration (IC90) of this compound in cell-based assays, focusing on a functional mast cell degranulation assay.

Introduction

The determination of IC50 and IC90 values is fundamental in the characterization of pharmacological inhibitors. For this compound, assessing its potency in a physiologically relevant context, such as a mast cell degranulation assay, provides crucial information for its development as a therapeutic agent for allergic and inflammatory diseases. The following protocols and data are intended to guide researchers in the accurate and reproducible determination of this compound's inhibitory activity.

Quantitative Data Summary

The inhibitory potency of this compound has been quantified in a cell-based model utilizing ex vivo human skin, where the inhibition of histamine release from mast cells was measured. The IC50 and IC90 values from this study are summarized below.

CompoundAssay SystemMeasured EndpointIC50IC90Reference
This compoundEx vivo human skinAnti-IgE-induced histamine release0.7 µM6.8 µM[1][2][3]

Signaling Pathway

This compound targets Spleen Tyrosine Kinase (SYK), a key component of the IgE-mediated signaling pathway in mast cells. The binding of an allergen to IgE complexed with its high-affinity receptor, FcεRI, on the mast cell surface initiates a signaling cascade. This leads to the activation of SYK, which in turn phosphorylates downstream effector molecules, culminating in mast cell degranulation and the release of inflammatory mediators.

SYK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Allergen Allergen IgE IgE Allergen->IgE binds FceRI FcεRI IgE->FceRI binds Lyn Lyn Kinase FceRI->Lyn SYK SYK FceRI->SYK recruits & activates Lyn->FceRI PLCg PLCγ SYK->PLCg phosphorylates IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Degranulation Degranulation (Histamine Release) Ca_release->Degranulation PKC->Degranulation This compound This compound This compound->SYK inhibits Experimental_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_readout Readout & Analysis Culture Culture LAD2 Cells Sensitize Sensitize with IgE Culture->Sensitize Wash Wash & Resuspend Cells Sensitize->Wash Plate Plate Cells Wash->Plate Add_Inhibitor Add this compound Dilutions Plate->Add_Inhibitor Incubate1 Incubate (30 min) Add_Inhibitor->Incubate1 Stimulate Stimulate with Anti-IgE Incubate1->Stimulate Incubate2 Incubate (30-60 min) Stimulate->Incubate2 Centrifuge Centrifuge Plate Incubate2->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Lyse Lyse Pellets Centrifuge->Lyse Add_PNAG Add PNAG Substrate Supernatant->Add_PNAG Lyse->Add_PNAG Incubate3 Incubate (60-90 min) Add_PNAG->Incubate3 Stop Stop Reaction Incubate3->Stop Read_Abs Read Absorbance (405 nm) Stop->Read_Abs Calculate Calculate % Inhibition Read_Abs->Calculate Plot Plot Dose-Response Curve Calculate->Plot Determine_IC Determine IC50 & IC90 Plot->Determine_IC

References

Application Notes and Protocols: GSK2646264 in Experimental Models of Cold Urticaria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of GSK2646264, a selective spleen tyrosine kinase (Syk) inhibitor, in preclinical and clinical experimental models of cold urticaria. Detailed protocols for key experiments are provided to facilitate the study of this compound and the underlying mechanisms of cold-induced mast cell activation.

Introduction

Cold urticaria is a form of chronic inducible urticaria characterized by the development of wheals and angioedema upon exposure to cold stimuli. The pathophysiology involves the activation of mast cells and the subsequent release of histamine and other inflammatory mediators. Spleen tyrosine kinase (Syk) is a critical intracellular signaling molecule downstream of the high-affinity IgE receptor (FcεRI), playing a pivotal role in IgE-mediated mast cell degranulation.[1] this compound is a topical Syk inhibitor that has shown potential in mitigating the symptoms of cold urticaria by blocking this key signaling pathway.[2][3]

Mechanism of Action

This compound is a small molecule inhibitor that targets the kinase activity of Syk. In the context of cold urticaria, the binding of IgE to FcεRI on the surface of mast cells is a crucial step. Upon exposure to a cold trigger, cross-linking of these IgE-bound receptors is thought to occur, initiating a signaling cascade. This cascade is dependent on the activation of Syk, which, upon phosphorylation, triggers a series of downstream events leading to the degranulation of mast cells and the release of histamine. This compound, by inhibiting Syk, effectively interrupts this signaling pathway, thereby preventing mast cell degranulation and the subsequent inflammatory response.[1][4]

Signaling Pathway

The following diagram illustrates the IgE-mediated signaling pathway in mast cells and the point of intervention for this compound.

Syk_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IgE IgE FceRI FcεRI IgE->FceRI Syk Syk FceRI->Syk Cold_Trigger Cold Trigger Cold_Trigger->FceRI Cross-linking pSyk p-Syk Syk->pSyk Phosphorylation Downstream Downstream Signaling (PLCγ, LAT, SLP-76) pSyk->Downstream Ca_Influx Ca²⁺ Influx Downstream->Ca_Influx Degranulation Mast Cell Degranulation Ca_Influx->Degranulation Histamine Histamine Release Degranulation->Histamine This compound This compound This compound->Syk Inhibition

Figure 1: Simplified IgE-mediated mast cell activation pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from experimental studies with this compound.

ParameterValueExperimental ModelReference
In Vitro Efficacy
IC90 for Histamine Release Inhibition6.8 µMEx vivo human skin[2][4][5]
Topical Cream Formulations Tested 0.5%, 1%, and 3% (w/w)Ex vivo human skin & Clinical trial[2][6]
Clinical Efficacy in Cold Urticaria
Responders to Treatment4 out of 9 patientsIn vivo (human)[6]
Complete Inhibition of Cold Urticaria (CTT ≤4°C)2 out of 9 patientsIn vivo (human)[6]
Partial Response (CTT reduction >4°C)2 out of 9 patientsIn vivo (human)[6]

Table 1: Summary of Quantitative Data for this compound in Cold Urticaria Models.

Experimental Protocols

Ex Vivo Human Skin Model for Histamine Release

This protocol is designed to assess the inhibitory effect of this compound on IgE-mediated histamine release from mast cells in intact human skin.

Objective: To quantify the dose-dependent inhibition of anti-IgE-induced histamine release by this compound in an ex vivo human skin model.

Materials:

  • Freshly obtained human skin from elective surgeries (e.g., abdominoplasty, mastectomy).

  • This compound (as a solution for perfusion or formulated as a cream).

  • Anti-human IgE antibody (e.g., from goat).

  • Krebs-Ringer buffer.

  • Microdialysis probes and pump.

  • Fraction collector.

  • Histamine quantification assay kit (e.g., ELISA or fluorometric assay).

  • LC-MS/MS for quantification of this compound in skin samples.

Experimental Workflow:

Ex_Vivo_Workflow cluster_prep 1. Preparation cluster_treatment 2. Treatment & Challenge cluster_analysis 3. Analysis Skin_Prep Prepare fresh human skin explants Probe_Insertion Insert microdialysis probes into the dermis Skin_Prep->Probe_Insertion Equilibration Equilibrate with Krebs-Ringer buffer Probe_Insertion->Equilibration GSK_Application Apply this compound (perfusion or topical cream) Equilibration->GSK_Application Challenge Challenge with anti-IgE antibody GSK_Application->Challenge Drug_Quantification Quantify this compound in skin tissue (LC-MS/MS) GSK_Application->Drug_Quantification Collection Collect dialysate fractions over time Challenge->Collection Histamine_Assay Measure histamine concentration Collection->Histamine_Assay

Figure 2: Workflow for the ex vivo human skin histamine release assay.

Procedure:

  • Skin Preparation:

    • Obtain fresh human skin and transport it to the laboratory in a suitable transport medium on ice.

    • Remove subcutaneous fat and cut the skin into appropriate sizes for the experimental setup.

  • Microdialysis Setup:

    • Carefully insert microdialysis probes into the dermal layer of the skin explants.

    • Connect the probes to a microinfusion pump and perfuse with Krebs-Ringer buffer at a low flow rate (e.g., 2-5 µL/min) to establish a baseline.

  • Application of this compound:

    • Perfusion Method: Perfuse this compound at various concentrations through the microdialysis probes for a defined period to allow for tissue distribution.

    • Topical Application: Apply a defined amount of this compound cream (e.g., 0.5%, 1%, 3% w/w) to the epidermal surface of the skin explant and allow for penetration over a specified time.

  • Mast Cell Challenge:

    • Introduce a solution of anti-human IgE antibody into the dermis, either by injection near the microdialysis probe or by adding it to the perfusion buffer, to induce mast cell degranulation.

  • Sample Collection and Analysis:

    • Collect the dialysate in fractions at regular intervals (e.g., every 10-20 minutes) before and after the anti-IgE challenge.

    • Measure the histamine concentration in each fraction using a sensitive histamine assay.

    • At the end of the experiment, excise the skin tissue around the probe for quantification of this compound concentration by LC-MS/MS to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.

In Vivo Cold Urticaria Model: Critical Temperature Threshold (CTT) Measurement

This protocol describes the clinical assessment of this compound efficacy in patients with cold urticaria by measuring the critical temperature threshold.

Objective: To determine the effect of topical this compound on the critical temperature required to induce a wheal in patients with cold urticaria.

Materials:

  • This compound cream (e.g., 1% w/w) and a matching placebo cream.

  • A temperature-controlled device (e.g., TempTest®).

  • Ruler or caliper for measuring wheal size.

  • Standardized patient questionnaires for symptom assessment.

Experimental Protocol:

CTT_Protocol cluster_baseline 1. Baseline Assessment cluster_treatment 2. Treatment Phase cluster_followup 3. Follow-up Assessment Baseline_CTT Determine baseline CTT using TempTest® Randomization Randomize patients to This compound or placebo Baseline_CTT->Randomization Topical_Application Instruct patients on daily topical application Randomization->Topical_Application Followup_CTT Re-evaluate CTT at specified time points Topical_Application->Followup_CTT Symptom_Assessment Assess symptoms using standardized questionnaires Followup_CTT->Symptom_Assessment

Figure 3: Protocol for the in vivo assessment of this compound using CTT measurement.

Procedure:

  • Patient Recruitment and Baseline Assessment:

    • Recruit patients with a confirmed diagnosis of cold urticaria.

    • Determine the baseline Critical Temperature Threshold (CTT) for each patient. This is the highest temperature at which a cold stimulus induces a wheal.

    • The TempTest® device, which can apply a range of temperatures simultaneously to the skin (e.g., on the forearm), is typically used for this purpose. The stimulus is applied for a fixed duration (e.g., 5 minutes), and the skin is observed for a wheal reaction after a set time (e.g., 10 minutes).

  • Randomization and Blinding:

    • Randomize patients in a double-blind manner to receive either this compound cream or a matching placebo.

  • Treatment Application:

    • Instruct patients to apply the assigned cream to a defined area of their skin (e.g., forearm) on a regular basis (e.g., daily) for the duration of the study.

  • Follow-up and Efficacy Assessment:

    • At predefined follow-up visits, repeat the CTT measurement on the treated skin area.

    • A clinically meaningful response can be defined as a complete response (no wheal at the lowest tested temperature, e.g., 4°C) or a partial response (a significant increase in the CTT, e.g., >4°C).

    • Record any changes in wheal size and patient-reported outcomes.

Conclusion

This compound represents a targeted therapeutic approach for cold urticaria by inhibiting the Syk-dependent signaling pathway in mast cells. The experimental models and protocols described herein provide a framework for the preclinical and clinical evaluation of this and similar compounds. The ex vivo human skin model offers a valuable tool for assessing the direct pharmacological effects on mast cell degranulation, while the in vivo CTT measurement provides a clinically relevant endpoint for efficacy in patients. These methodologies are essential for advancing the development of novel treatments for cold urticaria and other mast cell-driven diseases.

References

Application Notes and Protocols for GSK2646264 in Mast Cell Activation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and executing experiments to investigate the effects of GSK2646264, a potent Spleen Tyrosine Kinase (SYK) inhibitor, on mast cell activation. The protocols outlined below are intended to serve as a foundation for studying the mechanism of action of this compound and similar compounds in the context of mast cell-mediated inflammatory and allergic responses.

Introduction

Mast cells are critical effector cells in the immune system, playing a central role in allergic reactions and various inflammatory diseases.[1][2] Upon activation, mast cells release a host of pre-formed and newly synthesized inflammatory mediators, including histamine, proteases, cytokines, and chemokines.[3][4] A key signaling pathway in IgE-mediated mast cell activation is initiated by the aggregation of the high-affinity IgE receptor (FcεRI), leading to the activation of Spleen Tyrosine Kinase (SYK).[5][6]

This compound is a SYK inhibitor that has been shown to attenuate IgE-mediated histamine release from mast cells.[5][6][7] This suggests its potential as a therapeutic agent for mast cell-driven diseases like chronic urticaria.[5][6][7] These application notes will detail the experimental design, protocols, and data analysis for evaluating the inhibitory effects of this compound on mast cell activation.

Key Experimental Areas

  • Mast Cell Degranulation: Assessing the release of pre-formed mediators stored in granules.

  • Cytokine and Chemokine Release: Measuring the secretion of newly synthesized inflammatory mediators.

  • Signaling Pathway Analysis: Investigating the effect of this compound on the SYK-mediated signaling cascade.

Data Presentation

Table 1: Summary of In Vitro Effects of this compound on Mast Cell Activation
AssayCell TypeActivatorThis compound ConcentrationReadoutExpected OutcomeReference
Degranulation
β-Hexosaminidase ReleaseHuman Mast Cell Line (e.g., LAD2), Primary Human Mast Cells, or BMMCsAnti-IgE0.1 - 10 µMColorimetric/FluorometricDose-dependent inhibition of release[8][9]
Histamine ReleaseEx vivo human skin, Primary Human Mast CellsAnti-IgE0.1 - 10 µMFluorometric/ELISADose-dependent inhibition of release[5][7]
Cytokine/Chemokine Release
IL-6, TNF-α, CCL2, etc.Human Mast Cell Line (e.g., LAD2), Primary Human Mast Cells, or BMMCsAnti-IgE0.1 - 10 µMELISA/Multiplex AssayDose-dependent inhibition of release[4]
Signaling Pathway Analysis
SYK PhosphorylationHuman Mast Cell Line (e.g., LAD2), Primary Human Mast Cells, or BMMCsAnti-IgE0.1 - 10 µMWestern BlotInhibition of SYK phosphorylation[10]
Downstream Signaling (e.g., PLCγ, PI3K)Human Mast Cell Line (e.g., LAD2), Primary Human Mast Cells, or BMMCsAnti-IgE0.1 - 10 µMWestern BlotInhibition of phosphorylation of downstream targets[10]

BMMCs: Bone Marrow-Derived Mast Cells

Mandatory Visualizations

MastCell_Activation_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response Antigen Antigen IgE IgE Antigen->IgE FcεRI FcεRI IgE->FcεRI Binds SYK SYK FcεRI->SYK Activates Downstream Effectors Downstream Effectors SYK->Downstream Effectors Phosphorylates Degranulation Degranulation Downstream Effectors->Degranulation Cytokine Release Cytokine Release Downstream Effectors->Cytokine Release This compound This compound This compound->SYK Inhibits

Caption: IgE-mediated mast cell activation pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_assays Downstream Assays Mast Cell Culture Mast Cell Culture Sensitization with IgE Sensitization with IgE Mast Cell Culture->Sensitization with IgE Pre-incubation with this compound Pre-incubation with this compound Sensitization with IgE->Pre-incubation with this compound Activation with Antigen Activation with Antigen Pre-incubation with this compound->Activation with Antigen Degranulation Assay Degranulation Assay Activation with Antigen->Degranulation Assay Cytokine/Chemokine Assay Cytokine/Chemokine Assay Activation with Antigen->Cytokine/Chemokine Assay Western Blot Western Blot Activation with Antigen->Western Blot

Caption: General experimental workflow for studying the effect of this compound.

Experimental Protocols

Protocol 1: In Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release)

Objective: To quantify mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.

Materials:

  • Mast cells (e.g., LAD2, RBL-2H3, or primary mast cells)

  • Complete cell culture medium

  • HEPES buffer (with 0.04% BSA)[9]

  • Anti-DNP IgE (for rodent mast cells) or biotinylated human IgE (for human mast cells)[8]

  • DNP-HSA (for rodent mast cells) or streptavidin (for human mast cells) as antigen[8][9]

  • This compound (dissolved in DMSO, with final DMSO concentration ≤ 0.1%)

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate solution[8][9]

  • 0.1% Triton X-100 in water[9]

  • Stop solution (e.g., 0.4 M Glycine, pH 10.7)[9]

  • 96-well plates

  • Plate reader (405 nm absorbance)

Procedure:

  • Cell Sensitization:

    • Seed mast cells in a flask and sensitize them overnight with an optimal concentration of IgE (e.g., 100 ng/mL) in a humidified 37°C, 5% CO2 incubator.[8][9]

  • Cell Preparation:

    • Wash the sensitized cells three times with warm HEPES buffer to remove excess IgE.[8][9]

    • Resuspend the cells in HEPES buffer at a concentration of 30,000-50,000 cells/well for BMMCs or 5,000-10,000 cells/well for human mast cells in a 96-well plate.[8]

  • This compound Treatment:

    • Pre-incubate the cells with various concentrations of this compound or vehicle control (DMSO) for 30-60 minutes at 37°C.

  • Mast Cell Activation:

    • Add the antigen (e.g., DNP-HSA or streptavidin at 10-100 ng/mL) to the wells to induce degranulation.[8][9]

    • Include negative controls (buffer only) and positive controls (antigen without this compound).

    • Incubate for 20-30 minutes at 37°C.[8]

  • Sample Collection:

    • Centrifuge the plate at 450 x g for 5 minutes at 4°C to pellet the cells.[8]

    • Carefully collect the supernatant for the degranulation assay.

  • β-Hexosaminidase Assay:

    • Prepare two new 96-well plates: one for the supernatant and one for the total cell lysate.

    • Add PNAG solution to each well.[8][9]

    • Add 50 µL of the collected supernatant to the corresponding wells of the first plate.[9]

    • To determine the total β-hexosaminidase content, lyse the remaining cells in the original plate by adding 0.1% Triton X-100.[9]

    • Transfer 50 µL of the cell lysate to the corresponding wells of the second plate.[9]

    • Incubate both plates at 37°C for 90 minutes.[9]

    • Stop the reaction by adding the stop solution.[9]

  • Data Analysis:

    • Measure the absorbance at 405 nm.

    • Calculate the percentage of β-hexosaminidase release for each condition: % Release = (Absorbance of Supernatant / Absorbance of Total Lysate) x 100

Protocol 2: Cytokine and Chemokine Release Assay

Objective: To measure the release of newly synthesized cytokines and chemokines from activated mast cells.

Materials:

  • Mast cells, culture medium, IgE, antigen, and this compound as in Protocol 1.

  • ELISA or multiplex assay kits for the cytokines/chemokines of interest (e.g., TNF-α, IL-6, IL-8, CCL2).

  • 24- or 48-well plates.[8]

Procedure:

  • Cell Sensitization and Preparation:

    • Follow steps 1 and 2 from Protocol 1, seeding cells in 24- or 48-well plates.

  • This compound Treatment:

    • Pre-incubate the cells with this compound or vehicle control as in Protocol 1.

  • Mast Cell Activation:

    • Activate the cells with antigen as in Protocol 1.

    • Incubate for a longer duration, typically 4-8 hours, to allow for cytokine synthesis and release.[8]

  • Supernatant Collection:

    • Centrifuge the plate to pellet the cells and collect the supernatant.

    • Store the supernatant at -80°C until analysis.

  • Cytokine/Chemokine Measurement:

    • Quantify the concentration of the desired cytokines/chemokines in the supernatant using ELISA or a multiplex assay, following the manufacturer's instructions.

Protocol 3: Western Blot Analysis of SYK Signaling Pathway

Objective: To assess the effect of this compound on the phosphorylation of SYK and its downstream targets.

Materials:

  • Mast cells, culture medium, IgE, antigen, and this compound as in Protocol 1.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and nitrocellulose or PVDF membranes.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).[11]

  • Primary antibodies against phospho-SYK, total SYK, phospho-PLCγ, total PLCγ, etc.

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Treatment and Lysis:

    • Perform cell sensitization, this compound treatment, and antigen activation as in Protocol 1, typically for shorter time points (e.g., 5-15 minutes) to capture peak signaling events.

    • After activation, wash the cells with ice-cold PBS and lyse them with lysis buffer.[11]

    • Scrape the cells, collect the lysate, and clarify by centrifugation.[11]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA).

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.[11]

    • Transfer the separated proteins to a membrane.[11]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-SYK) overnight at 4°C with gentle shaking.[11][12]

    • Wash the membrane with TBST.[11]

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.[13]

    • Strip the membrane and re-probe with an antibody against the total protein (e.g., total SYK) to normalize for protein loading.

    • Quantify the band intensities using densitometry software.

References

Application Notes and Protocols for GSK2646264 In Vitro Kinase Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK2646264 is a potent and selective inhibitor of Spleen Tyrosine Kinase (SYK), a key signaling molecule in immune and inflammatory pathways.[1][2][3] This document provides a detailed protocol for an in vitro kinase assay to determine the inhibitory activity of this compound against SYK. Additionally, it summarizes the biochemical activity and selectivity of the compound and illustrates the relevant signaling pathway and experimental workflow.

Introduction

Spleen Tyrosine Kinase (SYK) is a non-receptor tyrosine kinase that plays a critical role in coupling activated immunoreceptors to downstream signaling events.[4] It is essential for signal transduction in a variety of hematopoietic cells, including B cells and mast cells.[4] In mast cells, SYK is activated downstream of the high-affinity IgE receptor (FcεRI) and is crucial for the release of histamine and other inflammatory mediators.[1][5] Consequently, SYK has emerged as a significant therapeutic target for autoimmune and inflammatory diseases.[2] this compound is a small molecule inhibitor developed to target SYK.[6] This protocol describes a biochemical assay to quantify the inhibitory potency of this compound against SYK in a cell-free system.

Data Presentation

Table 1: Biochemical Activity of this compound against SYK
CompoundTargetAssay TypepIC50IC50 (nM)
This compoundSYKBiochemical Lysate Assay7.1~79.4

Note: pIC50 of 7.1 corresponds to an IC50 of approximately 79.4 nM. The IC50 value of 0.7 µM (700 nM) has been reported in an ex vivo human skin model assessing anti-IgE-induced histamine release.[6][7][8][9]

Table 2: Kinase Selectivity Profile of this compound
KinasepIC50
LCK5.4
LRRK25.4
GSK3β5.3
JAK25.0
VEGFR24.5
Aurora B<4.6
Aurora A<4.3

Data indicates that this compound is highly selective for SYK over other tested kinases.[3]

Signaling Pathway

The following diagram illustrates the role of SYK in the FcεRI signaling pathway in mast cells, which leads to degranulation and the release of inflammatory mediators.

SYK_Signaling_Pathway Antigen Antigen IgE IgE Antigen->IgE Binds FceRI FcεRI Receptor IgE->FceRI Cross-links Lyn Lyn (Src Family Kinase) FceRI->Lyn Activates SYK SYK FceRI->SYK Recruits & Activates Lyn->FceRI Phosphorylates ITAMs Downstream Downstream Signaling (e.g., PLCγ, LAT, SLP-76) SYK->Downstream Phosphorylates Mediators Inflammatory Mediator Release (e.g., Histamine) Downstream->Mediators Leads to This compound This compound This compound->SYK Inhibits Kinase_Assay_Workflow start Start prep_inhibitor Prepare this compound Serial Dilutions start->prep_inhibitor add_inhibitor Add Inhibitor/DMSO to Plate prep_inhibitor->add_inhibitor add_enzyme Add SYK Enzyme and Substrate add_inhibitor->add_enzyme pre_incubate Pre-incubate (15 min) add_enzyme->pre_incubate start_reaction Initiate Reaction with ATP pre_incubate->start_reaction incubate_reaction Incubate at 30°C (e.g., 60 min) start_reaction->incubate_reaction stop_reaction Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) incubate_reaction->stop_reaction incubate_stop Incubate (40 min) stop_reaction->incubate_stop detect_signal Add Detection Reagent & Generate Signal incubate_stop->detect_signal incubate_detect Incubate (30-60 min) detect_signal->incubate_detect read_plate Measure Luminescence incubate_detect->read_plate analyze_data Calculate % Inhibition & Determine IC50 read_plate->analyze_data end End analyze_data->end

References

Application Notes and Protocols for GSK2646264 in Dermatology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of GSK2646264, a selective Spleen Tyrosine Kinase (SYK) inhibitor, for studying SYK-dependent signaling in dermatological research. Detailed protocols for key experiments and quantitative data from clinical studies are presented to facilitate the design and execution of further investigations into the role of SYK in skin biology and pathology.

Introduction to this compound and SYK in Dermatology

Spleen Tyrosine Kinase (SYK) is a non-receptor tyrosine kinase that plays a pivotal role in the signal transduction of various immune cells.[1] In dermatology, SYK is a key mediator in the signaling cascade of the high-affinity IgE receptor (FcεRI) on mast cells.[2][3] Activation of this pathway by allergens leads to mast cell degranulation and the release of histamine and other pro-inflammatory mediators, which are central to the pathophysiology of allergic skin diseases such as chronic urticaria.[2][3]

This compound is a potent and selective small molecule inhibitor of SYK.[4] It has been developed as a topical agent to specifically target SYK-dependent signaling in the skin, thereby offering a localized therapeutic approach with the potential to minimize systemic side effects.[3] Studies have shown that this compound can effectively block histamine release from mast cells in ex vivo human skin models, highlighting its potential for treating IgE-mediated skin conditions.[3][4]

Quantitative Data Presentation

The following tables summarize the key quantitative data from a Phase 1a/b randomized, double-blind, placebo-controlled study investigating the topical application of this compound.[5][6]

Table 1: Systemic Pharmacokinetics of Topical this compound [5]

Subject GroupTreatmentBody Surface Area (BSA)Geometric Mean AUC (0-24h) (ng/mL)% Coefficient of Variation (%CV)
Healthy Volunteers1% this compound10%97.937
Cold Urticaria Patients1% this compound3.5%68.214
Cold Urticaria Patients1% this compound10%167120

Table 2: Pharmacodynamic Effects of Topical this compound in Cold Urticaria Patients [5]

Patient OutcomeTreatment Group (n=9)Number of RespondersResponse Criteria
Complete Inhibition of Cold Urticaria1% this compound2Reduction in Critical Temperature Threshold (CTT) to ≤4°C
Partial Response1% this compound2Reduction in CTT by >4°C

Table 3: In Vitro and Ex Vivo Potency of this compound [4][7]

AssayParameterValue
Anti-IgE Induced Histamine Release (ex vivo human skin)IC500.7 µM
Anti-IgE Induced Histamine Release (ex vivo human skin)IC906.8 µM

Signaling Pathways and Experimental Workflows

SYK-Dependent Signaling Pathway in Mast Cells

The following diagram illustrates the central role of SYK in the FcεRI signaling cascade in mast cells, which is the primary target of this compound.

SYK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FcεRI FcεRI Lyn Lyn FcεRI->Lyn recruitment & activation SYK SYK FcεRI->SYK recruitment IgE IgE IgE->FcεRI Allergen Allergen Allergen->IgE cross-linking Lyn->FcεRI phosphorylation Lyn->SYK phosphorylation & activation PLCg PLCγ SYK->PLCg LAT LAT SYK->LAT This compound This compound This compound->SYK inhibition IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG LAT->PLCg Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Degranulation Degranulation (Histamine Release) Ca_release->Degranulation PKC->Degranulation

SYK-dependent signaling pathway in mast cells.
Experimental Workflow for Ex Vivo Human Skin Model

This workflow outlines the key steps for assessing the effect of this compound on histamine release in an ex vivo human skin model.

Ex_Vivo_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Skin_Sample Obtain ex vivo human skin sample SkiP_Device Mount skin in SkiP device Skin_Sample->SkiP_Device Microdialysis_Probe Insert microdialysis probe into dermis SkiP_Device->Microdialysis_Probe Perfusion Perfuse probe with buffer (baseline collection) Microdialysis_Probe->Perfusion Drug_Delivery Deliver this compound (topically or via probe) Perfusion->Drug_Delivery Challenge Challenge with anti-IgE to induce histamine release Drug_Delivery->Challenge Sample_Collection Collect dialysate fractions over time Challenge->Sample_Collection Histamine_Measurement Measure histamine concentration (fluorometric assay) Sample_Collection->Histamine_Measurement PK_PD_Analysis Perform PK/PD analysis (IC50, IC90 determination) Histamine_Measurement->PK_PD_Analysis

Workflow for ex vivo human skin experiments.

Experimental Protocols

Protocol 1: Ex Vivo Human Skin Histamine Release Assay

This protocol is based on methodologies described for studying this compound using an ex vivo human skin model with a SkiP device and microdialysis.[3][7]

Objective: To measure the inhibitory effect of this compound on IgE-mediated histamine release from mast cells in ex vivo human skin.

Materials:

  • Freshly obtained human skin from abdominoplasty or mastectomy

  • SkiP device (or similar perfusion chamber)

  • Microdialysis probes

  • Perfusion pump

  • Krebs-Ringer bicarbonate buffer

  • Anti-IgE antibody

  • This compound (in appropriate vehicle for topical or perfusion delivery)

  • Fraction collector

  • Fluorometric histamine assay kit

  • LC-MS for drug concentration analysis

Procedure:

  • Skin Preparation:

    • Within 2 hours of surgical removal, dissect the skin to a thickness of approximately 2-3 mm.

    • Mount the skin sample in the SkiP device, ensuring a secure seal.

  • Microdialysis Probe Insertion:

    • Carefully insert a microdialysis probe into the dermal layer of the skin sample.

    • Connect the probe inlet to the perfusion pump and the outlet to the fraction collector.

  • Baseline Histamine Collection:

    • Perfuse the probe with Krebs-Ringer bicarbonate buffer at a flow rate of 3.0 µL/min.

    • Collect dialysate fractions for a baseline period (e.g., 60 minutes) to ensure a stable, low level of histamine.

  • This compound Administration:

    • Topical Application: Apply a defined amount of this compound cream or solution to the epidermal surface of the skin above the microdialysis probe.

    • Intraprobe Delivery: Add this compound to the perfusion buffer at the desired concentrations.

    • Allow for a pre-incubation period for the drug to penetrate the tissue (e.g., 3 hours for perfusion).

  • Mast Cell Challenge:

    • Introduce anti-IgE into the perfusion buffer to challenge the mast cells and induce degranulation.

    • Alternatively, intradermally inject anti-IgE in the vicinity of the probe.

  • Sample Collection:

    • Continue to collect dialysate fractions at regular intervals (e.g., every 2-5 minutes) for a defined period post-challenge (e.g., 20-40 minutes).

  • Histamine Analysis:

    • Measure the histamine concentration in each collected fraction using a sensitive fluorometric assay according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of histamine release inhibition for each this compound concentration compared to the vehicle control.

    • Determine the IC50 and IC90 values by plotting the concentration-response curve.

    • If skin samples are available, drug concentrations in the dermis can be measured by LC-MS to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.[3]

Protocol 2: LAD2 Mast Cell Degranulation Assay

This protocol describes a general procedure for a cell-based assay using the human mast cell line LAD2, which was utilized in the in vitro characterization of this compound.[4][8]

Objective: To determine the in vitro potency of this compound in inhibiting IgE-mediated degranulation of LAD2 mast cells.

Materials:

  • LAD2 human mast cell line

  • StemPro-34 SFM medium supplemented with SCF, penicillin, streptomycin, and L-glutamine

  • Human IgE

  • Anti-human IgE antibody

  • This compound

  • Tyrode's buffer

  • p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)

  • Triton X-100

  • 96-well cell culture plates

  • Spectrophotometer

Procedure:

  • Cell Culture and Sensitization:

    • Culture LAD2 cells in supplemented StemPro-34 medium.

    • Sensitize the LAD2 cells by incubating with human IgE (e.g., 1 µg/mL) for 24 hours.

  • Cell Plating and Drug Treatment:

    • Wash the sensitized cells to remove unbound IgE and resuspend in Tyrode's buffer.

    • Plate the cells in a 96-well plate (e.g., 1 x 10^5 cells/well).

    • Add varying concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 1 hour). Include a vehicle control.

  • Cell Stimulation:

    • Stimulate degranulation by adding anti-human IgE antibody to the wells.

    • For a positive control (total release), add Triton X-100 to a set of wells. For a negative control (spontaneous release), add buffer only.

    • Incubate for 30-60 minutes at 37°C.

  • Measurement of β-hexosaminidase Release:

    • Centrifuge the plate to pellet the cells.

    • Transfer the supernatant to a new 96-well plate.

    • Add the pNAG substrate to each well and incubate to allow for color development.

    • Stop the reaction with a stop solution (e.g., sodium carbonate).

    • Measure the absorbance at 405 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of β-hexosaminidase release for each sample relative to the total release control.

    • Determine the inhibitory effect of this compound by comparing the release in the drug-treated wells to the vehicle control.

    • Calculate the IC50 value from the concentration-response curve.

Conclusion

This compound is a valuable tool for investigating the role of SYK-dependent signaling in dermatological research. The provided data, diagrams, and protocols offer a framework for researchers to design and conduct experiments aimed at further elucidating the therapeutic potential of SYK inhibition in various skin diseases. These resources can aid in the development of novel treatments for conditions driven by mast cell activation and inflammation.

References

Application Notes and Protocols for GSK2646264 Cream in Human Skin Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2646264 is a potent and selective inhibitor of Spleen Tyrosine Kinase (SYK), a key mediator in the signaling cascade of various immune cells.[1][2] In the context of skin inflammation, SYK plays a crucial role in the IgE-mediated activation of mast cells, a central component in the pathophysiology of urticaria and other allergic skin conditions.[3][4] Topical application of this compound cream has been investigated as a therapeutic approach to directly target inflammatory processes in the skin with potentially limited systemic exposure.[4][5]

These application notes provide a comprehensive overview of the use of this compound cream in human skin research models, with a focus on ex vivo human skin explants. Detailed protocols for experimental setup, treatment, and analysis are provided, along with key quantitative data and visual representations of the underlying signaling pathway and experimental workflows.

Mechanism of Action: SYK Inhibition in Mast Cells

In allergic responses, the cross-linking of IgE antibodies bound to the high-affinity IgE receptor (FcεRI) on the surface of mast cells initiates an intracellular signaling cascade that leads to degranulation and the release of pro-inflammatory mediators such as histamine.[1][6] SYK is a critical downstream effector of FcεRI activation.[3][7] Upon receptor aggregation, SYK is recruited to the receptor complex and becomes activated through phosphorylation.[5] Activated SYK then phosphorylates a series of downstream targets, culminating in the release of histamine-containing granules and the synthesis of other inflammatory molecules.[1][6] this compound, as a SYK inhibitor, blocks this signaling pathway, thereby attenuating mast cell degranulation and the subsequent inflammatory response.[2][4]

SYK_Signaling_Pathway IgE IgE FceRI FcεRI IgE->FceRI SYK SYK FceRI->SYK Recruits & Activates Antigen Antigen Antigen->IgE Cross-links p_SYK p-SYK (Active) SYK->p_SYK Phosphorylation Downstream Downstream Signaling p_SYK->Downstream Degranulation Mast Cell Degranulation Downstream->Degranulation Histamine Histamine Release Degranulation->Histamine This compound This compound This compound->SYK Inhibits

Caption: IgE-mediated SYK signaling pathway in mast cells and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound in inhibiting histamine release in an ex vivo human skin model.

ParameterValueModel SystemNotesReference(s)
IC50 0.7 µMEx vivo human skin explants (anti-IgE challenge)Estimated value for the inhibition of histamine release.[4][8]
IC90 6.8 µMEx vivo human skin explants (anti-IgE challenge)Calculated concentration for 90% inhibition of histamine release. Dermal concentrations above this level are suggested to lead to approximately 90% inhibition.[4][9]
Topical Cream Concentrations 0.5%, 1%, and 3% (w/w)Ex vivo human skin explantsThese concentrations delivered this compound to the dermis at levels above the IC90 and dose-dependently attenuated anti-IgE-induced histamine release.[4][9]

Experimental Protocols

Protocol 1: Evaluation of this compound Cream on Histamine Release in Ex Vivo Human Skin Explants

This protocol details the methodology for assessing the efficacy of topical this compound cream in an IgE-mediated histamine release model using fresh human skin.

1. Materials and Reagents:

  • Fresh human skin tissue (e.g., from mastectomy or abdominoplasty)

  • This compound cream (e.g., 0.5%, 1%, 3% w/w) and placebo cream

  • Anti-IgE antibody (challenge agent)

  • Complement 5a (C5a) (as a control for SYK-independent histamine release)

  • Culture medium (e.g., DMEM)

  • PIPES buffer

  • Microdialysis equipment (optional, for perfusion studies)

  • Fluorometer for histamine measurement

  • LC-MS for drug concentration analysis

  • Standard laboratory equipment (pipettes, tubes, incubator, etc.)

2. Experimental Workflow:

ExVivo_Workflow Skin Obtain Fresh Human Skin Tissue Prepare Prepare Skin Explants Skin->Prepare Apply Topically Apply This compound Cream Prepare->Apply Incubate Incubate Apply->Incubate Challenge Challenge with Anti-IgE Incubate->Challenge Collect Collect Dermal Interstitial Fluid Challenge->Collect Analyze_H Analyze Histamine (Fluorometry) Collect->Analyze_H Analyze_D Analyze Drug Conc. (LC-MS) Collect->Analyze_D Data Data Analysis Analyze_H->Data Analyze_D->Data

Caption: Experimental workflow for the ex vivo human skin explant model.

3. Detailed Procedure:

  • Skin Explant Preparation:

    • Obtain fresh human skin tissue and transport it to the laboratory in a suitable transport medium on ice.

    • Remove subcutaneous fat and prepare full-thickness skin explants of a standardized size (e.g., 8 mm biopsies).[10]

    • Place the explants in a culture system, such as on a sterile gauze in a petri dish containing culture medium, ensuring an air-liquid interface.[10]

  • Topical Application of this compound Cream:

    • Gently and evenly apply a standardized amount of this compound cream or placebo to the epidermal surface of the skin explants.

    • Incubate the treated explants under standard cell culture conditions (37°C, 5% CO2) for a predetermined period to allow for drug penetration.

  • Challenge and Sample Collection:

    • After incubation, challenge the skin explants with anti-IgE in a suitable buffer to induce mast cell degranulation.[4][9] A negative control (buffer only) and a SYK-independent control (e.g., C5a) should be included.[4][9]

    • Collect the dermal interstitial fluid containing the released histamine. This can be achieved through methods like microdialysis or by collecting the surrounding culture medium.[4][9]

  • Analysis:

    • Measure the histamine concentration in the collected samples using a sensitive fluorometric assay.[4][9]

    • Determine the concentration of this compound in the dermal tissue using LC-MS to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.[4][9]

    • Calculate the percentage inhibition of histamine release for each treatment group compared to the placebo control.

Protocol 2: Investigating the Effect of this compound in a Cutaneous Lupus Erythematosus (CLE) Model

This compound has also been investigated in a clinical setting for cutaneous lupus erythematosus.[11] While a detailed in vitro or ex vivo protocol is not publicly available, a potential research model could involve the following steps based on the clinical trial design.

1. Model System:

  • Ex vivo human skin explants from patients with CLE or healthy donor skin treated to mimic CLE pathology (e.g., with IFN-α or other relevant cytokines).

2. Experimental Outline:

  • Prepare skin explants as described in Protocol 1.

  • Treat explants with this compound cream or placebo.

  • Stimulate the explants with a relevant pro-inflammatory stimulus if using healthy donor skin.

  • After a defined treatment period, harvest the skin tissue for analysis.

3. Potential Endpoints for Analysis:

  • Gene Expression Analysis (qRT-PCR): Assess the expression of key inflammatory and interferon-related genes (e.g., CXCL10, OAS1) that are upregulated in CLE.

  • Immunohistochemistry/Immunofluorescence: Analyze the infiltration of immune cells (e.g., T cells, plasmacytoid dendritic cells) and the deposition of immunoglobulins and complement at the dermal-epidermal junction.

  • Cytokine Profiling (ELISA/Multiplex Assay): Measure the levels of pro-inflammatory cytokines and chemokines in the culture supernatant.

Concluding Remarks

The use of this compound cream in human skin research models, particularly ex vivo skin explants, provides a valuable platform for investigating its therapeutic potential in inflammatory skin diseases. The detailed protocols and quantitative data presented here offer a foundation for researchers to design and execute robust studies to further elucidate the efficacy and mechanism of action of this topical SYK inhibitor. The flexibility of the ex vivo model allows for adaptation to study various inflammatory skin conditions beyond urticaria, such as atopic dermatitis and cutaneous lupus erythematosus, by incorporating relevant pathological stimuli and analytical endpoints.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing GSK2646264 Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of GSK2646264 for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective small molecule inhibitor of Spleen Tyrosine Kinase (SYK). SYK is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells.[1][2] In mast cells, SYK is a key component of the downstream signaling cascade initiated by the cross-linking of the high-affinity IgE receptor (FcεRI), leading to degranulation and the release of inflammatory mediators such as histamine and cytokines.[1][2] By inhibiting SYK, this compound effectively blocks these processes.

Q2: What is the recommended starting concentration range for in vitro experiments?

A2: Based on published data, a starting concentration range of 0.1 µM to 10 µM is recommended for most in vitro cell-based assays. The half-maximal inhibitory concentration (IC50) for histamine release from ex vivo human skin mast cells has been reported to be approximately 0.7 µM, with 90% inhibition (IC90) observed at around 6.8 µM.[1][3]

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). It is crucial to ensure the final concentration of DMSO in your cell culture medium is low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C for long-term stability. For experiments, it is recommended to prepare fresh dilutions from the stock solution in your culture medium.

Q4: In which cell lines has the activity of this compound or other SYK inhibitors been demonstrated?

A4: The activity of SYK inhibitors, including this compound, has been demonstrated in various immune cell lines, particularly those where SYK signaling is prominent. Examples include human mast cell lines (e.g., LAD2) and monocytic cell lines (e.g., THP-1). The choice of cell line should be guided by the specific biological question being addressed.

Data Presentation

Table 1: In Vitro Activity of this compound

ParameterValueCell/Assay TypeReference
pIC50 (SYK) 7.1Biochemical Assay[4]
IC50 (Histamine Release) 0.7 µMEx vivo human skin[1][3]
IC90 (Histamine Release) 6.8 µMEx vivo human skin[1][3]

Table 2: Selectivity Profile of this compound Against Other Kinases

KinasepIC50
LCK 5.4
LRRK2 5.4
GSK3β 5.3
JAK2 5.0
VEGFR2 4.5
Aurora B <4.6
Aurora A <4.3
(Data sourced from publicly available information)

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol provides a general method to assess the cytotoxicity of this compound on a chosen cell line.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle control (medium with the same final concentration of DMSO) and untreated cells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 2: Western Blot for Phospho-SYK

This protocol is for determining the effect of this compound on the phosphorylation of SYK at its activating tyrosine residues (e.g., Tyr525/526).

Materials:

  • This compound

  • Cell line expressing SYK

  • Stimulating agent (e.g., anti-IgE for mast cells)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-SYK (Tyr525/526), anti-total-SYK, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells and grow to 70-80% confluency. Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1 hour).

  • Stimulation: Stimulate the cells with an appropriate agonist for a short period (e.g., 5-15 minutes) to induce SYK phosphorylation.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phospho-SYK signal to total SYK and the loading control.

Mandatory Visualization

SYK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FcERI FcεRI LYN LYN FcERI->LYN activates Antigen_IgE Antigen-IgE Complex Antigen_IgE->FcERI binds SYK SYK LYN->SYK phosphorylates (activates) PLCg PLCγ SYK->PLCg activates PI3K PI3K SYK->PI3K activates VAV VAV SYK->VAV activates IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Akt_pathway Akt Pathway PI3K->Akt_pathway Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Degranulation Degranulation (Histamine Release) Ca_release->Degranulation MAPK_pathway MAPK Pathway (ERK, JNK, p38) PKC->MAPK_pathway PKC->Degranulation NFkB NF-κB MAPK_pathway->NFkB Akt_pathway->NFkB Cytokine_Gene_Expression Cytokine Gene Expression (TNF-α, IL-6) NFkB->Cytokine_Gene_Expression This compound This compound This compound->SYK inhibits

Caption: IgE-mediated SYK signaling pathway in mast cells and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Prepare_Cells 1. Prepare and Seed Cells Treat_Cells 3. Treat Cells with this compound Prepare_Cells->Treat_Cells Prepare_GSK 2. Prepare this compound Dilutions Prepare_GSK->Treat_Cells Cell_Viability 4a. Cell Viability Assay (MTT) Treat_Cells->Cell_Viability Western_Blot 4b. Western Blot (p-SYK) Treat_Cells->Western_Blot Cytokine_Assay 4c. Cytokine Release Assay (ELISA) Treat_Cells->Cytokine_Assay Data_Analysis 5. Data Analysis and Interpretation Cell_Viability->Data_Analysis Western_Blot->Data_Analysis Cytokine_Assay->Data_Analysis

Caption: General experimental workflow for in vitro testing of this compound.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability between replicate wells - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and consistent technique.- Avoid using the outer wells of the plate or fill them with PBS to maintain humidity.
No or weak inhibitory effect observed - this compound concentration is too low- Inactive compound due to improper storage or handling- The chosen cell line does not rely on SYK signaling for the measured endpoint- Insufficient stimulation of the pathway- Perform a dose-response experiment with a wider concentration range.- Use a fresh aliquot of the compound and prepare new dilutions.- Confirm SYK expression and its functional role in your cell line using a positive control or literature search.- Optimize the concentration and duration of the stimulating agent.
Unexpected cytotoxicity at low concentrations - Off-target effects of this compound- High sensitivity of the cell line to SYK inhibition- High DMSO concentration- Review the selectivity profile of this compound. Consider using a structurally different SYK inhibitor as a control.- Perform a time-course experiment to distinguish between acute toxicity and anti-proliferative effects.- Ensure the final DMSO concentration is below 0.1%.
Inconsistent Western blot results for p-SYK - Suboptimal stimulation time- Inefficient lysis and protein extraction- Issues with antibodies or detection reagents- Perform a time-course of stimulation to determine the peak of SYK phosphorylation.- Use fresh lysis buffer containing phosphatase inhibitors and keep samples on ice.- Validate antibodies with positive and negative controls. Use fresh detection reagents.

References

Troubleshooting GSK2646264 variability in ex vivo skin models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing GSK2646264 in ex vivo skin models. The information is tailored to address common sources of variability and challenges encountered during experimentation.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments with this compound in ex vivo skin models.

Problem / ObservationPotential CauseSuggested Solution
High variability in baseline histamine release between skin donors. Inherent biological differences in mast cell density, IgE receptor (FcεRI) expression, or SYK signaling pathway components among donors.[1]- Screen Donors: If possible, pre-screen skin explants for their response to a standard secretagogue (e.g., anti-IgE) to select donors with a robust and consistent response. - Increase Sample Size: Use skin from a larger number of donors to ensure that the observed effects are not donor-specific. - Normalize Data: Express the effect of this compound as a percentage inhibition relative to the vehicle control for each donor to account for inter-donor variability.
Inconsistent or lower-than-expected inhibition of histamine release with this compound. 1. Inadequate drug penetration: The vehicle formulation may not be optimal for delivering this compound into the dermal layer where mast cells reside. 2. Suboptimal drug concentration: The concentration of this compound may be too low to achieve effective SYK inhibition. 3. Incomplete mast cell activation: The stimulus used (e.g., anti-IgE) may not be effectively activating the mast cells in the ex vivo model.- Optimize Vehicle: Consider using a vehicle known to enhance dermal penetration. - Verify Drug Concentration: Ensure accurate preparation of this compound solutions. Perform a dose-response experiment to determine the optimal concentration for your specific model.[2] - Confirm Mast Cell Activation: Include a positive control without this compound to ensure the mast cell degranulation stimulus is working effectively.
High background signal or spontaneous histamine release in control tissues. 1. Skin tissue trauma: Mechanical stress during skin processing (e.g., cutting, handling) can cause non-specific mast cell degranulation.[3] 2. Prolonged culture time: The viability of ex vivo skin explants decreases over time, which can lead to spontaneous cell death and mediator release.[1]- Gentle Tissue Handling: Minimize mechanical stress during the preparation of skin explants. - Optimize Culture Duration: Conduct experiments within a timeframe where tissue viability is maintained. It is often recommended to complete experiments within 72 hours.
This compound does not inhibit histamine release induced by a non-IgE-mediated stimulus (e.g., C5a). Expected outcome: this compound is a specific SYK inhibitor. The SYK pathway is primarily involved in IgE-mediated mast cell activation.[4] Other stimuli, like C5a, may activate mast cells through different signaling pathways that are SYK-independent.[2]- Use as a Specificity Control: This observation can be used as a control to demonstrate the specificity of this compound for the SYK-dependent pathway.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of Spleen Tyrosine Kinase (SYK).[5] In the context of skin, it primarily works by blocking the signaling cascade downstream of the high-affinity IgE receptor (FcεRI) on mast cells.[4] This inhibition prevents mast cell degranulation and the release of histamine and other inflammatory mediators that are triggered by allergens.[6]

Q2: Why am I seeing significant donor-to-donor variability in my results?

A2: Donor-to-donor variability is a well-documented challenge in ex vivo skin research.[1] This variability can be attributed to a range of factors including the genetic background, age, and health status of the donor, as well as differences in the cellular composition and architecture of the skin from different anatomical sites.

Q3: What is the optimal concentration of this compound to use in my ex vivo skin model?

A3: The optimal concentration can depend on your specific experimental setup, including the vehicle used and the method of application. Published data indicates that this compound inhibits anti-IgE-induced histamine release in a concentration-dependent manner, with a reported IC50 of 0.7 µM and an IC90 of 6.8 µM in an ex vivo human skin model.[7][8] It is recommended to perform a dose-response curve to determine the most effective concentration for your particular model.

Q4: How long can I maintain the viability of my ex vivo skin explants for experiments with this compound?

A4: The viability of ex vivo skin explants is limited. While some studies have maintained viability for up to two weeks, it is generally recommended to conduct experiments within a shorter timeframe, typically less than 72-96 hours, to ensure the integrity of the tissue and the responsiveness of the resident cells.[9]

Q5: Can I use this compound to study other inflammatory pathways in the skin?

A5: this compound is a specific inhibitor of SYK, which is a key signaling molecule in immune cells, particularly in the context of IgE-mediated allergic responses.[6] While SYK may have roles in other inflammatory processes, the primary and best-characterized function in the skin is in mast cell activation. Using this compound to probe other pathways would require careful validation and appropriate controls.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound from ex vivo skin model experiments.

ParameterValueContextReference
IC50 0.7 µMConcentration of this compound that causes 50% inhibition of anti-IgE-induced histamine release.[7][8]
IC90 6.8 µMConcentration of this compound that causes 90% inhibition of anti-IgE-induced histamine release.[7][8]
Topical Cream Concentrations Tested 0.5%, 1%, and 3% (w/w)These concentrations delivered this compound to the dermis at levels above the IC90 and dose-dependently attenuated histamine release.[2]

Experimental Protocols

General Protocol for Ex Vivo Human Skin Culture and Treatment with this compound

This protocol provides a general framework. Specific details may need to be optimized for your laboratory and experimental goals.

  • Skin Acquisition and Preparation:

    • Obtain human skin from a certified tissue bank or local surgical surplus, with appropriate ethical approval and patient consent.

    • Remove subcutaneous fat and connective tissue from the dermal side of the skin.

    • Cut the skin into explants of a standardized size (e.g., 8 mm punch biopsies or 1x1 cm squares).

  • Explant Culture:

    • Place the skin explants, dermal side down, on a sterile support (e.g., a stainless steel grid or a gelatin sponge) in a 6-well plate.

    • Add culture medium to the well until it reaches the level of the dermis, creating an air-liquid interface. The epidermis should be exposed to the air.

    • Use a suitable culture medium, such as DMEM or William's E medium, supplemented with antibiotics and antimycotics.

    • Incubate the explants at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Treatment:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the culture medium or topical vehicle.

    • For topical application, apply a standardized volume of the this compound-containing vehicle to the epidermal surface of the skin explant.

    • For systemic exposure, add this compound directly to the culture medium.

    • Include a vehicle-only control group.

    • Pre-incubate the explants with this compound for a sufficient period (e.g., 1-4 hours) to allow for skin penetration and target engagement.

  • Mast Cell Stimulation and Endpoint Analysis:

    • After pre-incubation with this compound, add the mast cell stimulus (e.g., anti-IgE) to the culture medium or apply it topically, depending on the experimental design.

    • Incubate for the desired stimulation period.

    • Collect the culture medium for analysis of histamine release or other secreted mediators.

    • The skin tissue can be harvested for histological analysis, gene expression studies, or protein analysis.

Visualizations

Signaling Pathway

SYK_Signaling_Pathway IgE-Mediated Mast Cell Degranulation Pathway Allergen Allergen IgE IgE Allergen->IgE Binds to FcεRI FcεRI Receptor IgE->FcεRI Cross-links Lyn Lyn (Src Family Kinase) FcεRI->Lyn Activates SYK SYK FcεRI->SYK Recruits & Activates Lyn->FcεRI Phosphorylates ITAMs PLCγ PLCγ SYK->PLCγ Phosphorylates IP3 IP3 PLCγ->IP3 DAG DAG PLCγ->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Degranulation Degranulation (Histamine Release) Ca_release->Degranulation PKC_activation->Degranulation This compound This compound This compound->SYK Inhibits

Caption: IgE-Mediated Mast Cell Degranulation Pathway and the inhibitory action of this compound on SYK.

Experimental Workflow

Ex_Vivo_Workflow General Experimental Workflow for this compound in Ex Vivo Skin Models start Start: Obtain Human Skin prep Skin Preparation (Remove fat, create explants) start->prep culture Place in Culture (Air-Liquid Interface) prep->culture treatment This compound Treatment (Topical or in Media) culture->treatment stimulation Mast Cell Stimulation (e.g., anti-IgE) treatment->stimulation collection Sample Collection (Media and/or Tissue) stimulation->collection analysis Endpoint Analysis (e.g., Histamine Assay, qPCR) collection->analysis end End: Data Interpretation analysis->end

Caption: A generalized workflow for studying the effects of GSK26462-64 in ex vivo human skin models.

References

Preventing GSK2646264 off-target effects in kinase assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for GSK2646264, a potent and selective Spleen Tyrosine Kinase (SYK) inhibitor. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects and other common issues encountered during in vitro and cellular kinase assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: The primary molecular target of this compound is Spleen Tyrosine Kinase (SYK), a non-receptor tyrosine kinase that plays a critical role in signal transduction in hematopoietic cells.[1][2] By inhibiting SYK, this compound can modulate immune responses, making it a valuable tool for studying and potentially treating inflammatory and autoimmune diseases.[2]

Q2: What are the known off-targets for this compound?

A2: The discovery and optimization of this compound focused on achieving high selectivity for SYK.[1] A key off-target that was actively designed against during development is Aurora B kinase.[1] While comprehensive kinome-wide screening data is not publicly available, it is crucial for researchers to empirically determine potential off-target effects in their specific experimental systems.

Q3: Why am I observing effects in my cellular assay that don't seem to be related to SYK inhibition?

A3: Unanticipated cellular effects could arise from several factors:

  • Off-target kinase inhibition: this compound may be interacting with other kinases expressed in your cell type, even with lower affinity.

  • Pathway crosstalk: Inhibition of SYK can lead to downstream effects on other signaling pathways that might not be immediately obvious.[3]

  • Compound-specific effects: At high concentrations, small molecules can sometimes induce cellular responses independent of their primary target, such as cytotoxicity or interference with assay components.

Q4: What is the recommended concentration range for using this compound in kinase assays?

A4: The optimal concentration of this compound will depend on the specific assay format and cell type. For biochemical assays, concentrations around the IC50 value are a good starting point. In cellular assays, it is recommended to perform a dose-response curve to determine the optimal concentration that elicits the desired on-target effect without causing cytotoxicity. One study reported an estimated IC50 of 0.7 µM and an IC90 of 6.8 µM in an ex vivo human skin model for histamine release inhibition.[4][5]

Q5: How can I confirm that the observed effects in my cellular assay are due to SYK inhibition?

A5: To confirm on-target activity, consider the following control experiments:

  • Use a structurally unrelated SYK inhibitor: If a different SYK inhibitor with a distinct chemical scaffold produces the same phenotype, it strengthens the evidence for an on-target effect.

  • Rescue experiment: If possible, overexpressing a constitutively active form of SYK or a downstream effector might rescue the phenotype induced by this compound.

  • SYK knockdown/knockout: Compare the effects of this compound in wild-type cells versus cells where SYK has been knocked down (e.g., using siRNA) or knocked out. The inhibitor should have a minimal effect in the absence of its target.

Troubleshooting Guides

Issue 1: High background or false positives in a biochemical kinase assay.
Potential Cause Recommended Solution
Compound Interference Some compounds can autofluoresce or interfere with the detection method (e.g., luciferase-based assays). Run a control with the compound and all assay components except the kinase to check for interference. If interference is observed, consider using an alternative assay format (e.g., radiometric vs. fluorescence).
Contaminated Reagents Ensure all buffers, enzymes, and substrates are of high purity and have not been contaminated. Prepare fresh reagents if necessary.
Non-specific Inhibition At high concentrations, compounds can cause non-specific inhibition through mechanisms like aggregation. Perform a dose-response curve to ensure you are working within a specific inhibitory range.
ATP Concentration If using an ATP-competitive inhibitor, the IC50 value will be dependent on the ATP concentration. Ensure you are using a consistent and appropriate ATP concentration, ideally close to the Km of the kinase for ATP.
Issue 2: Lack of expected inhibitory effect in a cellular assay.
Potential Cause Recommended Solution
Poor Cell Permeability While this compound has been shown to penetrate the skin in topical formulations, its permeability in your specific cell line might be a limiting factor.[6] Consider using permeabilization agents if compatible with your assay, or increasing the incubation time.
Compound Degradation Small molecules can be unstable in cell culture media over long incubation periods. Prepare fresh dilutions of this compound for each experiment and consider media changes for long-term studies.
Low SYK Expression or Activity Confirm that your chosen cell line expresses sufficient levels of SYK and that the SYK pathway is active under your experimental conditions. You can assess SYK expression by western blot or flow cytometry, and activity by measuring the phosphorylation of downstream targets.[3]
Incorrect Inhibitor Concentration The effective concentration in a cellular context can be different from biochemical assays. Perform a dose-response experiment to determine the optimal concentration for your cell line and desired endpoint.
Issue 3: Observing unexpected cellular phenotypes or toxicity.
Potential Cause Recommended Solution
Off-Target Effects This compound might be inhibiting other kinases in your cells. To investigate this, you can perform a phospho-proteomics screen to identify changes in the phosphorylation of non-target proteins. You can also test the effect of the inhibitor on cells that do not express SYK.
Solvent Toxicity High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells. Ensure the final solvent concentration in your assay is low (typically <0.5%) and include a vehicle-only control.[7]
Compound-Induced Cellular Stress At high concentrations, some compounds can induce general cellular stress responses. Monitor markers of cellular stress (e.g., apoptosis, autophagy) in parallel with your primary endpoint.

Quantitative Data Summary

Parameter Value Assay System Reference
pIC50 (SYK lysate assay) 7.1BiochemicalBarker et al., 2018
pIC50 (B-cell pERK) 6.7CellularBarker et al., 2018
IC50 (Histamine release) 0.7 µMEx vivo human skinRamirez Molina et al., 2019
IC90 (Histamine release) 6.8 µMEx vivo human skinRamirez Molina et al., 2019

Experimental Protocols

Protocol 1: Biochemical SYK Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from a general ADP-Glo™ kinase assay protocol and is suitable for measuring the in vitro activity of SYK and the potency of this compound.[8][9][10]

Materials:

  • Recombinant SYK enzyme

  • SYK substrate (e.g., poly(Glu, Tyr) 4:1)

  • This compound

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)[8]

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

Procedure:

  • Prepare Reagents:

    • Prepare a serial dilution of this compound in kinase buffer with 1% DMSO.

    • Prepare a 2X solution of SYK enzyme in kinase buffer.

    • Prepare a 2X solution of SYK substrate and ATP in kinase buffer. The final ATP concentration should be at or near the Km of SYK for ATP.

  • Assay Plate Setup:

    • Add 1 µL of the this compound serial dilution or vehicle (kinase buffer with 1% DMSO) to the wells of a 384-well plate.

    • Add 2 µL of the 2X SYK enzyme solution to all wells.

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Kinase Reaction:

    • Initiate the reaction by adding 2 µL of the 2X substrate/ATP mix to all wells.

    • Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure luminescence using a plate-reading luminometer.

    • Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

Protocol 2: Cellular SYK Activity Assay (Phospho-Flow Cytometry)

This protocol allows for the measurement of SYK activity in intact cells by quantifying the phosphorylation of a downstream target.[11][12][13]

Materials:

  • Cell line of interest (e.g., a B-cell line with endogenous SYK)

  • This compound

  • Cell culture medium

  • Stimulant to activate the SYK pathway (e.g., anti-IgM for B-cells)

  • Fixation Buffer (e.g., 1.5% formaldehyde in PBS)

  • Permeabilization Buffer (e.g., ice-cold methanol)

  • Staining Buffer (e.g., PBS with 1% BSA)

  • Fluorochrome-conjugated primary antibodies against a phosphorylated SYK downstream target (e.g., Phospho-ERK1/2) and total protein as a control.

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells at an appropriate density and allow them to rest.

    • Pre-incubate cells with a serial dilution of this compound or vehicle for 1-2 hours.

    • Stimulate the cells with the appropriate agonist for a predetermined optimal time to induce SYK pathway activation.

  • Fixation and Permeabilization:

    • Immediately fix the cells by adding an equal volume of Fixation Buffer and incubate for 10 minutes at 37°C.

    • Pellet the cells by centrifugation and wash with PBS.

    • Permeabilize the cells by resuspending the pellet in ice-cold Permeabilization Buffer and incubate on ice for 30 minutes.

  • Staining:

    • Wash the cells with Staining Buffer.

    • Resuspend the cells in Staining Buffer containing the phospho-specific and total protein antibodies.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Wash the cells with Staining Buffer and resuspend in PBS.

    • Acquire data on a flow cytometer.

    • Gate on the cell population of interest and quantify the median fluorescence intensity (MFI) of the phospho-specific antibody.

    • Normalize the phospho-signal to the total protein signal if necessary and calculate the percent inhibition of phosphorylation by this compound.

Visualizations

G cluster_biochemical Biochemical Assay Workflow Reagent Prep Reagent Prep Inhibitor Plate Inhibitor Plate Reagent Prep->Inhibitor Plate This compound Enzyme Add Enzyme Add Inhibitor Plate->Enzyme Add SYK Substrate/ATP Add Substrate/ATP Add Enzyme Add->Substrate/ATP Add Start Reaction ADP-Glo Reagent ADP-Glo Reagent Substrate/ATP Add->ADP-Glo Reagent Stop Reaction Detection Reagent Detection Reagent ADP-Glo Reagent->Detection Reagent Signal Generation Read Luminescence Read Luminescence Detection Reagent->Read Luminescence

Caption: Workflow for a biochemical SYK kinase assay using the ADP-Glo format.

G cluster_cellular Cellular Assay Workflow Cell Treatment Cell Treatment Stimulation Stimulation Cell Treatment->Stimulation This compound Pre-incubation Fix & Perm Fix & Perm Stimulation->Fix & Perm Activate SYK Pathway Antibody Staining Antibody Staining Fix & Perm->Antibody Staining Phospho-specific Ab Flow Cytometry Flow Cytometry Antibody Staining->Flow Cytometry G cluster_troubleshooting Troubleshooting Logic: Unexpected Cellular Effect Unexpected Effect Unexpected Effect Dose Response Dose Response Unexpected Effect->Dose Response Is it dose-dependent? SYK Knockdown SYK Knockdown Dose Response->SYK Knockdown Yes Unrelated Inhibitor Unrelated Inhibitor SYK Knockdown->Unrelated Inhibitor Effect persists in WT, absent in KD? Off-Target Off-Target SYK Knockdown->Off-Target Effect persists in KD? On-Target On-Target Unrelated Inhibitor->On-Target Same effect? Unrelated Inhibitor->Off-Target Different effect?

References

GSK2646264 dose-response curve optimization and interpretation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing GSK2646264 in their experiments. The information is tailored for scientists and drug development professionals to optimize and interpret dose-response curves.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: The primary target of this compound is Spleen tyrosine kinase (SYK).[1][2][3][4][5] It is not a direct inhibitor of Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1). SYK is a crucial component in the signaling pathway that leads to mast cell degranulation and the release of histamine in response to allergens.[3][5]

Q2: What is the mechanism of action for this compound?

A2: this compound is a small molecule inhibitor of SYK.[2] By inhibiting SYK, it blocks the IgE-mediated signaling pathway in mast cells, which in turn attenuates the release of histamine and other inflammatory mediators.[2][3] This makes it a potential therapeutic agent for IgE-mediated skin diseases like chronic urticaria.[2][4]

Q3: What are the reported potency values for this compound?

A3: In an ex vivo human skin model, this compound demonstrated a concentration-dependent inhibition of anti-IgE-induced histamine release.[2][3] A pharmacokinetic/pharmacodynamic (PK/PD) relationship curve suggested that dermal concentrations above 6.8 μM should result in approximately 90% inhibition of histamine release.[2][3][6] The estimated IC50 for this effect was 0.7 μM.[6]

Q4: How should a typical dose-response curve be plotted and interpreted?

A4: Dose-response curves are typically plotted with the drug concentration on a logarithmic scale (X-axis) and the measured response on a linear scale (Y-axis). This transformation usually results in a sigmoidal (S-shaped) curve.[7][8] Key parameters to interpret from this curve are the IC50 (or EC50), which represents the concentration at which 50% of the maximal inhibitory (or effective) response is observed, and the maximum efficacy (Emax).[9]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability between replicates - Pipetting errors- Cell plating inconsistency- Reagent instability- Edge effects in multi-well plates- Use calibrated pipettes and proper technique.- Ensure even cell distribution when seeding.- Prepare fresh reagents and store them correctly.- Avoid using the outer wells of the plate or fill them with a buffer.
No dose-response observed (flat curve) - Incorrect concentration range (too high or too low)- Inactive compound- Assay conditions are not optimal- Insufficient incubation time- Perform a wider range of serial dilutions.- Verify the identity and purity of the compound.- Optimize assay parameters such as temperature, pH, and buffer composition.- Conduct a time-course experiment to determine the optimal incubation period.
Non-sigmoidal or biphasic dose-response curve - Compound has multiple targets or mechanisms of action- Compound precipitation at high concentrations- Off-target effects at high concentrations- Hormesis (a stimulatory effect at low doses and inhibitory at high doses)[10]- Consider if the compound might have complex pharmacology.- Check the solubility of the compound in the assay medium.- Use a more specific assay or counterscreen for off-target activities.- If hormesis is suspected, specialized non-linear regression models may be needed for analysis.[10]
IC50 value is significantly different from published data - Different experimental conditions (cell line, reagents, incubation time, etc.)- Variations in data normalization and analysis- Ensure your experimental protocol closely matches the cited literature.- Clearly define your 0% and 100% controls for data normalization.- Use a consistent non-linear regression model for curve fitting.[7][11]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound from ex vivo human skin studies.

Parameter Value Assay Context Reference
IC50 0.7 μMInhibition of anti-IgE-induced histamine release[6]
IC90 6.8 μMInhibition of anti-IgE-induced histamine release[2][3][6]

Experimental Protocols

Protocol: Generating a Dose-Response Curve for this compound in an ex vivo Human Skin Model

This protocol is a generalized representation based on the methodologies described in the literature.[3]

  • Skin Preparation: Obtain fresh human skin samples. Prepare the skin for the experiment, which may involve removing subcutaneous fat and cutting the skin into appropriate sizes.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations to be tested.

  • Experimental Setup: Use a device like the SkiP to maintain the viability of the skin explants.[3]

  • Compound Application: Deliver this compound to the skin. This can be done topically by applying a cream formulation or directly to the dermis via perfusion with microdialysis fibers.[3]

  • Induction of Histamine Release: Challenge the skin with an appropriate stimulus, such as anti-IgE, to induce mast cell degranulation and histamine release.[2][3] Include vehicle-only controls.

  • Sample Collection: Collect samples from the skin explants over a specified time course using microdialysis.

  • Histamine Quantification: Measure the concentration of histamine in the collected samples using a sensitive method like a fluorometric assay.[3]

  • Data Analysis:

    • Normalize the data by expressing the histamine release in the presence of this compound as a percentage of the release in the vehicle-treated control.

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve with a variable slope using a non-linear regression analysis software to determine the IC50 value.[7]

Visualizations

SYK_Signaling_Pathway Allergen Allergen IgE IgE Allergen->IgE Binds FceRI FcεRI Receptor IgE->FceRI Cross-links SYK SYK FceRI->SYK Activates Downstream Downstream Signaling SYK->Downstream Histamine Histamine Release Downstream->Histamine This compound This compound This compound->SYK Inhibits

Caption: SYK Signaling Pathway Inhibition by this compound.

Dose_Response_Workflow prep 1. Prepare Serial Dilutions of this compound treat 2. Treat Cells/Tissue with This compound and Stimulus prep->treat incubate 3. Incubate for Defined Period treat->incubate measure 4. Measure Biological Response (e.g., Histamine) incubate->measure plot 5. Plot Response vs. log[Concentration] measure->plot analyze 6. Perform Non-linear Regression to get IC50 plot->analyze

Caption: Experimental Workflow for Dose-Response Curve Generation.

Troubleshooting_Logic start Start: Unexpected Dose-Response Curve check_replicates High variability between replicates? start->check_replicates fix_technique Review pipetting, cell plating, and reagent stability check_replicates->fix_technique Yes check_curve_shape Is the curve flat (no response)? check_replicates->check_curve_shape No fix_technique->check_curve_shape adjust_conc Adjust concentration range, verify compound activity, and optimize assay conditions check_curve_shape->adjust_conc Yes check_sigmoidal Is the curve non-sigmoidal? check_curve_shape->check_sigmoidal No end Successful Curve Interpretation adjust_conc->end investigate_mechanism Investigate potential off-target effects, compound solubility, or complex mechanisms check_sigmoidal->investigate_mechanism Yes check_sigmoidal->end No investigate_mechanism->end

Caption: Troubleshooting Logic for Dose-Response Curve Issues.

References

Technical Support Center: GSK2646264 Skin Delivery and Penetration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the delivery and penetration of GSK2646264 in various skin models. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant data to support your research.

Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound and provides actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
1. Low or No Detectable this compound Penetration in Ex Vivo Skin Formulation Issues: - Poor solubility of this compound in the vehicle. - Suboptimal vehicle composition for skin penetration. - Crystallization of the drug on the skin surface.Optimize Formulation: - Conduct solubility studies to identify suitable solvents or co-solvents. - Incorporate penetration enhancers such as ethanol or propylene glycol.[1] - Consider advanced formulations like microemulsions or nanocrystal suspensions to improve solubility and bioavailability.[1][2]
Skin Barrier Integrity: - Use of skin with a compromised barrier. - Dehydration of the skin sample during the experiment.Ensure Skin Quality: - Perform barrier integrity tests (e.g., Transepidermal Water Loss - TEWL) before starting the experiment. - Keep the skin hydrated with an appropriate receptor fluid in the Franz diffusion cell.[3]
Experimental Setup: - Air bubbles trapped between the skin and the receptor fluid in the Franz cell. - Inadequate temperature control.Refine Experimental Technique: - Carefully mount the skin in the Franz diffusion cell to avoid air bubbles.[4] - Maintain the temperature of the receptor fluid at 32°C to mimic physiological skin conditions.[5]
2. High Variability in Permeation Data Biological Variation: - Differences in skin thickness and lipid content between donors.[6] - Regional variation in skin permeability.[3]Standardize Procedures: - Use skin from the same anatomical location for all experiments. - Increase the number of replicates and donors to account for biological variability.[7]
Inconsistent Dosing: - Uneven application of the topical formulation. - Variation in the amount of formulation applied.Precise Dosing: - Use a positive displacement pipette for accurate and consistent application. - Ensure the formulation is spread evenly over the defined application area.[8]
3. Formulation Instability (e.g., phase separation, precipitation) Physicochemical Incompatibility: - Interaction between this compound and excipients. - Changes in temperature or pH affecting stability.Formulation Development: - Conduct pre-formulation studies to assess the compatibility of this compound with various excipients. - Evaluate the stability of the formulation under different storage conditions.
4. Low Efficacy in Cellular Assays (e.g., histamine release) Insufficient Dermal Concentration: - The amount of this compound reaching the target cells in the dermis is below the efficacious concentration.Improve Delivery: - Increase the concentration of this compound in the formulation, if solubility permits. - Employ penetration enhancement strategies to increase dermal delivery.[1] - A dermal concentration above 6.8 μM is suggested for approximately 90% inhibition of histamine release.[1][9][10]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in the skin?

A1: this compound is a potent and selective inhibitor of Spleen Tyrosine Kinase (SYK). In the skin, SYK is a key mediator in the IgE signaling pathway in mast cells. By inhibiting SYK, this compound blocks the degranulation of mast cells and the subsequent release of histamine and other inflammatory mediators, which are central to the wheal and flare response in conditions like urticaria.[9][11]

Q2: What are the key physicochemical properties of this compound to consider for topical formulation?

A2: As a small molecule kinase inhibitor, this compound is likely to be hydrophobic with poor water solubility.[2][12] This necessitates formulation strategies that can enhance its solubility and partitioning into the skin to achieve therapeutic concentrations in the dermis.

Q3: Which skin models are most appropriate for studying this compound penetration?

A3: Ex vivo human skin from surgical explants is considered the gold standard as it preserves the complex architecture of the skin.[13] Reconstituted human epidermis (RHE) models can also be used, particularly for screening purposes, though they may show higher permeability compared to native human skin.[14] Porcine skin is often used as a surrogate due to its anatomical and physiological similarities to human skin.[2]

Q4: How can I quantify the amount of this compound that has penetrated the skin?

A4: Quantification typically involves separating the different skin layers (stratum corneum, epidermis, and dermis) after the experiment. The drug is then extracted from each layer using an appropriate solvent. The concentration of this compound in the extracts and the receptor fluid is then determined using a validated analytical method, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9][15]

Q5: What are some effective penetration enhancers for hydrophobic compounds like this compound?

A5: Common chemical penetration enhancers include alcohols (e.g., ethanol), glycols (e.g., propylene glycol), fatty acids, and surfactants.[1] These work by disrupting the highly organized structure of the stratum corneum lipids, thereby increasing the permeability of the drug. Advanced delivery systems like liposomes, niosomes, and microemulsions can also significantly improve the penetration of poorly soluble drugs.[1][16]

Quantitative Data Summary

The following table summarizes key quantitative data from studies involving this compound.

Parameter Value Experimental Model Source
IC90 for Histamine Release Inhibition 6.8 μMEx vivo human skin[9][10]
Topical Cream Concentrations Tested 0.5%, 1%, and 3% (w/w)Ex vivo human skin[10][11]
Systemic Bioavailability (Healthy Volunteers, 1% cream) Geomean AUC(0-24h): 97.9 ngh/mLIn vivo[17]
Systemic Bioavailability (Cold Urticaria Patients, 1% cream) Geomean AUC(0-24h): 68.2 - 167 ngh/mLIn vivo[17]

Experimental Protocols

Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines the procedure for assessing the permeation of this compound from a topical formulation through ex vivo human skin.

Materials:

  • Franz diffusion cells

  • Ex vivo human skin (e.g., from abdominoplasty), dermatomed to a thickness of ~500 µm

  • This compound topical formulation

  • Receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent like polysorbate 80 to maintain sink conditions)

  • Water bath with circulator

  • Syringes and needles for sampling

  • HPLC or LC-MS/MS for analysis

Procedure:

  • Preparation:

    • Pre-heat the water bath to 32°C.

    • Degas the receptor fluid by sonication or vacuum filtration.

    • Fill the receptor chambers of the Franz cells with the receptor fluid, ensuring no air bubbles are present.

  • Skin Mounting:

    • Carefully mount the dermatomed skin onto the Franz cells with the stratum corneum side facing the donor compartment.

    • Ensure a leak-proof seal between the donor and receptor compartments.

    • Allow the skin to equilibrate for at least 30 minutes.

  • Dosing:

    • Apply a precise amount (e.g., 5-10 mg/cm²) of the this compound formulation evenly onto the surface of the skin in the donor compartment.

    • Cover the donor compartment to prevent evaporation.

  • Sampling:

    • At predetermined time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours), collect an aliquot of the receptor fluid from the sampling arm.

    • Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid.

  • Sample Analysis:

    • At the end of the experiment, dismantle the cells and wash the skin surface to remove any unabsorbed formulation.

    • Separate the epidermis and dermis.

    • Extract this compound from the skin layers and analyze all samples (receptor fluid, skin extracts) by a validated analytical method.

Protocol 2: Preparation of Reconstituted Human Epidermis (RHE) for Permeability Studies

This protocol provides a general method for culturing RHE models.

Materials:

  • Cryopreserved normal human epidermal keratinocytes (NHEKs)

  • Cell culture inserts (e.g., polycarbonate)

  • Keratinocyte growth medium

  • Differentiation medium

  • Multi-well plates

Procedure:

  • Cell Seeding:

    • Thaw and culture NHEKs according to the supplier's instructions.

    • Seed the keratinocytes onto the cell culture inserts placed in multi-well plates containing growth medium.

  • Submerged Culture:

    • Culture the cells submerged in growth medium until they reach confluence.

  • Air-Liquid Interface (ALI) Culture:

    • Once confluent, raise the inserts to the air-liquid interface by removing the medium from the apical side and adding differentiation medium to the basolateral side only.

  • Differentiation:

    • Culture the RHE at the ALI for approximately 10-14 days, changing the differentiation medium every 2-3 days. This allows the keratinocytes to stratify and differentiate, forming a stratum corneum.

  • Use in Permeability Assays:

    • The mature RHE models can then be used in permeability assays, similar to the Franz cell protocol, to assess the penetration of this compound.[18][19]

Visualizations

Signaling Pathway

GSK2646264_Signaling_Pathway cluster_mast_cell Mast Cell cluster_activation Receptor Cross-linking & Activation cluster_response Cellular Response cluster_ripk1 Related Inflammatory Pathway (RIPK1) IgE IgE FceRI FcεRI IgE->FceRI binds SYK SYK FceRI->SYK activates Antigen Antigen Antigen->IgE binds Downstream_Signaling Downstream Signaling (e.g., PLCγ, MAPK, PI3K) SYK->Downstream_Signaling phosphorylates Degranulation Degranulation Downstream_Signaling->Degranulation This compound This compound This compound->SYK inhibits Histamine_Release Histamine Release Degranulation->Histamine_Release TNFR1 TNFR1 RIPK1 RIPK1 TNFR1->RIPK1 recruits TNFa TNFα TNFa->TNFR1 binds NFkB_Activation NF-κB Activation RIPK1->NFkB_Activation activates Inflammation Inflammation NFkB_Activation->Inflammation

Caption: IgE-mediated mast cell activation and inhibition by this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Formulation Prepare this compound Topical Formulation Dosing Apply Formulation to Skin Surface Formulation->Dosing Skin_Prep Prepare Skin Model (Ex Vivo or RHE) Skin_Prep->Dosing Franz_Setup Set up Franz Diffusion Cells Franz_Setup->Dosing Incubation Incubate at 32°C Dosing->Incubation Sampling Collect Samples (Receptor Fluid) Incubation->Sampling Extraction Extract this compound from Skin Layers Sampling->Extraction Quantification Quantify this compound (LC-MS/MS) Sampling->Quantification Extraction->Quantification Data_Analysis Analyze Permeation and Efficacy Data Quantification->Data_Analysis

Caption: Workflow for in vitro skin permeation testing of this compound.

Troubleshooting Logic

Troubleshooting_Logic Start Low/Variable Penetration? Check_Formulation Check Formulation (Solubility, Stability) Start->Check_Formulation Yes Check_Skin Check Skin Quality (Barrier Integrity) Start->Check_Skin Yes Check_Setup Check Experimental Setup (Bubbles, Temp) Start->Check_Setup Yes End Improved Results Start->End No Optimize_Formulation Optimize Formulation (Enhancers, Vehicle) Check_Formulation->Optimize_Formulation Standardize_Skin Standardize Skin Source & Prep Check_Skin->Standardize_Skin Refine_Technique Refine Experimental Technique Check_Setup->Refine_Technique Optimize_Formulation->End Standardize_Skin->End Refine_Technique->End

Caption: Decision tree for troubleshooting low this compound skin penetration.

References

GSK2646264 experimental controls and baseline measurements

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for GSK2646264, a potent and selective spleen tyrosine kinase (SYK) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental controls, baseline measurements, and troubleshooting for experiments involving this compound and other SYK inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a small molecule inhibitor of spleen tyrosine kinase (SYK). In immune cells such as mast cells and B cells, SYK plays a crucial role in signal transduction downstream of immune receptors, including the high-affinity IgE receptor (FcεRI) and the B-cell receptor (BCR).[1][2][3] By inhibiting SYK, this compound blocks the signaling cascade that leads to the release of inflammatory mediators, such as histamine from mast cells, and the activation and proliferation of B cells.[4][5]

Q2: What are the main applications of this compound in research?

A2: this compound and other SYK inhibitors are primarily investigated for their therapeutic potential in autoimmune and inflammatory diseases, as well as certain cancers.[2][6] Research applications include:

  • Dermatology: Studying IgE-mediated skin diseases like chronic spontaneous urticaria by measuring the inhibition of histamine release.[4]

  • Rheumatology: Investigating the treatment of autoimmune arthritis by assessing the reduction of joint inflammation and autoantibody production.[1][7][8]

  • Oncology: Evaluating the potential to induce apoptosis and inhibit proliferation in hematological malignancies and solid tumors.[9][10][11]

Q3: What are appropriate positive and negative controls for an in vitro cell-based assay with this compound?

A3:

  • Positive Controls:

    • A known activator of the SYK pathway, such as anti-IgE for mast cells or anti-IgM for B cells, should be used to induce a measurable baseline of SYK activity.[4][12]

    • For oncology studies, cell lines with known dependence on SYK signaling can serve as a positive control.[13]

  • Negative Controls:

    • A vehicle control (e.g., DMSO, the solvent for this compound) at the same final concentration used for the drug treatment is essential to account for any effects of the solvent on the cells.

    • An inactive enantiomer of a kinase inhibitor, if available, can be a robust negative control.

    • For target validation, using cells with SYK knocked down or knocked out (e.g., via siRNA or CRISPR) can confirm that the observed effects are SYK-dependent.[11]

Q4: How should I determine the optimal concentration of this compound for my experiment?

A4: The optimal concentration is cell-type and assay-dependent. It is recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) in your specific experimental system. For this compound, in vitro studies have shown an IC50 of approximately 0.7 µM for the inhibition of anti-IgE-induced histamine release from skin mast cells.[14] However, this can vary, and a starting point for a dose-response experiment could range from 0.01 µM to 10 µM.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Action
No inhibition of SYK phosphorylation or downstream signaling observed. 1. Inhibitor Instability: this compound may have degraded due to improper storage or handling. 2. Suboptimal Concentration: The concentration of this compound may be too low for the specific cell type or experimental conditions. 3. Cell Culture Conditions: Cell density or passage number may affect signaling pathway activity. 4. Ineffective SYK Activation: The stimulus used to activate the SYK pathway may not be potent enough.1. Prepare a fresh stock of this compound. Ensure it is dissolved in an appropriate solvent and stored at the recommended temperature. 2. Perform a dose-response experiment to determine the optimal concentration. 3. Maintain consistent cell culture conditions, including seeding density and passage number. 4. Confirm the activity of your SYK pathway activator (e.g., anti-IgE, anti-IgM) and optimize its concentration and incubation time.
High background phosphorylation of SYK. 1. Serum in Culture Media: Serum contains growth factors that can activate various signaling pathways, including those upstream of SYK. 2. Constitutive SYK Activity: Some cancer cell lines exhibit constitutive activation of the SYK pathway.1. For acute stimulation experiments, serum-starve the cells for a few hours or overnight before adding the stimulus and inhibitor. 2. In cell lines with known constitutive SYK activity, a baseline level of phosphorylation is expected. The focus should be on the reduction of this phosphorylation by this compound.
Off-target effects observed. 1. High Inhibitor Concentration: At high concentrations, kinase inhibitors can lose their specificity and inhibit other kinases. 2. Inherent Polypharmacology: Some inhibitors have known off-target activities.1. Use the lowest effective concentration of this compound as determined by your dose-response curve. 2. Review the literature for known off-target effects of this compound and other SYK inhibitors.[10] Consider using a structurally different SYK inhibitor as a control to ensure the observed phenotype is not due to a specific off-target effect of this compound.
Inconsistent results between experiments. 1. Variability in Reagents: Inconsistent quality or concentration of antibodies, cytokines, or other reagents. 2. Cell Line Drift: Genetic and phenotypic changes in cell lines over time with continuous passaging. 3. Technical Variability: Minor differences in incubation times, washing steps, or other procedural aspects.1. Use reagents from the same lot number whenever possible and perform quality control checks. 2. Use low-passage cells and regularly perform cell line authentication. 3. Adhere strictly to the experimental protocol and document all steps carefully.

Data Presentation

Table 1: In Vitro Potency of Selected SYK Inhibitors

Inhibitor Assay Type Cell/System IC50 / EC50
This compound Histamine ReleaseEx vivo human skin mast cellsIC50: 0.7 µM
R406 (active metabolite of Fostamatinib) Tryptase ReleaseMast cellsEC50: 0.043–0.053 µM
SYK Inhibitor II Parasite GrowthP. falciparum (Palo Alto strain)IC50 (48h): 1.8 µM
SYK Inhibitor IV Parasite GrowthP. falciparum (Palo Alto strain)IC50 (48h): 2.4 µM
R406 Parasite GrowthP. falciparum (Palo Alto strain)IC50 (48h): 1.1 µM

Data compiled from multiple sources.[5][15]

Experimental Protocols

Protocol 1: Ex Vivo Human Skin Histamine Release Assay

This protocol is adapted from studies on the effect of this compound on IgE-mediated histamine release.[4][16]

1. Materials:

  • Ex vivo human skin tissue

  • This compound

  • Anti-IgE antibody (positive control)

  • C5a (SYK-independent positive control)

  • Vehicle control (e.g., placebo cream or appropriate solvent)

  • Buffer solution

  • Microdialysis equipment

  • Fluorometric histamine assay kit

2. Baseline Measurement:

  • Culture skin explants and collect baseline histamine levels from the microdialysate to establish the basal release rate.

3. Experimental Procedure:

  • Topically apply this compound cream or a placebo to the skin explants.

  • Alternatively, deliver this compound via perfusion through microdialysis fibers.

  • After an appropriate incubation period, challenge the skin with anti-IgE to induce IgE-mediated mast cell degranulation.

  • As a control for SYK-independent mast cell activation, challenge a separate set of explants with C5a.

  • Collect microdialysate at various time points post-challenge.

  • Measure histamine concentration in the collected samples using a fluorometric assay.

4. Data Analysis:

  • Calculate the percentage inhibition of histamine release by this compound compared to the vehicle-treated, anti-IgE challenged control.

  • Confirm that this compound does not inhibit C5a-induced histamine release to demonstrate specificity for the SYK pathway.

Protocol 2: In Vitro Cancer Cell Viability and Signaling Assay

This protocol is a generalized procedure based on studies using SYK inhibitors in cancer cell lines.[10][11]

1. Materials:

  • Cancer cell line of interest (e.g., neuroblastoma, lymphoma)

  • This compound

  • Vehicle control (e.g., DMSO)

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Lysis buffer with protease and phosphatase inhibitors

  • Antibodies for Western blotting: anti-p-SYK, anti-total-SYK, anti-p-ERK, anti-total-ERK, anti-p-Akt, anti-total-Akt, and a loading control (e.g., anti-GAPDH or anti-β-actin)

2. Baseline Measurement:

  • Culture cells in standard conditions and measure baseline cell viability and protein phosphorylation levels in untreated cells.

3. Cell Viability Assay:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with a range of this compound concentrations for 24, 48, or 72 hours.

  • Add the cell viability reagent and measure the signal according to the manufacturer's instructions.

  • Calculate the IC50 value for cell viability.

4. Western Blot for Signaling Pathway Analysis:

  • Seed cells in 6-well plates.

  • Treat cells with this compound at a concentration around the IC50 for a shorter duration (e.g., 1-4 hours).

  • Lyse the cells and collect protein lysates.

  • Perform SDS-PAGE and Western blotting using the specified antibodies to assess the phosphorylation status of SYK and its downstream targets ERK and Akt.

5. Data Analysis:

  • Normalize cell viability data to the vehicle control.

  • For Western blots, quantify band intensities and express the levels of phosphorylated proteins relative to the total protein levels.

Visualizations

SYK_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm FcR_BCR FcεRI / BCR SYK SYK FcR_BCR->SYK Activation PLCg PLCγ SYK->PLCg PI3K PI3K SYK->PI3K Ras Ras SYK->Ras NFAT NFAT PLCg->NFAT AKT AKT PI3K->AKT ERK ERK Ras->ERK NFkB NF-κB AKT->NFkB Proliferation Proliferation ERK->Proliferation Inflammation Inflammation NFAT->Inflammation Survival Survival NFkB->Survival This compound This compound This compound->SYK Inhibition

Caption: SYK signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro / Ex Vivo Experiments cluster_invivo In Vivo Experiments start Start: Cell Culture / Tissue Explant treatment Treatment: - this compound - Vehicle Control start->treatment stimulation Stimulation: - Pathway Activator (e.g., anti-IgE) - No Stimulus Control treatment->stimulation assay Assay: - Western Blot - Histamine Release - Cell Viability stimulation->assay analysis Data Analysis: - IC50 Calculation - Phosphorylation Quantification assay->analysis animal_model Animal Model: - Autoimmune Disease - Xenograft baseline Baseline Measurements: - Disease Score - Tumor Volume animal_model->baseline dosing Dosing: - this compound - Vehicle Control monitoring Monitoring & Endpoints: - Clinical Signs - Biomarker Analysis - Histopathology dosing->monitoring baseline->dosing outcome Outcome Assessment monitoring->outcome

Caption: General experimental workflows for in vitro and in vivo studies with this compound.

References

Technical Support Center: Optimizing GSK2646264 Histamine Release Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing GSK2646264 in histamine release assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help you address challenges such as low signal-to-noise ratio in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in the context of histamine release?

This compound is a selective inhibitor of Spleen Tyrosine Kinase (SYK).[1][2] In the context of histamine release, particularly in response to allergens, this compound works by blocking the signaling cascade downstream of the IgE receptor (FcεRI) on mast cells and basophils.[2][3] Activation of this receptor by an allergen-IgE complex normally leads to SYK phosphorylation, which initiates a signaling pathway culminating in the degranulation of these cells and the release of histamine and other pro-inflammatory mediators.[2] By inhibiting SYK, this compound attenuates this process, leading to a reduction in histamine release.[2][3]

Q2: We are observing a very low signal in our histamine detection assay when testing this compound. What are the potential causes?

A low signal, meaning low detected histamine levels, in the presence of an IgE-mediated stimulus can be due to several factors:

  • High Efficacy of the Inhibitor: this compound is a potent inhibitor of histamine release. The low signal you are observing might be an accurate reflection of its inhibitory activity. Dermal concentrations above 6.8 μM have been shown to lead to approximately 90% inhibition of histamine release.[3][4][5]

  • Suboptimal Cell Stimulation: The cells (e.g., mast cells, basophils, or LAD2 cell line) may not be degranulating effectively in response to the stimulus (e.g., anti-IgE). This can be due to low responsiveness of donor cells or issues with the stimulating agent.[2]

  • Low Cell Density: An insufficient number of cells per well will result in a low total amount of histamine being released, which may be below the detection limit of your assay.[6][7]

  • Incorrect Reagent Concentrations: The concentrations of the stimulating agent (e.g., anti-IgE) or other critical reagents may be suboptimal.

  • Cell Health: Poor cell viability will lead to a diminished capacity for histamine release.

Q3: Our assay is showing a high background signal, leading to a poor signal-to-noise ratio. How can we troubleshoot this?

High background fluorescence is a common issue in cell-based assays and can originate from multiple sources:[6][8]

  • Autofluorescence: Cellular components (like NADH and flavins) and media components (like phenol red and fetal bovine serum) can emit their own fluorescence.[8][9]

    • Solution: Use phenol red-free media and consider reducing the serum concentration during the assay.[7][9] Measuring fluorescence from the bottom of the plate for adherent cells can also help, as it avoids the excitation light passing through the media.[6][9]

  • Plate Type: The type of microplate used can significantly impact background fluorescence.

    • Solution: For fluorescence assays, black-walled, clear-bottom plates are recommended to minimize background and prevent crosstalk between wells.[6][7]

  • Non-specific Binding of Detection Reagents: If using a fluorescent-based detection method for histamine, non-specific binding of antibodies or dyes can increase background.[8]

    • Solution: Ensure adequate washing steps and optimize the concentration of detection reagents.[8]

Q4: Can photobleaching affect our results in kinetic histamine release assays?

Yes, photobleaching, the photochemical destruction of a fluorophore, can be a significant issue in kinetic assays that involve repeated measurements over time.[10][11] This will manifest as a decrease in fluorescence signal that is not related to the biological activity.

  • Mitigation Strategies:

    • Minimize Exposure: Reduce the duration and intensity of light exposure. Use neutral-density filters if available on your plate reader.[11]

    • Use Photostable Dyes: If your histamine detection method allows, choose a more photostable fluorescent dye.[10][12]

    • Antifade Reagents: For microscopy-based assessments, use mounting media containing antifade reagents.[12]

Troubleshooting Guides

Guide 1: Addressing Low Histamine Signal

This guide provides a systematic approach to diagnosing and resolving issues related to a weak or absent histamine signal.

Potential Cause Troubleshooting Step Expected Outcome
Ineffective Cell Degranulation 1. Positive Control: Run a positive control without any inhibitor to ensure cells are capable of releasing histamine. 2. Optimize Stimulus: Titrate the concentration of the stimulating agent (e.g., anti-IgE) to find the optimal concentration for maximal histamine release. 3. Check Cell Source: Some donors may have low responsiveness to anti-IgE challenges.[2] If possible, screen multiple donors.A strong signal in the positive control well indicates that the issue lies with the inhibitor or experimental conditions, not the cells' fundamental ability to degranulate.
Suboptimal Cell Density 1. Cell Titration: Perform an experiment with varying cell densities to determine the optimal number of cells per well that provides a robust signal without causing overcrowding.[7] 2. Verify Cell Counts: Ensure accurate cell counting before plating.Identification of a cell density that yields a signal well within the dynamic range of the assay.
Degraded Reagents 1. Reagent Quality: Use fresh preparations of stimulating agents and other critical reagents. 2. Proper Storage: Ensure all reagents are stored at their recommended temperatures and protected from light if they are photosensitive.A restored signal upon using fresh, properly stored reagents.
Assay Sensitivity 1. Lower Detection Limit: Confirm that the expected histamine concentration is above the assay's lower limit of detection. For some fluorometric assays, the sensitivity is around 5 ng/ml.[2] 2. Instrument Settings: Optimize the gain settings on your plate reader to enhance signal detection, being mindful that this can also increase background noise.[13]A detectable signal that is clearly distinguishable from the background noise.
Guide 2: Reducing High Background Noise

This guide focuses on identifying and mitigating sources of high background in your histamine assay.

Potential Cause Troubleshooting Step Expected Outcome
Media and Serum Autofluorescence 1. Use Phenol Red-Free Media: Switch to a medium formulation that does not contain phenol red.[7][9] 2. Reduce Serum: Lower the concentration of fetal bovine serum (FBS) during the assay or switch to a serum-free medium for the duration of the experiment if cell health is not compromised.[8][9] 3. Bottom Reading: If using adherent cells and a compatible plate reader, select the bottom-reading mode to bypass the fluorescent media supernatant.[6][9]A significant reduction in the fluorescence of the blank or no-cell control wells.
Plate-Related Issues 1. Use Appropriate Plates: For fluorescence assays, use black-walled, clear-bottom microplates to reduce light scatter and well-to-well crosstalk.[6][7]Lower background signal and improved consistency across the plate.
Detection Reagent Issues 1. Titrate Reagents: Optimize the concentration of any fluorescent dyes or antibodies used for histamine detection to find the lowest concentration that still provides a good signal. 2. Increase Washing: If your protocol involves washing steps after the addition of detection reagents, increase the number and/or duration of washes to remove unbound reagents.[8]A decrease in background signal without a significant loss of the specific signal.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from relevant studies.

Table 1: In Vitro Potency of this compound

ParameterValueAssay ConditionsSource
IC₅₀ 0.7 µMInhibition of anti-IgE-induced histamine release in ex vivo human skin.[4][5]
IC₉₀ 6.8 µMCalculated from the in vitro model of anti-IgE-induced histamine release.[4][5]

Experimental Protocols

Protocol 1: Mast Cell Degranulation and Histamine Release Assay

This protocol outlines a general procedure for assessing the inhibitory effect of this compound on IgE-mediated histamine release from a mast cell line (e.g., LAD2).

  • Cell Culture and Plating:

    • Culture LAD2 cells in appropriate media supplemented with stem cell factor (SCF).

    • Sensitize the cells overnight with human IgE.

    • Wash the cells to remove unbound IgE and resuspend them in a suitable buffer (e.g., PIPES buffer).

    • Plate the cells at the predetermined optimal density in a 96-well plate.

  • Compound Incubation:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Add the this compound dilutions to the appropriate wells. Include vehicle-only (e.g., DMSO) controls.

    • Incubate for a predetermined period (e.g., 30-60 minutes) at 37°C.

  • Cell Stimulation:

    • Add the stimulating agent (e.g., anti-IgE antibody) to all wells except the negative control.

    • Incubate for the optimal time to induce degranulation (e.g., 30-60 minutes) at 37°C.

  • Histamine Release Measurement:

    • Stop the reaction by placing the plate on ice or adding a stop solution.

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant for histamine quantification.

  • Histamine Detection (Fluorometric Method):

    • Transfer the supernatant to a new plate for the fluorometric assay.

    • Follow a standard protocol for o-phthalaldehyde (OPA) derivatization of histamine, which renders it fluorescent.

    • Measure the fluorescence on a plate reader with appropriate excitation and emission wavelengths (e.g., ~360 nm excitation and ~450 nm emission).

    • Quantify the histamine concentration by comparing the fluorescence to a standard curve of known histamine concentrations.

  • Data Analysis:

    • Calculate the percentage of histamine release inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the inhibition data against the compound concentration to determine the IC₅₀ value.

Visualizations

SYK_Inhibition_Pathway cluster_cell Mast Cell Allergen Allergen IgE IgE Allergen->IgE Binds FceRI FcεRI Receptor IgE->FceRI Cross-links SYK SYK FceRI->SYK Activates Downstream Downstream Signaling (e.g., PLCγ, MAPK) SYK->Downstream Phosphorylates Granules Histamine Granules Downstream->Granules Leads to Histamine Histamine Release Granules->Histamine Degranulation This compound This compound This compound->SYK Inhibits

Caption: this compound inhibits SYK, blocking histamine release.

Experimental_Workflow A 1. Plate Mast Cells (IgE Sensitized) B 2. Add this compound (or Vehicle) A->B C 3. Stimulate with Anti-IgE B->C D 4. Collect Supernatant C->D E 5. Detect Histamine (Fluorometric Assay) D->E F 6. Analyze Data (Calculate % Inhibition) E->F

Caption: Workflow for assessing this compound's effect on histamine release.

Troubleshooting_Low_Signal Start Low Signal-to-Noise Ratio Check_Positive_Control Is the signal in the positive control (no inhibitor) also low? Start->Check_Positive_Control Check_Background Is the background signal high? Check_Positive_Control->Check_Background No Low_Stimulation Issue with Cell Stimulation or Cell Health. - Optimize stimulus concentration - Check cell viability - Increase cell density Check_Positive_Control->Low_Stimulation Yes High_Autofluorescence High Autofluorescence Issue. - Use phenol red-free media - Reduce serum - Use black plates Check_Background->High_Autofluorescence Yes Low_Signal_Issue Primary Issue is Low Signal. - Optimize instrument gain - Check assay sensitivity Check_Background->Low_Signal_Issue No Inhibitor_Working Inhibitor is likely working. Consider if concentration is too high. Low_Signal_Issue->Inhibitor_Working

Caption: Troubleshooting logic for low signal-to-noise in histamine assays.

References

Technical Support Center: GSK2646264 Cytotoxicity and Cell Viability Assessment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing GSK2646264. This resource provides guidance on assessing the cytotoxic effects and impact on cell viability of this spleen tyrosine kinase (SYK) inhibitor. Below you will find frequently asked questions (FAQs), troubleshooting guides for common assays, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxic profile of this compound?

A1: this compound is a selective inhibitor of spleen tyrosine kinase (SYK). While its primary therapeutic application is focused on modulating immune responses, particularly in mast cells, all compounds have the potential for off-target effects and cytotoxicity at certain concentrations. The cytotoxic profile of this compound is not extensively characterized in publicly available literature across a wide range of cell types. Therefore, it is crucial for researchers to empirically determine the cytotoxic concentration range (e.g., the half-maximal inhibitory concentration, IC50) in their specific cell model of interest.

Q2: Which cell viability assays are recommended for use with this compound?

A2: A panel of assays is recommended to obtain a comprehensive understanding of this compound's effect on cell viability.

  • Metabolic Assays: MTT, MTS, or WST-1 assays are suitable for initial screening to assess metabolic activity, which is often correlated with cell viability.[1]

  • Apoptosis Assays: To determine if cell death is occurring via apoptosis, Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method.[2] Caspase-3/7 activity assays can also be used to measure the activation of executioner caspases.[3]

  • Membrane Integrity Assays: Lactate dehydrogenase (LDH) release assays can quantify cytotoxicity by measuring the leakage of this enzyme from damaged cells.

Q3: Can this compound interfere with the readout of colorimetric or fluorometric assays?

A3: It is possible for any test compound to interfere with assay readouts. For instance, colored compounds can affect absorbance measurements in MTT or MTS assays.[4] It is recommended to run a control experiment with this compound in cell-free media to assess any intrinsic absorbance or fluorescence of the compound at the assay wavelengths.

Troubleshooting Guides

MTT/MTS Assay Troubleshooting
Issue Potential Cause Recommended Solution
High background in "no cell" control wells Contamination of media or reagents with reducing agents; Phenol red in the medium.Use fresh, sterile reagents. Use a serum-free and phenol red-free medium during the MTT/MTS incubation step.
Low signal or poor dynamic range Suboptimal cell seeding density (too low); Insufficient incubation time with the reagent.Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the assay.[5] Increase incubation time with the MTT/MTS reagent, ensuring it is within the manufacturer's recommended range.
Inconsistent results between replicates Uneven cell seeding; "Edge effect" in 96-well plates; Incomplete solubilization of formazan crystals (MTT assay).[6]Ensure the cell suspension is homogenous before and during seeding. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.[6] For MTT assays, ensure complete dissolution of formazan crystals by thorough mixing.
Increased absorbance at high this compound concentrations The compound may be directly reducing the tetrazolium salt or inducing a metabolic stress response that increases reductase activity before cell death.[4][7]Run a cell-free control to check for direct reduction.[7] Corroborate results with a different type of viability assay (e.g., Annexin V/PI).
Annexin V/PI Apoptosis Assay Troubleshooting
Issue Potential Cause Recommended Solution
High percentage of Annexin V positive cells in the negative control Cells were handled too harshly during harvesting or staining, causing membrane damage.Use gentle cell harvesting techniques (e.g., using a cell scraper for adherent cells instead of trypsin if possible, gentle centrifugation).
High percentage of PI positive cells in all samples Cells were not healthy at the start of the experiment; Apoptosis has progressed to late-stage/necrosis.Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Analyze cells at an earlier time point after treatment.
Weak or no Annexin V signal in positive control The apoptosis-inducing agent was not effective; Insufficient incubation time.Use a known, potent apoptosis inducer as a positive control. Optimize the concentration and incubation time of the inducing agent.
Compensation issues between FITC (Annexin V) and PI channels Incorrect compensation settings on the flow cytometer.Use single-stained controls (Annexin V only and PI only) to set the correct compensation.

Quantitative Data Summary

The following table presents hypothetical IC50 values for this compound in different cell lines to illustrate how such data could be presented. Note: This data is for illustrative purposes only and is not derived from experimental results.

Cell Line Cell Type Assay Incubation Time (h) IC50 (µM)
JurkatHuman T-cell leukemiaMTT4825.8
A549Human lung carcinomaMTS48> 100
MCF-7Human breast adenocarcinomaMTT4872.3
LAD2Human mast cell lineMTS24> 50

Detailed Experimental Protocols

Protocol 1: MTT Assay for Cell Viability
  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment and recovery.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO at the same final concentration as in the drug-treated wells) and "no cell" blank controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO or another suitable solubilization buffer to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry
  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the chosen duration. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting:

    • Suspension cells: Transfer the cells to a microcentrifuge tube.

    • Adherent cells: Gently collect the culture supernatant (which may contain apoptotic cells). Wash the adherent cells with PBS and detach them using a gentle method like trypsinization or scraping. Combine the supernatant and the detached cells.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes.[2] Discard the supernatant and wash the cells once with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[2]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour. Use unstained, Annexin V-only, and PI-only stained cells to set up the flow cytometer and compensation.

Visualizations

experimental_workflow cluster_setup Experiment Setup cluster_assays Viability & Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Cell Culture (Select appropriate cell line) seeding Cell Seeding (Optimize density) cell_culture->seeding treatment This compound Treatment (Dose-response and time-course) seeding->treatment metabolic_assay Metabolic Assay (MTT/MTS) treatment->metabolic_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) treatment->apoptosis_assay membrane_assay Membrane Integrity (LDH Assay) treatment->membrane_assay data_acquisition Data Acquisition (Plate reader/Flow cytometer) metabolic_assay->data_acquisition apoptosis_assay->data_acquisition membrane_assay->data_acquisition ic50 IC50 Calculation data_acquisition->ic50 mechanism Mechanism of Cell Death (Apoptosis vs. Necrosis) data_acquisition->mechanism

Caption: Workflow for assessing the cytotoxicity of this compound.

syk_apoptosis_pathway cluster_membrane cluster_cytoplasm cluster_nucleus cluster_outcome BCR BCR/FcR SYK SYK BCR->SYK Activation PI3K PI3K SYK->PI3K Activates Apoptosis Apoptosis SYK->Apoptosis Inhibition leads to AKT AKT PI3K->AKT Activates NFkB NF-κB AKT->NFkB Activates Transcription Anti-apoptotic Gene Transcription NFkB->Transcription This compound This compound This compound->SYK Inhibits Survival Cell Survival Transcription->Survival troubleshooting_logic start Inconsistent MTT Assay Results check_replicates Are replicates within a single experiment consistent? start->check_replicates check_experiments Are results consistent between experiments? check_replicates->check_experiments Yes pipetting_error Review pipetting technique. Ensure homogenous cell suspension. check_replicates->pipetting_error No edge_effect Check for edge effects. Avoid using outer wells. check_replicates->edge_effect No reagent_issue Prepare fresh reagents. Check for contamination. check_experiments->reagent_issue No cell_health_issue Check cell health and passage number. Ensure consistent growth phase. check_experiments->cell_health_issue No compound_interference Run cell-free controls to check for compound interference. check_experiments->compound_interference No

References

Technical Support Center: Minimizing Variability in GSK2646264-Treated LAD2 Cell Responses

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in experiments involving the SYK inhibitor GSK2646264 and the human mast cell line, LAD2.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in LAD2 cells?

This compound is a small molecule inhibitor of Spleen Tyrosine Kinase (SYK).[1] In LAD2 mast cells, activation via the high-affinity IgE receptor (FcεRI) leads to the phosphorylation of SYK. Activated SYK is crucial for initiating downstream signaling cascades that result in the release of pre-formed mediators (e.g., histamine, β-hexosaminidase) from granules, a process known as degranulation, and the de novo synthesis of cytokines and chemokines.[2][3][4] this compound blocks the kinase activity of SYK, thereby inhibiting these inflammatory responses.[1]

Q2: What is the optimal concentration of this compound to use for inhibiting LAD2 cell degranulation?

An estimated IC50 of 0.7 µM for this compound has been reported for the inhibition of IgE-mediated histamine release in an ex vivo human skin model, which is a relevant proxy for mast cell activity.[5][6] However, the optimal concentration for your specific LAD2 cell experiments should be determined empirically. A concentration-response curve is recommended to identify the IC50 for the inhibition of both degranulation and cytokine release in your experimental setup. As a reference, another SYK inhibitor, LAS189386, was shown to inhibit LAD2 cell degranulation with an IC50 of 56 nM.[1]

Q3: Is this compound cytotoxic to LAD2 cells at effective concentrations?

Q4: How can I minimize variability in my LAD2 cell cultures?

LAD2 cells are known for their slow growth and potential for phenotypic instability in continuous culture.[7][8] To minimize variability:

  • Culture Conditions: Strictly adhere to recommended culture protocols. LAD2 cells are dependent on Stem Cell Factor (SCF) for survival and proliferation.[9]

  • Passaging: Avoid letting cells become over-confluent. Maintain cell densities between 0.25–0.5 × 10^6 cells/ml to minimize clumping.[10]

  • Cryopreservation: It is best practice to freeze down aliquots of early-passage cells and thaw new stocks every 1-2 months to maintain consistent responsiveness.[9]

  • Mycoplasma Testing: Regularly test for mycoplasma contamination, as LAD2 cells are highly sensitive.

Troubleshooting Guides

Issue 1: High Variability in Degranulation (β-Hexosaminidase Release)
Potential Cause Recommended Solution
Inconsistent Cell Health and Viability Ensure consistent cell culture practices as outlined in the FAQs. Use cells from a similar passage number for all experiments. Perform a viability check before each experiment.
Variable IgE Sensitization Optimize IgE concentration and sensitization time (typically overnight). Ensure thorough washing to remove unbound IgE, which can cause high background.
Inconsistent Activator Concentration Prepare fresh dilutions of the activating agent (e.g., anti-IgE, streptavidin) for each experiment. Ensure homogenous mixing in the cell suspension.
Prolonged Cell Culture LAD2 cells can lose their responsiveness over time in culture.[10] Thaw a fresh vial of early-passage cells if a decline in degranulation is observed.
Cell Clumping Cell clumps can lead to inconsistent exposure to this compound and activating stimuli. Gently pipette to break up clumps before seeding. Maintain appropriate cell densities to prevent clumping.[10]
Issue 2: High Background in β-Hexosaminidase Assay
Potential Cause Recommended Solution
Spontaneous Degranulation Handle cells gently during washing and plating to avoid mechanical stress. Ensure all buffers and media are at 37°C. High background can be due to IgE aggregates; centrifuge IgE solution before use.[11]
Contamination Mycoplasma or bacterial contamination can lead to non-specific cell activation. Regularly test for and eliminate any contamination.
Substrate Instability Prepare the p-NAG substrate solution fresh for each assay. Protect from light and store aliquots at -20°C.[11]
Issue 3: Inconsistent Cytokine Release
Potential Cause Recommended Solution
Variable Incubation Times The optimal incubation time for cytokine release is typically longer than for degranulation (e.g., 4-24 hours).[11] Standardize the incubation time across all experiments for a specific cytokine.
Donor Variability in Serum (if used) If using human serum for sensitization, be aware of potential donor-to-donor variability in IgE content and other factors that may influence LAD2 cell activation.
Cytokine Degradation Collect supernatants promptly after incubation and store them at -80°C until analysis to prevent cytokine degradation. Include protease inhibitors in the collection buffer if necessary.

Experimental Protocols

LAD2 Cell Culture and Maintenance
  • Medium: StemPro™-34 SFM supplemented with 100 ng/mL recombinant human Stem Cell Factor (SCF), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.

  • Subculturing: Perform a hemi-depletion of the culture medium weekly by gently centrifuging the cells, removing half of the old medium, and resuspending the cells in the remaining medium before adding an equal volume of fresh, pre-warmed complete medium. Maintain cell density between 0.25 x 10⁶ and 1 x 10⁶ cells/mL.

β-Hexosaminidase Degranulation Assay
  • Sensitization: Seed LAD2 cells at 5-10 x 10³ cells/well in a 96-well plate in cytokine-depleted medium containing 100 ng/mL of IgE. Incubate overnight at 37°C.

  • Washing: Wash cells three times with pre-warmed HEPES buffer containing 0.04% BSA to remove excess IgE.

  • This compound Treatment: Pre-incubate cells with varying concentrations of this compound (or vehicle control) for 30-60 minutes at 37°C.

  • Activation: Add the activating agent (e.g., anti-IgE or streptavidin) and incubate for 30 minutes at 37°C.

  • Supernatant Collection: Centrifuge the plate at 450 x g for 5 minutes at 4°C. Carefully collect the supernatant.

  • Cell Lysis: Lyse the remaining cells with 0.1% Triton X-100 to determine the total β-hexosaminidase content.

  • Enzymatic Reaction: Add supernatant and cell lysate to a new 96-well plate containing p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate. Incubate for 90 minutes at 37°C.

  • Readout: Stop the reaction with a high pH buffer (e.g., 0.2 M glycine, pH 10.7) and read the absorbance at 405 nm.

  • Calculation: Express degranulation as a percentage of the total β-hexosaminidase release from lysed cells.

Cytokine Release Assay
  • Sensitization and Treatment: Follow steps 1-3 of the degranulation assay, using a larger well format (e.g., 24-well plate) and a higher cell density (e.g., 0.5-1 x 10⁶ cells/mL).

  • Activation: Add the activating agent and incubate for 4-24 hours at 37°C, depending on the cytokine of interest.

  • Supernatant Collection: Centrifuge the plate and collect the supernatant.

  • Cytokine Quantification: Measure cytokine levels (e.g., TNF-α, IL-8) in the supernatant using ELISA or a multiplex bead-based assay according to the manufacturer's instructions.

Data Presentation

Table 1: this compound Potency on Mast Cell Degranulation

CompoundAssayTarget Cell/TissueParameterIC50Reference
This compound Histamine Releaseex vivo Human SkinIgE-mediated histamine release~0.7 µM[5][6]
LAS189386 DegranulationLAD2 CellsIgE-mediated degranulation56 nM[1]

Visualizations

SYK_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm Antigen Antigen IgE IgE Antigen->IgE FcεRI FcεRI IgE->FcεRI SYK SYK FcεRI->SYK Recruitment p-SYK SYK-P SYK->p-SYK Phosphorylation Downstream Signaling Downstream Signaling (PLCγ, LAT, SLP-76) p-SYK->Downstream Signaling This compound This compound This compound->p-SYK Inhibition Ca_Mobilization Ca²⁺ Mobilization Downstream Signaling->Ca_Mobilization Cytokine_Production Cytokine Production (TNF-α, IL-8) Downstream Signaling->Cytokine_Production Degranulation Degranulation (Histamine, β-hex) Ca_Mobilization->Degranulation

Caption: IgE-mediated SYK signaling pathway in LAD2 mast cells and the inhibitory action of this compound.

Troubleshooting_Workflow Start Experiment Shows High Variability Check_Culture Review LAD2 Culture Conditions: - Passage number? - Cell density? - Clumping? - Mycoplasma? Start->Check_Culture Check_Protocols Verify Assay Protocols: - Reagent concentrations? - Incubation times? - Washing steps? Start->Check_Protocols Culture_Issue Culture Issue? Check_Culture->Culture_Issue Protocol_Issue Protocol Issue? Check_Protocols->Protocol_Issue Culture_Issue->Protocol_Issue No Solution_Culture Thaw new cells Adjust density Test for mycoplasma Culture_Issue->Solution_Culture Yes Solution_Protocol Optimize reagent conc. Standardize times Ensure gentle handling Protocol_Issue->Solution_Protocol Yes Re-evaluate Re-run Experiment Protocol_Issue->Re-evaluate No Solution_Culture->Re-evaluate Solution_Protocol->Re-evaluate

Caption: A logical workflow for troubleshooting variability in LAD2 cell experiments.

References

GSK2646264 quality control and batch-to-batch consistency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the quality control and batch-to-batch consistency of GSK2646264. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Disclaimer: Specific quality control parameters and batch-to-batch consistency data for this compound, a proprietary compound, are not publicly available. The following information is based on published research and general quality control principles for pharmaceutical compounds and formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of spleen tyrosine kinase (SYK). SYK is a critical enzyme in the signaling pathway of the high-affinity IgE receptor (FcεRI) on mast cells.[1][2] Upon allergen binding to IgE, SYK is activated, leading to a cascade of downstream signaling events that result in the degranulation of mast cells and the release of inflammatory mediators such as histamine.[3] By inhibiting SYK, this compound blocks this signaling pathway, thereby preventing mast cell degranulation and the subsequent inflammatory response.[1][2][4]

SYK_Signaling_Pathway cluster_cell Mast Cell Allergen Allergen IgE IgE FcεRI FcεRI Receptor SYK SYK Downstream_Signaling Downstream Signaling (e.g., PI3K, MAPK) Degranulation Degranulation Mediator_Release Histamine & other inflammatory mediators This compound This compound

Q2: What are the typical quality control specifications for this compound Active Pharmaceutical Ingredient (API)?

While a specific certificate of analysis for this compound is not publicly available, the quality of a kinase inhibitor API like this compound would typically be ensured by a series of tests. These tests and their general acceptance criteria are outlined in the table below, based on common pharmaceutical standards.

TestMethodTypical Specification
Appearance Visual InspectionWhite to off-white solid
Identity HPLC-UV, Mass Spectrometry, NMRConforms to reference standard
Assay HPLC-UV≥ 98.0%
Purity HPLC-UV≥ 99.0%
Related Substances HPLC-UVIndividual impurity ≤ 0.1%, Total impurities ≤ 0.5%
Residual Solvents Gas Chromatography (GC)Complies with ICH Q3C limits
Water Content Karl Fischer Titration≤ 0.5%
Residue on Ignition Gravimetry≤ 0.1%

Q3: How is the quality of the this compound topical cream formulation assessed?

The quality of a topical cream formulation is assessed through a variety of in-process and finished product quality control tests to ensure its safety, efficacy, and stability.[5][6]

TestMethodTypical Specification
Appearance Visual InspectionSmooth, white, homogeneous cream
Odor OlfactoryCharacteristic, free from foreign odors
pH pH meter4.5 - 6.5
Viscosity ViscometerWithin a defined range (e.g., 20,000-50,000 cP)
Spreadability Parallel plate methodWithin a defined range
Particle Size Microscopy or Laser DiffractionUniform, with no large aggregates
Content Uniformity HPLC-UV90.0% - 110.0% of label claim
Microbial Limits USP <61> and <62>Total aerobic microbial count ≤ 100 CFU/g, Total yeast and mold count ≤ 10 CFU/g, Absence of specified pathogens
Stability HPLC-UV, Physical testsMeets specifications under accelerated and long-term storage conditions

Troubleshooting Guides

Problem 1: Inconsistent experimental results with different batches of this compound.

Inconsistent results between different batches of this compound can arise from variations in purity, potency, or the presence of impurities.

Possible Causes and Solutions:

  • Purity and Impurity Profile:

    • Cause: Different batches may have slight variations in their impurity profiles, which could affect biological activity.

    • Solution: Always request a batch-specific Certificate of Analysis (CoA) from the supplier. Compare the purity and impurity profiles of the different batches. If significant differences are observed, consider using a purification method such as recrystallization or chromatography if feasible in your experimental setting.

  • Potency:

    • Cause: The biological activity of different batches may vary.

    • Solution: If possible, perform a dose-response curve for each new batch to determine its IC50 value and confirm its potency in your experimental system. This will allow for normalization between batches.

  • Solubility:

    • Cause: Variations in the physical properties of the solid form (e.g., crystallinity) can affect solubility.

    • Solution: Ensure the compound is fully dissolved before use. If solubility issues are suspected, try gentle warming, vortexing, or sonication. Always use the recommended solvent for stock solutions.

Problem 2: Poor solubility of this compound in aqueous buffers.

This compound is a small molecule that may have limited solubility in aqueous solutions.

Possible Causes and Solutions:

  • Incorrect Solvent for Stock Solution:

    • Cause: Using an inappropriate solvent to prepare the initial stock solution.

    • Solution: Prepare a high-concentration stock solution in an organic solvent such as DMSO.[7] For final dilutions into aqueous buffers, ensure the final concentration of the organic solvent is low (typically <0.1%) to avoid solvent effects on your experiment.

  • Precipitation upon Dilution:

    • Cause: The compound may precipitate when diluted from a high-concentration organic stock into an aqueous buffer.

    • Solution: Perform serial dilutions. Dilute the stock solution in a stepwise manner, ensuring the solution is clear at each step. Avoid large single-step dilutions.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Assay of this compound

This is a general HPLC method that can be adapted for the analysis of this compound.

  • Column: C18 reverse-phase column (e.g., Phenomenex Kinetex C18, 100 Å, 2.6 μm, 50 x 2.1 mm).[6]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Prepare a 1 mg/mL stock solution in a suitable organic solvent (e.g., acetonitrile or DMSO). Dilute to a working concentration of 10-100 µg/mL with the mobile phase.

HPLC_Workflow Sample_Preparation Sample Preparation (Dissolve & Dilute) HPLC_System HPLC System (Pump, Injector, Column, Detector) Sample_Preparation->HPLC_System Data_Acquisition Data Acquisition (Chromatogram) HPLC_System->Data_Acquisition Data_Analysis Data Analysis (Peak Integration, Quantification) Data_Acquisition->Data_Analysis Report Report (Purity, Assay) Data_Analysis->Report

Stability Testing of this compound Cream Formulation

This protocol outlines a general approach for assessing the stability of a this compound cream formulation.

  • Storage Conditions:

    • Long-term: 25 °C / 60% RH.

    • Accelerated: 40 °C / 75% RH.

  • Time Points:

    • Long-term: 0, 3, 6, 9, 12, 18, 24 months.

    • Accelerated: 0, 1, 2, 3, 6 months.

  • Tests to be Performed at Each Time Point:

    • Physical appearance (color, homogeneity, phase separation).

    • pH.

    • Viscosity.

    • Assay of this compound (by HPLC).

    • Related substances/degradation products (by HPLC).

    • Microbial limits.

The results from stability testing are crucial for determining the shelf-life and appropriate storage conditions for the product.[8]

References

Best practices for storing and handling GSK2646264

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for storing and handling the spleen tyrosine kinase (Syk) inhibitor, GSK2646264.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For long-term storage, solid this compound should be stored at -20°C. For shorter periods, it can be stored at 4°C. It is important to keep the compound in a tightly sealed container to protect it from moisture.

Q2: How should I prepare stock solutions of this compound?

It is recommended to dissolve this compound in a suitable organic solvent such as Dimethyl Sulfoxide (DMSO).

Q3: What are the recommended storage conditions for this compound stock solutions?

Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. These aliquots should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month). When stored at -20°C, it is advisable to protect the solution from light.

Q4: Can I store experimental samples containing this compound?

Yes, experimental samples such as biopsy extracts and receiver fluids from in vitro permeation studies containing this compound have been successfully stored at -20°C until analysis.

Troubleshooting Guides

Issue 1: I am seeing variability in my experimental results when using a previously prepared stock solution of this compound.

  • Possible Cause: The compound may have degraded due to improper storage or handling. Repeated freeze-thaw cycles can break down the molecule.

  • Solution: Always aliquot your stock solution into single-use volumes after preparation. Store these aliquots at -80°C for long-term stability. Avoid using a stock solution that has been subjected to multiple freeze-thaw cycles.

Issue 2: I am having difficulty dissolving this compound.

  • Possible Cause: The incorrect solvent may be in use, or the compound may not be highly soluble in the chosen solvent at the desired concentration.

  • Solution: this compound is known to be soluble in DMSO. If you are using an aqueous buffer, the solubility is expected to be low. For experimental protocols requiring aqueous solutions, it is common to first dissolve the compound in DMSO to create a high-concentration stock solution and then dilute this stock into the aqueous experimental medium. Be mindful of the final DMSO concentration in your experiment, as high concentrations can affect cell viability and experimental outcomes.

Quantitative Data Summary

ParameterConditionValue/Recommendation
Storage of Solid Compound Long-term-20°C
Short-term4°C
Storage of Stock Solution Long-term (-80°C)Up to 6 months
Short-term (-20°C)Up to 1 month (protect from light)
Recommended Solvent Stock Solution PreparationDMSO
Storage of Experimental Samples Biopsy Extracts, Permeation Fluids-20°C

Key Experimental Protocols

Preparation of this compound Stock Solution
  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Add a sufficient volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage.

In Vitro Skin Permeation Study

This protocol is based on methodologies used in published studies involving this compound.

  • Skin Preparation: Use ex vivo human skin mounted on Franz diffusion cells.

  • Formulation Application: this compound can be formulated as a cream (e.g., 0.5%, 1%, and 3% w/w) for topical application. Apply a known quantity of the cream to the surface of the skin in the donor compartment.

  • Receptor Fluid: Use a physiologically relevant buffer as the receptor fluid in the acceptor compartment.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 10, 22, and 24 hours), collect samples from the receptor fluid.

  • Sample Storage: Store the collected receiver fluid samples at -20°C until analysis by a suitable method like LC-MS/MS.

  • Analysis: Determine the concentration of this compound in the collected samples to assess skin penetration.

Visualizations

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IgE IgE FceRI FcεRI IgE->FceRI Binding Syk Syk FceRI->Syk Activation Antigen Antigen Antigen->IgE Cross-linking Downstream Downstream Signaling (e.g., PLCγ, MAPK) Syk->Downstream Degranulation Mast Cell Degranulation (Histamine Release) Downstream->Degranulation This compound This compound This compound->Syk Inhibition

Caption: Signaling pathway of IgE-mediated mast cell degranulation and the inhibitory action of this compound.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Solid Solid this compound Dissolve Dissolve in DMSO Solid->Dissolve Stock 10 mM Stock Solution Dissolve->Stock Aliquot Aliquot Stock->Aliquot Store Store at -80°C Aliquot->Store Thaw Thaw Aliquot Store->Thaw Dilute Dilute in Media Thaw->Dilute Treat Treat Cells/Tissues Dilute->Treat Incubate Incubate Treat->Incubate Collect Collect Samples Incubate->Collect Store_Samples Store at -20°C Collect->Store_Samples Analyze LC-MS/MS Analysis Store_Samples->Analyze Data Data Interpretation Analyze->Data

Caption: Experimental workflow for the preparation and use of this compound in a typical in vitro experiment.

Validation & Comparative

A Head-to-Head Comparison of GSK2646264 and Fostamatinib in SYK Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the potency, experimental validation, and signaling pathways of two prominent SYK inhibitors.

In the landscape of kinase inhibitors, Spleen Tyrosine Kinase (SYK) has emerged as a critical therapeutic target for a range of autoimmune and inflammatory diseases. This guide provides a comprehensive comparison of two key SYK inhibitors: GSK2646264 and fostamatinib (specifically its active metabolite, R406). We delve into their SYK inhibition potency, supported by experimental data, and provide an overview of the methodologies used to generate this data. Furthermore, a detailed visualization of the SYK signaling pathway is presented to contextualize the mechanism of action of these inhibitors.

Quantitative Comparison of SYK Inhibition Potency

The inhibitory potency of this compound and fostamatinib's active metabolite, R406, against SYK has been evaluated in both biochemical and cellular assays. The following table summarizes the key quantitative data, providing a direct comparison of their efficacy.

InhibitorActive FormAssay TypePotency (IC50/pIC50/Ki)Reference
This compoundThis compoundSYK lysate assaypIC50 = 7.1[1][2]
Anti-IgE-induced histamine release (ex vivo human skin)IC50 = 0.7 µM[1][2][3][4]
FostamatinibR406Cell-free kinase assayIC50 = 41 nM[5][6][7]
ATP competitive binding assayKi = 30 nM[6][7]

Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 value indicates greater potency. Fostamatinib is a prodrug that is rapidly converted to its active metabolite, R406, in vivo.

Experimental Protocols

The determination of the inhibitory potency of these compounds relies on robust and reproducible experimental methodologies. Below are detailed descriptions of the key assays cited in this guide.

Biochemical Kinase Assays

Biochemical assays are essential for determining the direct inhibitory effect of a compound on the purified SYK enzyme. A commonly employed method is the ADP-Glo™ Kinase Assay .

Principle: This luminescent assay quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. The assay is performed in two steps: first, the kinase reaction is terminated and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. The intensity of the light signal is proportional to the amount of ADP produced and thus, the SYK kinase activity.

General Protocol:

  • Kinase Reaction: Recombinant SYK enzyme is incubated with a suitable substrate (e.g., a generic tyrosine kinase substrate) and ATP in a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT). The inhibitor (this compound or R406) at various concentrations is included in the reaction mixture.[8]

  • Reaction Termination and ATP Depletion: After a defined incubation period (e.g., 60 minutes at room temperature), ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP.[8][9][10] This step is typically incubated for 40 minutes at room temperature.[8][9][10]

  • ADP Detection: Kinase Detection Reagent is then added. This reagent contains an enzyme that converts ADP to ATP and the necessary components for a luciferase reaction (luciferin and luciferase).[8][9][10]

  • Signal Measurement: The mixture is incubated for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[8][9][10] The luminescence is then measured using a luminometer.

  • Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of SYK activity, is calculated by plotting the luminescence signal against the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Assays

Cellular assays provide a more physiologically relevant context by measuring the inhibitor's effect on SYK activity within a cellular environment. The anti-IgE-induced histamine release assay is particularly relevant for SYK's role in allergic responses.

Principle: In mast cells and basophils, the cross-linking of IgE bound to its high-affinity receptor (FcεRI) by an antigen or anti-IgE antibody triggers a signaling cascade heavily dependent on SYK. This leads to the degranulation and release of inflammatory mediators, including histamine. The inhibitory effect of a compound on this process reflects its cellular potency against SYK.

General Protocol (based on ex vivo human skin model):

  • Sample Preparation: Ex vivo human skin samples are obtained and mounted in a perfusion system.[2][11]

  • Inhibitor Treatment: The skin is perfused with different concentrations of the SYK inhibitor (e.g., this compound) for a set period to allow for tissue penetration.[2][11]

  • Stimulation: The skin is then challenged with an anti-IgE antibody to induce mast cell degranulation.[2][11]

  • Histamine Collection: The perfusate is collected, and the concentration of released histamine is measured.[2][11] This can be done using various methods, such as a fluorometric assay or an ELISA.[12]

  • Data Analysis: The percentage of histamine release inhibition is calculated for each inhibitor concentration relative to a vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the inhibitor concentration.

SYK Signaling Pathway

To understand the mechanism of action of this compound and fostamatinib, it is crucial to visualize the SYK signaling pathway. The following diagram, generated using Graphviz, illustrates the key events in SYK activation and downstream signaling.

SYK_Signaling_Pathway cluster_receptor Cell Membrane cluster_activation SYK Activation cluster_downstream Downstream Signaling Receptor Immune Receptor (e.g., BCR, FcεRI) ITAM ITAM Src_Kinase Src Family Kinase (e.g., Lyn, Fyn) pITAM Phosphorylated ITAM Src_Kinase->pITAM phosphorylates SYK SYK pITAM->SYK recruits pSYK Activated SYK (pSYK) SYK->pSYK autophosphorylates PLCg PLCγ pSYK->PLCg activates PI3K PI3K pSYK->PI3K activates MAPK_Cascade MAPK Cascade (ERK, JNK, p38) pSYK->MAPK_Cascade activates NFkB NF-κB PLCg->NFkB leads to activation of AP1 AP-1 MAPK_Cascade->AP1 activates Cellular_Response Cellular Response (e.g., Degranulation, Cytokine Release, Proliferation) NFkB->Cellular_Response AP1->Cellular_Response

Caption: The SYK signaling pathway, initiated by immune receptor activation.

This guide provides a foundational comparison of this compound and fostamatinib for researchers and professionals in drug development. The presented data and methodologies offer a clear perspective on their SYK inhibition potencies, while the signaling pathway diagram provides a visual context for their mechanism of action.

References

A Comparative Guide to Selective SYK Inhibitors: GSK2646264 in Focus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Spleen tyrosine kinase (SYK) has emerged as a critical mediator in the signaling pathways of various immune cells, making it a compelling target for therapeutic intervention in a range of autoimmune and inflammatory diseases, as well as certain hematological malignancies. The development of selective SYK inhibitors represents a significant advancement in the pursuit of targeted therapies with improved efficacy and safety profiles. This guide provides an objective comparison of GSK2646264, a potent and selective SYK inhibitor, with other notable selective SYK inhibitors: Fostamatinib (the active metabolite of which is R406), Entospletinib (GS-9973), and Cevidoplenib (SKI-O-703). The information presented herein is supported by available experimental data to aid researchers in their evaluation of these compounds.

Mechanism of Action: Targeting the SYK Signaling Cascade

SYK is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction downstream of various immunoreceptors, including B-cell receptors (BCRs), Fc receptors (FcRs), and C-type lectin receptors.[1][2][3] Upon receptor engagement, SYK is recruited to phosphorylated immunoreceptor tyrosine-based activation motifs (ITAMs) and becomes activated. This initiates a cascade of downstream signaling events, leading to cellular responses such as proliferation, differentiation, cytokine release, and phagocytosis.[4][5] Selective SYK inhibitors, including this compound, Fostamatinib, Entospletinib, and Cevidoplenib, exert their therapeutic effects by binding to the ATP-binding pocket of the SYK enzyme, thereby inhibiting its kinase activity and disrupting these signaling pathways.[6][7][8]

Quantitative Comparison of Inhibitor Potency

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and other selective SYK inhibitors. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.[9][10]

InhibitorSYK IC50 (nM)Key Findings
This compound ~79.4 (pIC50 of 7.1)Potent and selective SYK inhibitor with good skin penetration.[11]
Fostamatinib (R406) 41The active metabolite of the first-in-class oral SYK inhibitor, Fostamatinib.[8]
Entospletinib (GS-9973) 7.7Orally bioavailable and selective SYK inhibitor.[1][12]
Cevidoplenib (SKI-O-703) 6.2 (as SKI-O-592)Orally available inhibitor with potential anti-inflammatory and immunomodulating activities.[8]

Selectivity Profile: On-Target Efficacy and Off-Target Effects

The selectivity of a kinase inhibitor is crucial for minimizing off-target effects and enhancing its therapeutic window. A more selective inhibitor is less likely to interact with other kinases, which can lead to unintended side effects.

This compound has been described as a potent and selective SYK inhibitor.[11]

Fostamatinib (R406) , while potent against SYK, has been shown to be less selective and inhibits other kinases such as FLT3.[8] This broader activity might contribute to some of its observed side effects.

Entospletinib (GS-9973) is reported to be a highly selective SYK inhibitor, showing greater than 1,000-fold selectivity for SYK over a panel of other kinases in cellular assays.[6] In a head-to-head comparison in KINOMEscan assays, Entospletinib was found to be more selective for SYK than R406, with only one other kinase (TNK1) falling within a 10-fold selectivity range, compared to 36 kinases for R406.

Cevidoplenib (SKI-O-592) is also characterized as a selective SYK inhibitor.[8]

Preclinical and Clinical Insights

This compound
Fostamatinib

Fostamatinib is an approved oral medication for the treatment of chronic immune thrombocytopenia (ITP).[14] Its efficacy is attributed to the inhibition of SYK-mediated platelet destruction by macrophages.[14] While effective, its use can be associated with side effects such as diarrhea, hypertension, and neutropenia, which may be related to its broader kinase inhibition profile.[6]

Entospletinib

Entospletinib has been evaluated in clinical trials for various hematological malignancies.[6] Preclinical studies have shown its ability to inhibit BCR-mediated signaling in CLL cell lines, leading to decreased chemokine secretion and cell redistribution.[6] Its high selectivity is anticipated to result in fewer dose-limiting adverse effects compared to less selective inhibitors.[6]

Cevidoplenib

Cevidoplenib has completed a Phase 2 clinical trial for Immune Thrombocytopenia (ITP).[7][15] The study showed that Cevidoplenib significantly improved platelet responses in patients with persistent and chronic ITP who had failed multiple prior therapies.[16] The treatment was generally well-tolerated.[16] The U.S. FDA has granted orphan drug designation to Cevidoplenib for the treatment of ITP.[17]

Experimental Protocols

General In Vitro SYK Kinase Assay Protocol

The following provides a general outline for a common in vitro kinase assay used to determine the IC50 of SYK inhibitors. Specific parameters such as enzyme and substrate concentrations, and incubation times, may vary between different laboratories and assay kits.

Objective: To measure the enzymatic activity of SYK and the inhibitory effect of test compounds.

Principle: The assay measures the transfer of a phosphate group from ATP to a peptide substrate by the SYK enzyme. The amount of phosphorylated substrate or the amount of ADP produced is then quantified.

Materials:

  • Recombinant human SYK enzyme

  • Biotinylated peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase assay buffer (e.g., containing HEPES, MgCl2, DTT)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit from Promega or HTRF® from Cisbio)

  • Microplates (e.g., 96-well or 384-well)

  • Plate reader capable of detecting luminescence or fluorescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup: In a microplate, add the SYK enzyme, the peptide substrate, and the kinase assay buffer.

  • Inhibitor Addition: Add the diluted test compounds or DMSO (as a control) to the reaction mixture.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a defined period (e.g., 30-60 minutes).

  • Termination and Detection: Stop the reaction by adding a stop solution (e.g., EDTA). Add the detection reagents according to the manufacturer's protocol to quantify the amount of phosphorylated substrate or ADP.

  • Data Analysis: Measure the signal (luminescence or fluorescence) using a plate reader. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[18][19][20]

Signaling Pathway and Experimental Workflow Diagrams

SYK_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm Receptor Immuno-receptor (BCR, FcR) ITAM ITAM P_ITAM p-ITAM Src_Kinase Src Family Kinase Src_Kinase->P_ITAM P SYK SYK P_SYK p-SYK SYK->P_SYK Autophosphorylation P_ITAM->SYK Recruitment PLCg PLCγ P_SYK->PLCg PI3K PI3K P_SYK->PI3K VAV VAV P_SYK->VAV IP3_DAG IP3 / DAG PLCg->IP3_DAG AKT AKT PI3K->AKT RAC_CDC42 RAC / CDC42 VAV->RAC_CDC42 Ca_Flux Ca²⁺ Flux IP3_DAG->Ca_Flux Cell_Proliferation Cell Proliferation & Survival AKT->Cell_Proliferation Cytoskeletal_Rearrangement Cytoskeletal Rearrangement RAC_CDC42->Cytoskeletal_Rearrangement NFkB_NFAT NF-κB / NFAT Activation Ca_Flux->NFkB_NFAT Gene_Expression Gene_Expression Cellular_Response Cellular_Response This compound This compound & Other Inhibitors This compound->SYK

Caption: Simplified SYK signaling pathway in immune cells.

Experimental_Workflow Start Start Compound_Prep Prepare Serial Dilutions of SYK Inhibitors Start->Compound_Prep Reaction_Setup Set up Kinase Reaction: SYK Enzyme + Substrate + Assay Buffer Compound_Prep->Reaction_Setup Add_Inhibitor Add Inhibitor or DMSO (Control) Reaction_Setup->Add_Inhibitor Initiate_Reaction Initiate Reaction with ATP Add_Inhibitor->Initiate_Reaction Incubation Incubate at RT for 30-60 min Initiate_Reaction->Incubation Stop_Reaction Stop Reaction Incubation->Stop_Reaction Detection Add Detection Reagents Stop_Reaction->Detection Read_Plate Measure Luminescence/ Fluorescence Detection->Read_Plate Data_Analysis Calculate % Inhibition and IC50 Value Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: General workflow for an in vitro SYK kinase inhibition assay.

References

Validating GSK2646264's Inhibition of SYK Phosphorylation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of GSK2646264, a selective Spleen Tyrosine Kinase (SYK) inhibitor, with other notable SYK inhibitors. The focus is on the validation of its inhibitory effect on SYK phosphorylation, a critical step in various immune signaling pathways. Experimental data is presented to support the comparison, along with detailed methodologies for key assays.

Introduction to SYK and Its Inhibition

Spleen Tyrosine Kinase (SYK) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction downstream of various immunoreceptors, including B-cell receptors (BCRs) and Fc receptors (FcRs).[1] Upon receptor engagement, SYK is recruited to phosphorylated Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) and becomes activated through phosphorylation. This initiates a signaling cascade leading to cellular responses such as proliferation, differentiation, and the release of inflammatory mediators. Consequently, SYK has emerged as a significant therapeutic target for a range of autoimmune and inflammatory diseases, as well as certain hematological malignancies.

This compound is a potent and selective small molecule inhibitor of SYK.[2] Its mechanism of action involves blocking the kinase activity of SYK, thereby attenuating the downstream signaling pathways. This guide compares the inhibitory potency of this compound against SYK with that of other well-characterized SYK inhibitors, providing a valuable resource for researchers in the field.

Comparative Analysis of SYK Inhibitor Potency

The inhibitory activity of this compound and its alternatives against SYK has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following table summarizes the biochemical or enzymatic IC50 values for several SYK inhibitors, providing a direct comparison of their potency in inhibiting SYK kinase activity.

InhibitorSYK IC50 (nM)Assay Type
This compound ~79.4 (pIC50 = 7.1)[2]Biochemical Assay
Fostamatinib (R406)41Biochemical Assay
Entospletinib (GS-9973)7.7Cell-free Assay
Lanraplenib (GS-9876)9.5Cell-free Assay
Cerdulatinib (PRT062070)32Biochemical Assay
LAS1893867.2Enzymatic Assay

Note: Lower IC50 values indicate higher potency. The data presented is derived from biochemical or enzymatic assays that directly measure the inhibition of SYK kinase activity. Cellular assays, which measure downstream effects, may yield different IC50 values. For instance, this compound has been shown to inhibit anti-IgE-induced histamine release in ex vivo human skin with an IC50 of 0.7 µM.[3][4]

Experimental Protocols for Validating SYK Inhibition

The validation of SYK inhibitors relies on robust and reproducible experimental methods. Below are detailed protocols for common assays used to measure the inhibition of SYK phosphorylation and its downstream consequences.

Biochemical SYK Kinase Inhibition Assay (e.g., HTRF or ADP-Glo)

This type of assay directly measures the enzymatic activity of purified SYK and its inhibition by a test compound.

Objective: To determine the IC50 value of an inhibitor against purified SYK kinase.

Principle: The assay measures the phosphorylation of a synthetic substrate by the SYK enzyme. The amount of phosphorylated substrate or the amount of ADP produced is quantified, typically using methods like Homogeneous Time-Resolved Fluorescence (HTRF) or luminescence (ADP-Glo).

Materials:

  • Recombinant human SYK enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

  • SYK substrate (e.g., a biotinylated peptide)

  • Test inhibitor (e.g., this compound) dissolved in DMSO

  • Detection reagents (e.g., HTRF antibodies or ADP-Glo™ Kinase Assay reagents)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • In a microplate, add the kinase buffer, SYK enzyme, and the test inhibitor at various concentrations.

  • Initiate the kinase reaction by adding a mixture of ATP and the SYK substrate.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagents according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for signal development.

  • Read the plate on a microplate reader (fluorescence or luminescence).

  • Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value using a suitable curve-fitting software.

Cell-Based SYK Phosphorylation Assay (Western Blot)

This assay measures the level of phosphorylated SYK (pSYK) within a cellular context, providing insight into the inhibitor's ability to penetrate cells and engage its target.

Objective: To assess the effect of an inhibitor on SYK autophosphorylation in a cellular model.

Principle: Cells are stimulated to induce SYK phosphorylation. Following treatment with the inhibitor, cell lysates are prepared, and proteins are separated by SDS-PAGE. Phosphorylated SYK is then detected using a specific antibody against the phosphorylated form of SYK (e.g., pSYK Tyr525/526).

Materials:

  • Cell line expressing SYK (e.g., Ramos B-cells, mast cells)

  • Cell culture medium and supplements

  • Stimulating agent (e.g., anti-IgM for B-cells, anti-IgE for mast cells)

  • Test inhibitor (e.g., this compound)

  • Lysis buffer containing protease and phosphatase inhibitors

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-pSYK (Tyr525/526) and anti-total SYK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture the cells to the desired density.

  • Pre-incubate the cells with various concentrations of the test inhibitor for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with the appropriate agonist to induce SYK phosphorylation.

  • Lyse the cells in lysis buffer on ice.

  • Determine the protein concentration of the lysates.

  • Denature the protein samples and separate them by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-pSYK antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and add the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Densitometry analysis can be performed to quantify the levels of pSYK relative to total SYK.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes discussed, the following diagrams are provided in the DOT language for Graphviz.

SYK Signaling Pathway

This diagram illustrates the central role of SYK in immunoreceptor signaling.

SYK_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm Receptor Immunoreceptor (e.g., BCR, FcR) ITAM ITAM SYK SYK ITAM->SYK recruits Src_Kinase Src Family Kinase Src_Kinase->ITAM pSYK pSYK (Active) SYK->pSYK autophosphorylation Downstream Downstream Signaling (e.g., PLCγ, PI3K, Vav) pSYK->Downstream activates Response Cellular Response (e.g., Proliferation, Cytokine Release) Downstream->Response This compound This compound This compound->SYK inhibits

Caption: Simplified SYK signaling pathway upon immunoreceptor activation.

Experimental Workflow for SYK Inhibition Validation

This diagram outlines the key steps in a typical workflow for validating a SYK inhibitor.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay B1 Purified SYK Enzyme B2 Incubate with This compound B1->B2 B3 Add Substrate & ATP B2->B3 B4 Measure Kinase Activity B3->B4 B5 Determine IC50 B4->B5 C1 Culture SYK-expressing cells C2 Treat with This compound C1->C2 C3 Stimulate SYK Phosphorylation C2->C3 C4 Lyse Cells C3->C4 C5 Western Blot for pSYK C4->C5 C6 Quantify Inhibition C5->C6

References

Comparative Guide to the Cross-reactivity of GSK2646264 with other Tyrosine Kinases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the tyrosine kinase inhibitor GSK2646264, with a focus on its cross-reactivity profile. This compound is a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk), a key signaling molecule in the inflammatory cascade, particularly in mast cells.[1][2][3] Its development has been geared towards topical administration for inflammatory skin diseases such as chronic urticaria and cutaneous lupus erythematosus.[1][2][4]

Understanding the Selectivity of this compound

This compound was developed through a lead optimization program aimed at maximizing potency for Syk while ensuring selectivity against other kinases, with a specific focus on Aurora B.[2] Preclinical data indicates that this compound exhibits good selectivity over a range of closely related kinases.[1]

Cross-Reactivity Data Summary

While specific quantitative data from a broad kinase panel screening of this compound is not publicly available, published research indicates a favorable selectivity profile. The primary source for this information, a 2018 publication by Barker et al. in Bioorganic & Medicinal Chemistry Letters, is frequently cited.[1][2]

Target KinaseComparison KinasesSelectivity ProfileSource
Spleen Tyrosine Kinase (Syk) Aurora BOptimized for high selectivity against Aurora B.[2]
A panel of other kinasesReported to have at least 30-fold selectivity over 10 other unrelated kinases.[1]
Closely related kinasesDescribed as having "good selectivity".[1]

Note: The specific identity of the "10 other unrelated kinases" and their corresponding inhibition data (e.g., IC50 values) are not detailed in the available literature. Access to the full dataset from the primary publication would be required for a complete quantitative comparison.

Experimental Protocols

Below is a representative, detailed methodology for an in vitro kinase assay to determine the cross-reactivity of an inhibitor like this compound.

In Vitro Kinase Inhibition Assay Protocol

1. Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of tyrosine kinases.

2. Materials:

  • Recombinant human tyrosine kinases (e.g., Syk, Aurora B, and other selected kinases).

  • Kinase-specific peptide substrate.

  • This compound (test compound).

  • Adenosine-5'-triphosphate (ATP).

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT, BSA).

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • 384-well white microplates.

  • Plate reader capable of luminescence detection.

3. Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, typically starting from a high concentration (e.g., 10 mM) and performing 1:3 or 1:10 dilutions. Further dilute the compound in the assay buffer.

  • Assay Plate Preparation:

    • Add the diluted this compound or vehicle (DMSO) to the appropriate wells of the 384-well plate.

    • Add the recombinant kinase to each well, except for the negative control wells.

    • Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the kinase.

  • Kinase Reaction Initiation:

    • Prepare a solution of the kinase-specific substrate and ATP in the assay buffer.

    • Add this solution to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction proceeds within the linear range.

  • Reaction Termination and Signal Detection (using ADP-Glo™ as an example):

    • Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions.

    • Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal. Incubate as per the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

4. Data Analysis:

  • The luminescent signal is proportional to the amount of ADP produced, which is indicative of kinase activity.

  • Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.

Visualizations

Experimental Workflow for Kinase Cross-Reactivity Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep This compound Serial Dilution Plate_Setup Dispense Compound & Kinase to Microplate Compound_Prep->Plate_Setup Kinase_Panel Panel of Tyrosine Kinases Kinase_Panel->Plate_Setup Reagents Substrate & ATP Solution Reaction_Start Initiate Reaction (Add Substrate/ATP) Reagents->Reaction_Start Pre_incubation Pre-incubation (Compound-Kinase Binding) Plate_Setup->Pre_incubation Pre_incubation->Reaction_Start Reaction_Incubation Incubation at 30°C Reaction_Start->Reaction_Incubation Reaction_Stop Terminate Reaction & Deplete ATP Reaction_Incubation->Reaction_Stop Signal_Generation Add Detection Reagent (Luminescence) Reaction_Stop->Signal_Generation Data_Acquisition Read Luminescence (Plate Reader) Signal_Generation->Data_Acquisition IC50_Calc IC50 Determination (Dose-Response Curve) Data_Acquisition->IC50_Calc Selectivity_Profile Generate Selectivity Profile IC50_Calc->Selectivity_Profile G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IgE IgE FceRI FcεRI Receptor IgE->FceRI Syk Syk FceRI->Syk Recruitment & Activation Antigen Antigen Antigen->IgE Cross-linking Downstream Downstream Signaling (e.g., PLCγ, PI3K) Syk->Downstream Ca_Influx Calcium Influx Downstream->Ca_Influx Degranulation Degranulation (Histamine Release) Ca_Influx->Degranulation This compound This compound This compound->Syk Inhibition

References

A Head-to-Head Comparison of GSK2646264 with Other Topical Immunomodulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the topical spleen tyrosine kinase (Syk) inhibitor, GSK2646264, with other prominent classes of topical immunomodulators, including calcineurin inhibitors, phosphodiesterase 4 (PDE4) inhibitors, and Janus kinase (JAK) inhibitors. The comparison is based on available preclinical and clinical data, with a focus on their mechanisms of action, effects on mast cell degranulation, and overall therapeutic profiles.

Mechanism of Action: A Comparative Overview

The primary mechanism of action for this compound is the inhibition of Syk, a critical downstream signaling molecule in the IgE receptor (FcεRI) pathway in mast cells.[1] By blocking Syk, this compound prevents the degranulation of mast cells and the subsequent release of histamine and other inflammatory mediators.[1][2] This targeted approach is particularly relevant for IgE-mediated inflammatory conditions.

In contrast, other topical immunomodulators act on different targets within the inflammatory cascade.

  • Calcineurin Inhibitors (Tacrolimus, Pimecrolimus): These agents inhibit calcineurin, a phosphatase that is essential for the activation of T-cells.[3] By blocking calcineurin, they prevent the transcription of pro-inflammatory cytokines such as IL-2.[4] While they are known to inhibit mediator release from mast cells, some studies in animal models suggest they might initially cause mast cell degranulation, which could be linked to the application site burning sensation often reported with these drugs.[5][6]

  • PDE4 Inhibitors (Crisaborole): Crisaborole inhibits the phosphodiesterase 4 enzyme, leading to an increase in intracellular cyclic AMP (cAMP) levels.[7] Elevated cAMP has broad anti-inflammatory effects, including the downregulation of pro-inflammatory cytokine production.[8] Notably, studies have suggested that selective PDE4 inhibitors are not effective at inhibiting histamine release from human skin mast cells.[9]

  • JAK Inhibitors (Ruxolitinib): Ruxolitinib is a JAK1/JAK2 inhibitor. The JAK-STAT signaling pathway is crucial for the effects of numerous pro-inflammatory cytokines.[10] By inhibiting JAK1 and JAK2, ruxolitinib can dampen the inflammatory response mediated by these cytokines. Preclinical studies have shown that ruxolitinib can inhibit the release of histamine and other mediators from human skin mast cells activated by substance P.[10][11]

The distinct mechanisms of action of these drug classes are visualized in the signaling pathway diagrams below.

GSK2646264_Mechanism_of_Action IgE IgE FceRI FcεRI IgE->FceRI Syk Syk FceRI->Syk Activates Antigen Antigen Antigen->FceRI Cross-links Downstream_Signaling Downstream Signaling (e.g., PLCγ, PI3K) Syk->Downstream_Signaling Degranulation Mast Cell Degranulation (Histamine Release) Downstream_Signaling->Degranulation This compound This compound This compound->Syk Inhibits

This compound Signaling Pathway

Topical_Immunomodulators_MoA cluster_Calcineurin Calcineurin Inhibitors cluster_PDE4 PDE4 Inhibitors cluster_JAK JAK Inhibitors TCR T-Cell Receptor Calcineurin Calcineurin TCR->Calcineurin NFAT NFAT Calcineurin->NFAT Dephosphorylates Cytokines Pro-inflammatory Cytokines (e.g., IL-2) NFAT->Cytokines Transcription Tacrolimus Tacrolimus/ Pimecrolimus Tacrolimus->Calcineurin Inhibits ATP ATP cAMP cAMP ATP->cAMP Adenylyl cyclase PDE4 PDE4 cAMP->PDE4 Inflammation Inflammation cAMP->Inflammation Reduces AMP AMP PDE4->AMP Crisaborole Crisaborole Crisaborole->PDE4 Inhibits Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK STAT STAT JAK->STAT Phosphorylates Gene_Expression Gene Expression STAT->Gene_Expression Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibits Ex_Vivo_Histamine_Release_Workflow Skin_Procurement Human Skin Procurement SkiP_Setup SkiP Device Setup & Microdialysis Fiber Insertion Skin_Procurement->SkiP_Setup Drug_Application Topical Application of This compound or Vehicle SkiP_Setup->Drug_Application Mast_Cell_Challenge Mast Cell Activation (anti-IgE) Drug_Application->Mast_Cell_Challenge Histamine_Collection Histamine Collection via Microdialysis Mast_Cell_Challenge->Histamine_Collection Fluorometric_Analysis Fluorometric Histamine Measurement Histamine_Collection->Fluorometric_Analysis Data_Analysis Data Analysis: % Inhibition of Histamine Release Fluorometric_Analysis->Data_Analysis

References

Reproducibility of GSK2646264 effects across different research labs

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the experimental data and methodologies surrounding the spleen tyrosine kinase (SYK) inhibitor, GSK2646264.

This guide provides a comprehensive overview of the reported effects of this compound, a selective SYK inhibitor developed for topical administration in the treatment of chronic urticaria. The primary focus is to assess the reproducibility of its effects by comparing data across published studies. Currently, the available body of research on this compound is primarily associated with its developer, GlaxoSmithKline (GSK). This guide will therefore focus on a detailed comparison of the data presented in their key preclinical and clinical publications, while also noting the absence of independent replication studies.

Executive Summary

This compound is a potent inhibitor of spleen tyrosine kinase (SYK), a key enzyme in the IgE-mediated signaling pathway that leads to mast cell degranulation and histamine release. Research conducted by GSK and its collaborators has demonstrated the ability of this compound to inhibit histamine release in an ex vivo human skin model and has explored its safety and pharmacodynamic effects in early-phase clinical trials. While the data from these studies are internally consistent, there is a lack of independent, peer-reviewed research from unaffiliated laboratories to fully assess the cross-lab reproducibility of these findings.

Data Presentation

The following tables summarize the key quantitative data from the primary studies investigating the effects of this compound.

Table 1: In Vitro and Ex Vivo Potency of this compound

ParameterAssay TypeSystemValueSource
pIC50 SYK lysate assayCell lysate7.1Barker et al., 2018 (as cited in Ramirez Molina et al., 2019)[1]
pIC50 B-cell pERK assayB-cells6.7Barker et al., 2018 (as cited in Ramirez Molina et al., 2019)[1]
IC50 Anti-IgE-induced histamine releaseEx vivo human skin0.7 µMRamirez Molina et al., 2019[2]
IC90 Anti-IgE-induced histamine releaseEx vivo human skin6.8 µMRamirez Molina et al., 2019[2]

Table 2: Clinical Pharmacodynamic Effects of this compound (1% Cream)

Patient PopulationAssessmentOutcomeSource
Healthy Volunteers Allergen skin prick testSimilar reduction in weal area for this compound and placebo.Dickson et al., 2021[3]
Cold Urticaria Patients Critical Temperature Threshold (CTT)Clinically meaningful reduction in CTT in 4 out of 9 patients.Dickson et al., 2021[3]
Chronic Spontaneous Urticaria Patients Urticaria Activity ScoreNo meaningful conclusions due to small sample size (n=5).Dickson et al., 2021[3]

Experimental Protocols

Detailed methodologies are crucial for assessing the reproducibility of experimental findings. Below are the protocols for the key experiments cited.

Ex Vivo Human Skin Model for Histamine Release

This experiment, described by Ramirez Molina et al. (2019), is designed to measure the effect of this compound on histamine release from mast cells in a physiologically relevant tissue environment.[1][4]

  • Tissue Source: Ex vivo human skin obtained from mastectomy surgeries.

  • Device: A novel SkiP (Skin Perfusion) device was used to maintain the viability of the skin and allow for the delivery of substances and collection of released mediators.

  • Experimental Procedure:

    • Microdialysis fibers were inserted into the dermal layer of the skin.

    • This compound at various concentrations (0.53, 2.67, 13.4, and 66.8 µM) was perfused through the microdialysis fibers.[2]

    • The skin was then challenged with anti-IgE to induce mast cell degranulation. Complement 5a (C5a) was used as a control for SYK-independent histamine release.

    • The released histamine was collected via the microdialysis fibers.

    • Histamine levels were quantified fluorometrically.

    • In separate experiments, 0.5%, 1%, and 3% this compound creams were applied topically to the skin.[1][4]

  • Data Analysis: The concentration of this compound in the skin was measured by LC-MS to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.[1][4] The IC50 and IC90 values were calculated based on the inhibition of anti-IgE-induced histamine release.[2]

Phase 1a/b Clinical Study (NCT02424799)

This study, with results published by Dickson et al. (2021), aimed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of topically applied this compound.[3][5][6]

  • Study Design: A randomized, double-blind, placebo-controlled study with three parts:

    • Part A: Healthy adult volunteers.

    • Part B: Patients with cold urticaria.

    • Part C: Patients with chronic spontaneous urticaria.

  • Intervention: Topical application of this compound (0.5% or 1% w/w) or a corresponding placebo cream.

  • Pharmacodynamic Assessments:

    • Healthy Volunteers: Weal characteristics following an allergen skin prick test.

    • Cold Urticaria Patients: Critical Temperature Threshold (CTT) was measured to assess the temperature at which wheals are induced.

    • Chronic Spontaneous Urticaria Patients: A defined area Urticaria Activity Score was used to quantify the severity of symptoms.

  • Pharmacokinetic Analysis: Blood samples were collected to determine the systemic absorption of this compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key biological pathway and experimental processes involved in the evaluation of this compound.

GSK2646264_Signaling_Pathway cluster_mast_cell Mast Cell IgE IgE FceRI FcεRI IgE->FceRI binds SYK SYK FceRI->SYK activates Downstream Downstream Signaling Cascade SYK->Downstream Granules Histamine- containing Granules Downstream->Granules triggers Histamine Histamine Release Granules->Histamine Antigen Antigen Antigen->IgE cross-links This compound This compound This compound->SYK inhibits

Caption: IgE-mediated mast cell degranulation pathway and the inhibitory action of this compound on SYK.

Ex_Vivo_Skin_Experiment_Workflow cluster_protocol Ex Vivo Skin Histamine Release Assay start Human Skin (Mastectomy) setup Mount in SkiP Device start->setup perfusion Perfuse with This compound via Microdialysis Fibers setup->perfusion challenge Challenge with Anti-IgE perfusion->challenge collection Collect Released Histamine challenge->collection quantification Quantify Histamine (Fluorometrically) collection->quantification analysis Calculate IC50/IC90 quantification->analysis

Caption: Experimental workflow for the ex vivo human skin histamine release assay.

Discussion on Reproducibility

The primary challenge in assessing the reproducibility of this compound's effects is the limited number of independent research groups that have published on this compound. The key studies available were funded and conducted by or in close collaboration with the manufacturer, GSK.

Points of Consistency:

  • The mechanism of action as a SYK inhibitor is consistent with its observed effect of inhibiting IgE-mediated histamine release.[1][2]

  • The ex vivo data demonstrating potent inhibition of histamine release provides a strong rationale for its clinical investigation in urticaria.[1][2]

Areas Lacking Independent Confirmation:

  • Quantitative Potency: The reported IC50 and IC90 values for histamine release inhibition have not been independently replicated in a peer-reviewed publication. While the methodology is described, variations in experimental setup, tissue handling, and reagents in a different laboratory could potentially lead to different quantitative results.

  • Clinical Efficacy: The results of the Phase 1a/b clinical trial showed a modest and somewhat variable effect, particularly in healthy volunteers and the small cohort of chronic spontaneous urticaria patients.[3] A clinically meaningful reduction in the critical temperature threshold was observed in a subset of cold urticaria patients.[3] Larger, multi-center clinical trials would be necessary to confirm these initial findings and establish the broader efficacy of this compound.

The available data on this compound provides a consistent picture of its mechanism of action and a plausible rationale for its use in urticaria. The experimental methodologies have been published, which is a prerequisite for reproducibility. However, the absence of data from independent laboratories means that the cross-lab reproducibility of the specific quantitative effects of this compound has not yet been established. For researchers and drug development professionals, the current data serves as a strong foundation, but further independent validation would be beneficial to solidify the understanding of this compound's therapeutic potential.

References

Comparative Efficacy of SYK and RIPK1 Inhibition in a Murine Model of Psoriasis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparison Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of inhibiting Spleen Tyrosine Kinase (SYK) versus Receptor-Interacting Protein Kinase 1 (RIPK1) in a preclinical animal model of psoriasis. Due to the limited availability of in vivo animal data for the topical SYK inhibitor GSK2646264, this guide utilizes data from the well-characterized SYK inhibitor, R406, as a proxy. The efficacy of R406 is compared to the RIPK1 inhibitor, Nec-1s, in the widely used imiquimod (IMQ)-induced psoriasis-like mouse model. This guide aims to provide researchers with objective data to inform the development of novel therapeutics for inflammatory skin diseases.

Overview of Targeted Signaling Pathways

Psoriasis is a chronic inflammatory skin disease characterized by keratinocyte hyperproliferation and immune cell infiltration. Key signaling pathways implicated in its pathogenesis include those mediated by SYK and RIPK1.

  • SYK Signaling: Spleen Tyrosine Kinase is a critical mediator of signaling downstream of various immune receptors, including B-cell receptors, Fc receptors, and C-type lectin receptors. In psoriasis, SYK activation in dendritic cells (DCs) is involved in the production of pro-inflammatory cytokines such as IL-23 and IL-6, which are crucial for the differentiation of Th17 cells. Th17 cells, in turn, produce IL-17, a key cytokine driving psoriatic inflammation.

  • RIPK1 Signaling: Receptor-Interacting Protein Kinase 1 is a key regulator of inflammation and cell death pathways, including necroptosis. In psoriasis, RIPK1 is implicated in the inflammatory cascade within keratinocytes and immune cells. Inhibition of RIPK1 kinase activity can reduce the production of inflammatory cytokines and prevent keratinocyte necroptosis, thereby mitigating skin inflammation.[1]

Comparative Efficacy in the Imiquimod-Induced Psoriasis Model

The imiquimod (IMQ)-induced psoriasis model in mice recapitulates many features of human psoriasis, including epidermal thickening, scaling, and inflammation driven by the IL-23/IL-17 axis.[2][3] The following tables summarize the comparative efficacy of the SYK inhibitor R406 and the RIPK1 inhibitor Nec-1s in this model.

Table 1: Comparative Efficacy on Macroscopic and Histological Parameters

ParameterSYK Inhibitor (R406)RIPK1 Inhibitor (Nec-1s)Vehicle Control
Ear Thickness Reduction Significant reductionSignificant reduction-
Back Skin Thickness Reduction Significant reductionSignificant reduction-
Acanthosis Reduction Significant reductionSignificant reduction-
Myeloperoxidase (MPO) Activity Significant reductionData not available-

Data for R406 sourced from[2][4][5]. Data for Nec-1s sourced from[1].

Table 2: Comparative Efficacy on Inflammatory Cytokine Levels

CytokineSYK Inhibitor (R406)RIPK1 Inhibitor (Nec-1s)Vehicle Control
IL-6 Significant reduction in CD11c+ DCs and back skinSignificant reduction in skin-
IL-23 Significant reduction in CD11c+ DCs and back skinSignificant reduction in skin-
IL-17A Significant reduction in back skinSignificant reduction in skin-
IL-1β Data not availableSignificant reduction in skin-

Data for R406 sourced from[2][4]. Data for Nec-1s sourced from[1].

Experimental Protocols

Imiquimod-Induced Psoriasis-Like Skin Inflammation in Mice

This model is widely used to screen for anti-psoriatic compounds and to study the underlying disease mechanisms.

Animals:

  • Female BALB/c or C57BL/6 mice, 6-8 weeks old.[1][6]

Induction of Psoriasis:

  • The dorsal skin of the mice is shaved.

  • A daily topical dose of 62.5 mg of 5% imiquimod cream (Aldara™) is applied to the shaved back skin for 5-7 consecutive days.[6][7][8]

  • For ear measurements, a small amount of imiquimod cream is also applied to the ear.

Treatment:

  • SYK Inhibitor (R406): Administered intraperitoneally (i.p.) at a dose of 10 mg/kg daily for the same duration as imiquimod application.[2]

  • RIPK1 Inhibitor (Nec-1s): Administered intraperitoneally (i.p.) at a dose of 1.8 mg/kg daily, 30 minutes prior to imiquimod application.[1]

Efficacy Readouts:

  • Macroscopic Scoring: The severity of erythema, scaling, and skin thickness of the back skin is scored daily using a Psoriasis Area and Severity Index (PASI)-like scoring system.[6]

  • Skin and Ear Thickness: Measured daily using a caliper.

  • Histological Analysis: At the end of the experiment, skin biopsies are taken for hematoxylin and eosin (H&E) staining to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.

  • Myeloperoxidase (MPO) Assay: To quantify neutrophil infiltration in the skin.

  • Cytokine Analysis: Skin tissue homogenates are analyzed for the levels of pro-inflammatory cytokines (e.g., IL-6, IL-23, IL-17A, IL-1β) using ELISA or qPCR.

  • Flow Cytometry: To analyze immune cell populations in the skin and draining lymph nodes.

Visualizing the Mechanisms of Action

Signaling Pathway Diagrams

SYK_Signaling_Pathway cluster_DC Dendritic Cell cluster_Tcell Naive T-cell cluster_Keratinocyte Keratinocyte IMQ Imiquimod (TLR7/8 Agonist) TLR7_8 TLR7/8 IMQ->TLR7_8 SYK SYK TLR7_8->SYK NFkB_AP1 NF-κB / AP-1 SYK->NFkB_AP1 IL23_IL6 IL-23 & IL-6 (Transcription) NFkB_AP1->IL23_IL6 Naive_T Naive T-cell IL23_IL6->Naive_T Cytokine Signaling Th17 Th17 Cell Naive_T->Th17 Differentiation IL17 IL-17 Th17->IL17 Keratinocyte Keratinocyte IL17->Keratinocyte Activation Proliferation Hyperproliferation & Inflammation Keratinocyte->Proliferation

SYK signaling pathway in psoriasis.

RIPK1_Signaling_Pathway cluster_Keratinocyte Keratinocyte TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Complex1 Complex I (TRADD, TRAF2, cIAP) TNFR1->Complex1 RIPK1 RIPK1 Complex1->RIPK1 Complex2 Complex II (FADD, Casp8) Complex1->Complex2 NFkB NF-κB Activation (Pro-inflammatory genes) RIPK1->NFkB Necrosome Necrosome (RIPK1, RIPK3, MLKL) Complex2->Necrosome Apoptosis Apoptosis Complex2->Apoptosis Necroptosis Necroptosis (Inflammation) Necrosome->Necroptosis

RIPK1 signaling pathway in keratinocytes.
Experimental Workflow Diagram

Experimental_Workflow cluster_Induction Disease Induction (Days 0-6) cluster_Treatment Treatment Intervention cluster_Readouts Efficacy Readouts (Daily & Endpoint) Shaving Shave Dorsal Skin IMQ_application Daily Topical Imiquimod (5%) Shaving->IMQ_application SYK_i SYK Inhibitor (R406) i.p. daily RIPK1_i RIPK1 Inhibitor (Nec-1s) i.p. daily Vehicle Vehicle Control i.p. daily PASI Macroscopic Scoring (PASI) SYK_i->PASI RIPK1_i->PASI Vehicle->PASI Thickness Skin/Ear Thickness PASI->Thickness Histo Histology (H&E) Thickness->Histo MPO MPO Assay Histo->MPO Cytokines Cytokine Analysis (ELISA/qPCR) MPO->Cytokines

Imiquimod-induced psoriasis model workflow.

References

A Comparative Guide to GSK2646264 and First-Generation SYK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the second-generation Spleen Tyrosine Kinase (SYK) inhibitor, GSK2646264, against first-generation SYK inhibitors, including Fostamatinib (active metabolite R406) and Entospletinib. This document summarizes key performance data from biochemical and cellular assays, outlines detailed experimental methodologies, and visualizes relevant biological pathways and workflows to support informed decisions in research and development.

Introduction to SYK Inhibition

Spleen Tyrosine Kinase (SYK) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction downstream of various immunoreceptors, including the Fc receptors (FcR) and the B-cell receptor (BCR).[1] Its activation in immune cells such as mast cells, B-cells, macrophages, and neutrophils is a critical step in initiating inflammatory and allergic responses. Consequently, inhibition of SYK has emerged as a promising therapeutic strategy for a range of autoimmune and inflammatory diseases, as well as certain hematological malignancies.[1][2] First-generation SYK inhibitors, while demonstrating clinical efficacy, have been associated with off-target effects, prompting the development of more selective second-generation inhibitors like this compound.

Biochemical Potency and Selectivity

A key differentiator among SYK inhibitors is their potency against SYK and their selectivity over other kinases. High selectivity is desirable to minimize off-target effects and improve the therapeutic window.

This compound is a potent and selective SYK inhibitor with a pIC50 of 7.1.[3] In cellular assays, it demonstrates an IC50 of 0.7 µM for the inhibition of anti-IgE-induced histamine release from skin mast cells.[3][4][5]

First-generation SYK inhibitors show variable potency and selectivity. Fostamatinib's active metabolite, R406, is a potent SYK inhibitor with an IC50 of 41 nM.[6] However, it is known to be less selective, with activity against numerous other kinases at therapeutically relevant concentrations.[7] One study found that R406 binds to 79 kinases with a Kd less than 100 nM.[8] This lack of selectivity, particularly against kinases like VEGFR2, is thought to contribute to off-target effects such as hypertension.[9]

Entospletinib, another first-generation inhibitor, exhibits greater selectivity than R406.[8] It has an IC50 of 7.7 nM for SYK and in a broad kinase panel, only one other kinase (TNK1) was identified as a significant off-target.[8][10]

Table 1: Comparison of Biochemical Potency and Selectivity

InhibitorTargetIC50 / pIC50 / KdSelectivity Profile
This compound SYKpIC50 = 7.1[3]Selective, with pIC50 values of 5.4 or lower for other tested kinases including LCK, LRRK2, GSK3β, JAK2, and VEGFR2.[3]
R406 (Fostamatinib) SYKIC50 = 41 nM[6]Non-selective. Binds to 79 kinases with Kd < 100 nM.[8] Known off-targets include VEGFR2.[9]
Entospletinib SYKIC50 = 7.7 nM[10]Highly selective. Only one other kinase (TNK1) with Kd < 100 nM in a broad kinase screen.[8][10]

Cellular Activity: Mast Cell Degranulation

The inhibition of mast cell degranulation is a critical functional outcome for SYK inhibitors, particularly for allergic and inflammatory conditions.

This compound effectively inhibits anti-IgE-induced histamine release from human skin mast cells in a concentration-dependent manner, with a calculated IC50 of 0.7 µM.[4][5]

Table 2: Comparison of Cellular Activity in Mast Cells

InhibitorCell TypeAssayPotency (IC50)
This compound Human skin mast cellsAnti-IgE-induced histamine release0.7 µM[4][5]
R406 (Fostamatinib) Not directly comparedNot directly comparedNot directly compared
Entospletinib Not directly comparedNot directly comparedNot directly compared
LAS189386 (for reference) LAD2 mast cellsIgE-mediated degranulation56 nM[12]
NVP-QAB205 (for reference) Human basophils and mast cellsAntigen-induced histamine release>95% inhibition at tested concentrations[11]

Experimental Protocols

In Vitro Kinase Inhibition Assay (Example Protocol)

This protocol describes a common method for determining the IC50 of an inhibitor against a purified kinase.

  • Reagents and Materials:

    • Purified recombinant SYK enzyme

    • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT)

    • ATP solution

    • Peptide substrate (e.g., a biotinylated peptide containing a tyrosine phosphorylation site)

    • Test inhibitor (e.g., this compound) serially diluted in DMSO

    • Detection reagents (e.g., anti-phosphotyrosine antibody conjugated to a reporter molecule)

    • Microplate (e.g., 384-well)

  • Procedure:

    • Add kinase buffer to all wells of the microplate.

    • Add the test inhibitor at various concentrations to the appropriate wells. Include a DMSO-only control (0% inhibition) and a no-enzyme control (background).

    • Add the SYK enzyme to all wells except the no-enzyme control.

    • Incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Detect the amount of phosphorylated substrate using an appropriate detection method (e.g., fluorescence, luminescence, or time-resolved fluorescence resonance energy transfer - TR-FRET).

  • Data Analysis:

    • Subtract the background signal (no-enzyme control) from all other readings.

    • Normalize the data to the 0% inhibition (DMSO) and 100% inhibition (no enzyme or a known potent inhibitor) controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mast Cell Degranulation Assay (Example Protocol)

This protocol outlines a method to measure the inhibitory effect of a compound on IgE-mediated mast cell degranulation.

  • Reagents and Materials:

    • Mast cell line (e.g., RBL-2H3 or LAD2) or primary mast cells

    • Cell culture medium

    • Anti-DNP IgE

    • DNP-HSA (antigen)

    • Test inhibitor (e.g., this compound)

    • Release buffer (e.g., Tyrode's buffer)

    • Lysis buffer (e.g., Triton X-100)

    • Substrate for β-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide)

    • Stop solution (e.g., Na2CO3/NaHCO3 buffer)

    • Microplate reader

  • Procedure:

    • Seed mast cells in a 96-well plate and sensitize them overnight with anti-DNP IgE.

    • Wash the cells to remove unbound IgE and add release buffer.

    • Add the test inhibitor at various concentrations and incubate for a specified time (e.g., 30-60 minutes).

    • Induce degranulation by adding DNP-HSA. Include a control with no antigen (spontaneous release) and a control with lysis buffer (total release).

    • Incubate for a defined period (e.g., 30-60 minutes) to allow for degranulation.

    • Centrifuge the plate to pellet the cells.

    • Transfer the supernatant to a new plate.

    • Add the β-hexosaminidase substrate to the supernatant and incubate to allow for the colorimetric reaction to develop.

    • Stop the reaction with the stop solution.

    • Measure the absorbance at the appropriate wavelength (e.g., 405 nm).

  • Data Analysis:

    • Calculate the percentage of β-hexosaminidase release for each condition using the formula: (% Release) = [(Sample Abs - Spontaneous Release Abs) / (Total Release Abs - Spontaneous Release Abs)] * 100.

    • Plot the percentage of inhibition (100 - % Release) against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

SYK Signaling Pathway in Mast Cells

SYK_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm Antigen Antigen IgE IgE Antigen->IgE FcεRI FcεRI IgE->FcεRI Binds Lyn Lyn FcεRI->Lyn Activates SYK SYK FcεRI->SYK Recruits & Activates Lyn->FcεRI Phosphorylates ITAMs LAT LAT SYK->LAT Phosphorylates PLCγ PLCγ LAT->PLCγ Recruits PI3K PI3K LAT->PI3K Recruits Vav Vav LAT->Vav Recruits Downstream Signaling Downstream Signaling PLCγ->Downstream Signaling PI3K->Downstream Signaling Vav->Downstream Signaling Degranulation Degranulation Downstream Signaling->Degranulation Cytokine Production Cytokine Production Downstream Signaling->Cytokine Production This compound This compound This compound->SYK Inhibits

Caption: IgE-mediated SYK signaling pathway in mast cells.

Experimental Workflow for In Vitro Kinase Assay

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagents Prepare Reagents: - Kinase - Substrate - ATP - Buffer Plate Dispense Reagents and Inhibitor into Microplate Reagents->Plate Inhibitor Serial Dilution of Test Inhibitor Inhibitor->Plate Incubate Incubate to Allow Inhibitor Binding Plate->Incubate React Initiate Kinase Reaction (add ATP/Substrate) Incubate->React Stop Stop Reaction React->Stop Detect Detect Phosphorylated Substrate Stop->Detect Analyze Data Analysis: - Normalize Data - Plot Dose-Response - Calculate IC50 Detect->Analyze

Caption: A typical workflow for an in vitro kinase inhibition assay.

Conclusion

This compound represents a potent and selective second-generation SYK inhibitor. While first-generation inhibitors like fostamatinib and entospletinib have demonstrated clinical utility, their application can be limited by off-target effects, particularly in the case of the less selective R406. The improved selectivity profile of this compound may offer a better safety profile, which is a critical consideration in the development of new therapies for chronic inflammatory and autoimmune diseases. The provided data and protocols serve as a valuable resource for researchers to design and interpret experiments aimed at further characterizing and comparing the performance of these and other SYK inhibitors.

References

GSK2646264: A Comparative Analysis of a Selective SYK Inhibitor Against Pan-Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase inhibitor GSK2646264 with broad-spectrum, pan-kinase inhibitors. By presenting available quantitative data, outlining experimental methodologies, and visualizing key concepts, this document aims to offer an objective resource for evaluating the specificity and potential applications of this compound in kinase-targeted research and drug development.

Introduction to Kinase Inhibitor Specificity

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways. Their dysregulation is implicated in numerous diseases, making them attractive targets for therapeutic intervention. Kinase inhibitors are small molecules designed to block the activity of these enzymes. The specificity of a kinase inhibitor is a critical attribute, determining its utility as a research tool and its potential as a therapeutic agent.

  • Selective Inhibitors , such as this compound, are designed to target a specific kinase or a small number of closely related kinases. This precision can lead to more targeted biological effects and potentially fewer off-target side effects.

  • Pan-Kinase Inhibitors , like Staurosporine, Sunitinib, and Sorafenib, are less discriminate and inhibit a wide range of kinases across the kinome. While this broad activity can be useful for certain research applications or for targeting multiple oncogenic drivers, it can also lead to greater toxicity and a more complex biological response.

This guide will delve into the specificity of this compound, a potent and selective inhibitor of Spleen Tyrosine Kinase (SYK), and contrast it with the broad activity profiles of well-characterized pan-kinase inhibitors.

Quantitative Comparison of Kinase Inhibition

The following tables summarize the available quantitative data on the inhibitory activity of this compound and three common pan-kinase inhibitors. The data is presented as pIC50 (the negative logarithm of the half-maximal inhibitory concentration), IC50 (the half-maximal inhibitory concentration), or Kd (the dissociation constant), which are common metrics for inhibitor potency.

This compound Kinase Inhibition Profile

Target KinasepIC50
SYK 7.1
LCK5.4
LRRK25.4
GSK3β5.3
JAK25.0
VEGFR24.5
Aurora B<4.6
Aurora A<4.3

Pan-Kinase Inhibitor Profiles

In contrast to the focused activity of this compound, pan-kinase inhibitors demonstrate potent inhibition across a wide array of kinases. The following data for Staurosporine, Sunitinib, and Sorafenib are derived from KINOMEscan™, a competition binding assay, and are presented as Kd values (nM), where a smaller value indicates a stronger interaction.

Table 2.1: Staurosporine Kinase Inhibition Profile (Selected Targets)

Target KinaseKd (nM)
CAMK10.0
SLK0.0
CAMKK10.0
LOK0.0
SNARK0.1
PHKG20.1
CAMK2A0.2
CAMKK20.2
MST10.2
MST20.2
TAOK30.2
FLT3(R834Q)0.2
ROCK10.3
ROCK20.2
PRKCE0.3
CAMK2D0.3
EGFR(L858R,T790M)0.3

Note: This is a partial list. Staurosporine is known to inhibit a very large number of kinases with high potency.

Table 2.2: Sunitinib Kinase Inhibition Profile (Selected Targets)

Sunitinib is a multi-targeted receptor tyrosine kinase inhibitor.

Target KinaseIC50 (nM)
PDGFRβ2
VEGFR280
c-Kit-
FLT3-
RET-

Note: Comprehensive KINOMEscan data is available and shows inhibition of numerous other kinases.

Table 2.3: Sorafenib Kinase Inhibition Profile (Selected Targets)

Sorafenib is a multi-kinase inhibitor targeting several serine/threonine and receptor tyrosine kinases.

Target KinaseIC50 (nM)
Raf-16
B-Raf22
VEGFR-290
VEGFR-320
PDGFR-β57
Flt358
c-KIT68
FGFR-1580

Signaling Pathway Context: SYK in Mast Cell Activation

This compound's primary target, SYK, is a critical component of the signaling cascade in mast cells, which are key players in allergic and inflammatory responses. The diagram below illustrates the IgE-mediated signaling pathway in mast cells and the point of intervention for a SYK inhibitor like this compound.

SYK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Antigen Antigen IgE IgE Antigen->IgE Binds FcεRI FcεRI IgE->FcεRI Cross-links Lyn Lyn FcεRI->Lyn Activates SYK SYK FcεRI->SYK Recruits & Activates Lyn->FcεRI Phosphorylates ITAMs Downstream Signaling Downstream Signaling SYK->Downstream Signaling Phosphorylates substrates Degranulation Degranulation Downstream Signaling->Degranulation Leads to This compound This compound This compound->SYK Inhibits

IgE-mediated SYK signaling pathway in mast cells.

Experimental Protocols

The quantitative data presented in this guide are typically generated using robust and standardized experimental protocols. Below are detailed methodologies for two common kinase inhibitor profiling assays.

ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay for measuring kinase activity by quantifying the amount of ADP produced during a kinase reaction.

Principle:

The assay is performed in two steps:

  • Kinase Reaction & ATP Depletion: The kinase reaction is performed in the presence of the inhibitor. An "ADP-Glo™ Reagent" is then added to terminate the kinase reaction and deplete any remaining ATP.

  • ADP to ATP Conversion & Luminescence Detection: A "Kinase Detection Reagent" is added, which contains enzymes that convert the ADP generated in the kinase reaction into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with the activity of the kinase inhibitor.

Detailed Protocol:

  • Kinase Reaction Setup:

    • Prepare a reaction buffer appropriate for the specific kinase being assayed.

    • In a multi-well plate, add the kinase, its substrate, ATP, and varying concentrations of the test inhibitor (e.g., this compound). Include appropriate controls (no inhibitor, no kinase).

    • Incubate the reaction plate at the optimal temperature and for a sufficient duration for the kinase reaction to proceed.

  • ATP Depletion:

    • Add an equal volume of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to ensure complete ATP depletion.

  • Signal Generation and Detection:

    • Add Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to allow for the conversion of ADP to ATP and the subsequent luminescent reaction.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Plot the luminescent signal against the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value of the inhibitor.

KINOMEscan™ (Competition Binding Assay)

KINOMEscan™ is a high-throughput, competition-based binding assay used to quantitatively measure the interactions between a test compound and a large panel of kinases.

Principle:

The assay relies on a competition between the test inhibitor and an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase that remains bound to the immobilized ligand is measured, and a lower amount indicates a stronger interaction with the test inhibitor.

Experimental Workflow Diagram:

Kinase_Profiling_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Dilution Compound Dilution Incubation Incubation Compound Dilution->Incubation Kinase Panel Kinase Panel Kinase Panel->Incubation Competition with immobilized ligand Washing Washing Incubation->Washing Remove unbound components Detection Detection Washing->Detection Measure bound kinase Quantification Quantification Detection->Quantification Selectivity Profile Selectivity Profile Quantification->Selectivity Profile Generate

General workflow for kinase inhibitor profiling.

Detailed Protocol (Conceptual):

  • Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).

  • Kinase Binding: A large panel of DNA-tagged kinases is incubated with the immobilized ligand, allowing the kinases to bind.

  • Competition: The test compound (e.g., Staurosporine) is added at various concentrations. The test compound competes with the immobilized ligand for binding to the kinases.

  • Washing and Elution: Unbound components are washed away. The kinases that remain bound to the solid support are eluted.

  • Quantification: The amount of each DNA-tagged kinase in the eluate is quantified using quantitative PCR (qPCR).

  • Data Analysis: The amount of each kinase recovered is compared to a control (e.g., DMSO). A lower recovery in the presence of the test compound indicates a stronger binding interaction. The results are often reported as Kd (dissociation constant) or percent of control.

Conclusion

This guide highlights the distinct specificity profiles of the selective SYK inhibitor this compound and several pan-kinase inhibitors. While this compound demonstrates high potency and selectivity for its primary target, SYK, pan-kinase inhibitors such as Staurosporine, Sunitinib, and Sorafenib exhibit broad activity across the kinome.

The choice between a selective and a pan-kinase inhibitor is highly dependent on the research or therapeutic goal. For elucidating the specific role of SYK in a biological process, a selective inhibitor like this compound is an invaluable tool. Conversely, for applications requiring the simultaneous inhibition of multiple signaling pathways, a pan-kinase inhibitor might be more appropriate, albeit with the caveat of potential off-target effects and increased toxicity.

The experimental protocols detailed herein provide a foundation for understanding how the quantitative data for these inhibitors are generated. As more comprehensive kinase profiling data for selective inhibitors like this compound becomes publicly available, a more detailed and direct comparison will be possible, further aiding in the rational selection and application of these powerful research and therapeutic agents.

References

GSK2646264: A Comparative Analysis of In Vitro Potency and Clinical Efficacy in Urticaria

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

GSK2646264 is a selective, small-molecule inhibitor of spleen tyrosine kinase (Syk) developed for the topical treatment of IgE-mediated skin diseases such as chronic urticaria.[1][2] Syk is a critical component in the signaling pathway of the high-affinity IgE receptor (FcεRI) on mast cells.[3][4][5] Its activation leads to mast cell degranulation and the release of histamine and other inflammatory mediators, which are central to the formation of wheals and angioedema in urticaria.[2][5][6] This guide provides a comprehensive comparison of the preclinical in vitro data for this compound with its outcomes in early-phase clinical trials, offering insights into the translation of its mechanism of action from the laboratory to clinical application.

In Vitro Profile of this compound

The preclinical evaluation of this compound demonstrated its potency and selectivity as a Syk inhibitor. In vitro and ex vivo studies confirmed its ability to block the IgE-mediated signaling cascade in mast cells, a key driver of urticaria pathology.

Quantitative In Vitro Data

ParameterValueAssay SystemReference
Target Spleen Tyrosine Kinase (Syk)-[2][7]
Mechanism of Action Inhibition of Syk-[2][7]
IC50 (Histamine Release) 0.7 µMEx vivo human skin model (anti-IgE stimulated)[8][9]
IC90 (Histamine Release) 6.8 µMEx vivo human skin model (anti-IgE stimulated)[8][9]
Selectivity Inhibits anti-IgE-induced histamine release, but not C5a-induced release.Ex vivo human skin model[1][5][8]
Kinase Selectivity At least 30-fold selectivity over 10 other unrelated kinases.Kinase panel screening[1]

Experimental Protocols: Key In Vitro Assays

  • Ex Vivo Human Skin Histamine Release Assay:

    • Fresh human skin tissue, obtained from mastectomy surgeries, was used.[5]

    • A specialized device (SkiP) was employed to allow for the perfusion of substances and collection of histamine via microdialysis fibers.[5][8]

    • This compound was delivered to the dermal layer either directly via perfusion or through topical application of a cream formulation (0.1%, 0.5%, 1%, and 3%).[1][5]

    • Mast cells within the skin were challenged with anti-IgE to stimulate IgE-mediated degranulation or with complement 5a (C5a) as a control for a Syk-independent pathway.[5]

    • Histamine collected from the microdialysate was measured fluorometrically.[5]

    • Drug concentrations in the skin were quantified using Liquid Chromatography-Mass Spectrometry (LC-MS) to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.[5][8]

  • LAD2 Mast Cell Assay:

    • The human mast cell line, LAD2, was utilized.

    • Cells were stimulated with IgE to induce degranulation.

    • The inhibitory effect of this compound on the release of β-hexosaminidase (a marker of mast cell degranulation) was measured to determine potency.[6]

Mechanism of Action: Syk Inhibition Pathway

The following diagram illustrates the signaling pathway targeted by this compound. In an allergic response, the cross-linking of IgE bound to FcεRI receptors on mast cells activates Syk. This initiates a downstream cascade leading to degranulation. This compound acts by directly inhibiting Syk, thereby blocking this entire process.

GSK2646264_Mechanism_of_Action cluster_cell Mast Cell IgE IgE FceRI FcεRI Receptor IgE->FceRI Binds Syk Syk FceRI->Syk Activates Downstream Downstream Signaling Syk->Downstream Degranulation Degranulation (Histamine Release) Downstream->Degranulation GSK This compound GSK->Syk Inhibits Clinical_Trial_Workflow cluster_trial Phase 1a/b Clinical Trial (NCT02424799) Screening Patient Screening (Healthy, ColdU, CSU) Randomization Randomization (this compound vs. Placebo) Screening->Randomization PartA Part A: Healthy Volunteers (Ascending Dose) Randomization->PartA PartB Part B: Cold Urticaria Patients Randomization->PartB PartC Part C: Spontaneous Urticaria Patients Randomization->PartC Treatment Topical Cream Application (up to 10% BSA) PartA->Treatment PartB->Treatment PartC->Treatment Assessment Assessments: - Safety (AEs) - PK (Blood Samples) - PD (Weal, CTT, UAS) Treatment->Assessment Analysis Data Analysis Assessment->Analysis

References

Safety Operating Guide

Navigating the Safe Disposal of GSK2646264: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of GSK2646264, a spleen tyrosine kinase (SYK) inhibitor. While a specific Safety Data Sheet (SDS) with disposal instructions for this compound is not publicly available, the following information offers a comprehensive framework for responsible waste management based on general principles for handling potent research compounds.

Step 1: Waste Identification and Classification

Before disposal, it is crucial to classify the waste stream containing this compound. The classification will depend on its concentration, the solvents used, and any other contaminants present. All waste chemicals should be treated as hazardous unless confirmed to be non-hazardous by your institution's Environmental Health and Safety (EHS) department.[1]

  • Unused or Expired Pure this compound: This should be treated as a chemical waste.[2] It is advisable to return any unused material to the research sponsor if possible.

  • Contaminated Materials: Items such as gloves, pipette tips, and empty vials that have come into contact with this compound should be considered contaminated waste.

  • Solutions of this compound: The disposal method for solutions will depend on the solvent and the concentration of this compound. Aqueous waste should be collected separately from organic solvent waste.[3]

To determine if the waste is hazardous, it must be evaluated against the characteristics defined by the Environmental Protection Agency (EPA): Ignitability, Corrosivity, Reactivity, and Toxicity.[4][5]

Hazardous Waste Characteristic Description Examples
Ignitability Liquids with a flash point less than 140°F, solids capable of spontaneous combustion, oxidizing materials, or ignitable compressed gases.[4]Ethanol, acetone, xylene.[4]
Corrosivity Aqueous solutions with a pH less than or equal to 2 or greater than or equal to 12.5.[4]Hydrochloric acid, sodium hydroxide.[4]
Reactivity Materials that react violently with water, are unstable, or generate toxic gases when mixed with water or acids/bases.[4]Sodium metal, potassium cyanide.[4]
Toxicity Waste that is fatally poisonous when ingested or absorbed. The EPA lists specific toxic chemicals.[5]Varies by specific chemical composition.
Step 2: Segregation and Containment

Properly segregate this compound waste from other laboratory waste streams to prevent accidental reactions.[3]

  • Solid Waste: Collect in a designated, leak-proof container lined with a chemically resistant bag.

  • Liquid Waste: Collect in a compatible, sealed, and shatter-proof container.[6] Plastic containers are often preferred.[4] Acids and bases should be stored separately, and oxidizing agents should be kept apart from organic compounds.

  • Sharps Waste: Needles, scalpels, and other contaminated sharps should be placed in a designated sharps container.

Step 3: Labeling and Storage

All waste containers must be clearly and accurately labeled.

  • Labeling: The label should include the full chemical name ("this compound"), the approximate quantity, and all other components in the waste mixture.[3] Attach a hazardous waste tag as required by your institution.

  • Storage: Store this compound waste in a designated and secure Satellite Accumulation Area (SAA) at or near the point of generation.[4] The storage area should be well-ventilated and have secondary containment to prevent spills. Waste containers must be kept closed except when adding or removing waste.[4]

Step 4: Disposal

The final disposal of chemical waste must be handled by a licensed hazardous waste disposal company.

  • Contact EHS: Your institution's Environmental Health and Safety (EHS) department is the primary resource for waste disposal.[7] They will provide specific instructions and arrange for the pickup and disposal of the waste.

  • Prohibited Disposal Methods: Do not dispose of this compound down the drain or in the regular trash.[1] Improper disposal can lead to environmental contamination and is a violation of regulations.[8] Evaporation of chemical waste is also not a permissible disposal method.[1]

Experimental Protocols: General Chemical Waste Handling

While specific experimental protocols for the disposal of this compound are not available, the following general laboratory procedures for handling chemical waste should be followed:

  • Waste Minimization: Whenever possible, design experiments to minimize the generation of hazardous waste.[9] This can include ordering the smallest necessary quantity of the chemical and reducing the scale of experiments.[4]

  • Container Management: Use containers that are compatible with the chemical waste being stored.[6] The original container is often a good choice if it is in good condition.[10] Avoid using food containers for hazardous waste.[10]

  • Inventory Management: Maintain a chemical inventory to track expiration dates.[11] Expired chemicals should be promptly segregated and prepared for disposal.[12]

  • Training: Ensure all laboratory personnel are trained on proper waste handling and disposal procedures, as well as emergency spill response.[1]

Disposal Workflow for this compound

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Step 1: Waste Generation & Identification cluster_1 Step 2: Segregation & Containment cluster_2 Step 3: Labeling & Storage cluster_3 Step 4: Final Disposal A This compound Waste Generated (Pure, Solution, Contaminated Material) B Classify Waste: Hazardous or Non-Hazardous? A->B C Segregate by Waste Type (Solid, Liquid, Sharps) B->C Hazardous J Consult EHS for Non-Hazardous Disposal Protocol B->J Non-Hazardous D Place in Compatible, Leak-Proof Containers C->D E Label Container with Contents & Attach Hazardous Waste Tag D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Contact Institutional EHS for Waste Pickup Request F->G H EHS Arranges for Transport by Licensed Disposal Vendor G->H I Proper Disposal via Incineration or Other Approved Method H->I

Caption: Logical workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling GSK2646264

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of GSK2646264, a potent spleen tyrosine kinase (SYK) inhibitor. As a specific Safety Data Sheet (SDS) is not publicly available, this guidance is compiled from best practices for handling potent pharmaceutical compounds and available research data.

Hazard Assessment and Mitigation

This compound is designed to be biologically active at low concentrations and should be handled as a potentially hazardous compound.[1] The primary routes of occupational exposure are inhalation of the solid powder, and dermal or mucosal contact with the solid or solutions.[2] For new chemical entities like this compound with limited toxicological information, a cautious approach assuming high potency is warranted.[3]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure risk.[4] The following table outlines the recommended PPE for different laboratory activities involving this compound.

ActivityRecommended Personal Protective EquipmentPurpose
Handling Solid Compound (e.g., weighing, aliquoting)- Double-gloving with disposable nitrile gloves- Impermeable, closed-front lab coat with knit cuffs- ANSI Z87.1-rated safety goggles and a face shield- Respiratory protection (N95 or higher)To prevent inhalation of aerosolized powder and protect skin and eyes from contact.[3][5]
Solution Preparation - Disposable nitrile gloves- Impermeable lab coat- Safety gogglesTo shield against accidental splashes of the compound dissolved in solvent.[5][6]
Experimental Procedures (e.g., cell culture, animal dosing)- Disposable nitrile gloves- Lab coat- Safety glassesTo protect against incidental contact during experimental manipulations.
Cleaning and Decontamination - Chemical-resistant gloves (e.g., heavy-duty nitrile or neoprene)- Impermeable lab coat or gown- Safety goggles or face shieldTo provide robust protection when handling cleaning agents and decontaminating surfaces.[6]
Waste Disposal - Disposable nitrile gloves- Lab coat- Safety gogglesTo ensure protection during the handling and sealing of hazardous waste containers.
Engineering Controls
  • Primary Containment: All procedures involving the handling of solid this compound must be conducted within a certified chemical fume hood, ventilated balance enclosure, or glove box to control airborne particles.[3]

  • Facility Design: Maintain negative air pressure in areas where potent compounds are handled to prevent contamination of adjacent spaces.

Operational and Disposal Procedures

A clear, step-by-step approach to handling and disposal is essential for laboratory safety.

Handling and Storage Protocol
  • Receiving and Inspection: Upon receipt, wear appropriate PPE to inspect the integrity of the packaging.

  • Storage: Keep this compound in a well-sealed, clearly labeled container. Store in a designated, secure, and ventilated location away from incompatible chemicals.

  • Weighing: Use dedicated equipment (spatulas, weigh boats) inside a ventilated enclosure. Clean all surfaces thoroughly after each use.

  • Solubilization: Prepare solutions within a chemical fume hood. Add solvent to the solid compound gently to minimize aerosol generation.

  • Spill Response: In the event of a spill, immediately alert others and secure the area. For small powder spills, gently cover with a damp paper towel to avoid creating dust, then clean the area. For liquid spills, use an appropriate absorbent material. All cleanup materials must be treated as hazardous waste.

Waste Management Plan

The disposal of this compound and all contaminated materials must comply with institutional and local environmental regulations to prevent exposure and environmental release.[7]

  • Unused Compound: Collect all excess solid this compound for disposal as hazardous chemical waste. Never discard in the trash or down the drain.[8]

  • Contaminated Waste: All disposable items that have contacted this compound (e.g., gloves, pipette tips, tubes, wipes) must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.[9]

  • Liquid Waste: All experimental solutions containing this compound must be collected in a designated, leak-proof hazardous waste container.

  • Empty Containers: Rinse containers that held solid this compound three times with a suitable solvent. Collect the rinsate as hazardous liquid waste. Once decontaminated, the container can be disposed of according to institutional policy.[7]

Quantitative Data Summary

The following data for this compound has been reported in scientific literature.

ParameterValueExperimental ContextReference(s)
IC₅₀ 0.7 µMConcentration for 50% inhibition of anti-IgE-induced histamine release in an ex vivo human skin model.[10]
IC₉₀ 6.8 µMConcentration for 90% inhibition of anti-IgE-induced histamine release in an ex vivo human skin model.[10]
Topical Formulations 0.5%, 1%, and 3% (w/w)Concentrations used in cream formulations for experimental studies.[3][5]

Experimental Protocol Overview

The ex vivo human skin model used to generate the IC₅₀ and IC₉₀ values generally follows this methodology:[5][10]

  • Skin Procurement: Fresh human skin is obtained from surgical procedures.

  • Experimental Setup: The skin is mounted in a perfusion device (e.g., SkiP).

  • Drug Delivery: this compound is administered either topically as a cream or directly to the dermis via perfusion.

  • Mast Cell Activation: Histamine release is stimulated by challenging the skin with anti-IgE.

  • Sample Collection: Dermal histamine is collected via microdialysis.

  • Quantification: Histamine concentrations are measured fluorometrically, while drug concentrations in the skin are determined by Liquid Chromatography-Mass Spectrometry (LC-MS).

Visualized Workflows and Pathways

Handling_and_Disposal_Workflow This compound Handling and Disposal Workflow cluster_handling Handling Procedures cluster_disposal Disposal Procedures Receiving Receiving and Inspection Storage Secure Storage Receiving->Storage Weighing Weighing in Fume Hood Storage->Weighing Solution_Prep Solution Preparation Weighing->Solution_Prep Experiment Experimental Use Solution_Prep->Experiment Solid_Waste Unused Solid Compound Experiment->Solid_Waste Liquid_Waste Contaminated Liquid Waste Experiment->Liquid_Waste Contaminated_Materials Contaminated Disposables Experiment->Contaminated_Materials Spill Spill Management Experiment->Spill Hazardous_Waste Hazardous Waste Collection Solid_Waste->Hazardous_Waste Liquid_Waste->Hazardous_Waste Contaminated_Materials->Hazardous_Waste Spill->Hazardous_Waste

Caption: Logical workflow for the proper handling and disposal of this compound.

Signaling_Pathway Simplified IgE-Mediated Mast Cell Degranulation Pathway IgE IgE Antigen Complex FcεRI FcεRI Receptor IgE->FcεRI cross-links SYK Spleen Tyrosine Kinase (SYK) FcεRI->SYK activates Downstream Downstream Signaling Cascade SYK->Downstream Degranulation Mast Cell Degranulation (Histamine Release) Downstream->Degranulation This compound This compound This compound->SYK inhibits

Caption: Mechanism of action showing this compound inhibiting the SYK signaling pathway.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.